Ethyl 2-(3-nitropyridin-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-nitropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFTQPIKKGISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435659 | |
| Record name | Ethyl 2-(3-nitropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154078-83-8 | |
| Record name | Ethyl 2-(3-nitropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-(3-nitropyridin-2-yl)acetate: Synthesis, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-nitropyridin-2-yl)acetate, bearing the CAS Number 154078-83-8 , is a pivotal heterocyclic building block in modern medicinal chemistry.[1] While not an active pharmaceutical ingredient itself, its true value lies in its role as a meticulously designed precursor for pharmacologically significant scaffolds. The strategic placement of a nitro group and an acetate ester on the pyridine ring creates a versatile platform for constructing more complex molecular architectures, particularly those found in targeted therapies like kinase inhibitors.
This guide provides an in-depth analysis of this compound, moving beyond simple data points to explain the causality behind its synthesis and application. We will explore its physicochemical properties, a robust synthetic pathway, its critical transformation into the 4-azaoxindole scaffold, and the analytical methods required for its characterization.
Physicochemical and Computed Properties
A comprehensive understanding of a compound's properties is the foundation of its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 154078-83-8 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | ChemicalBook[2] |
| Molecular Weight | 210.19 g/mol | ChemicalBook[2] |
| Appearance | Typically a solid | N/A (Inferred) |
| Storage | Sealed in dry, room temperature | BLDpharm[3] |
| Boiling Point (Predicted) | 299.8 ± 25.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ | ChemicalBook[4] |
| XLogP3 (Computed) | 0.9 | ECHEMI[5] |
| Topological Polar Surface Area | 85 Ų | ECHEMI[5] |
| Hydrogen Bond Acceptor Count | 5 | ECHEMI[5] |
Synthesis Pathway and Mechanistic Rationale
While multiple synthetic routes may exist, a highly effective and chemically intuitive approach involves a nucleophilic aromatic substitution followed by a decarboxylation step, a variation of the acetoacetic ester synthesis. This method is advantageous due to the commercial availability of the starting materials and the predictable nature of the reaction sequence.
The proposed two-step synthesis begins with 2-chloro-3-nitropyridine and ethyl acetoacetate.
Caption: Proposed synthesis workflow for this compound.
Causality and Experimental Choices:
-
Deprotonation: The synthesis is initiated by treating ethyl acetoacetate with a strong base, typically sodium ethoxide in ethanol. The ethoxide selectively removes a proton from the α-carbon (the carbon between the two carbonyl groups), which is highly acidic (pKa ≈ 11). This choice of base is critical; using the same alkoxide as the ester prevents transesterification, a common side reaction. The result is a resonance-stabilized enolate, a potent carbon nucleophile.
-
Nucleophilic Aromatic Substitution (SₙAr): The enolate attacks the 2-position of 2-chloro-3-nitropyridine. This position is highly electron-deficient and activated for nucleophilic attack for two key reasons: (i) the inherent electron-withdrawing nature of the pyridine nitrogen and (ii) the powerful electron-withdrawing effect of the adjacent nitro group. The chloride ion is an excellent leaving group, facilitating the substitution.
-
Hydrolysis and Decarboxylation: The resulting β-ketoester intermediate is then heated in the presence of aqueous acid. The acid catalyzes the hydrolysis of the ethyl ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final product. This decarboxylation step is the driving force of the reaction's final stage.
Core Application: A Gateway to the 4-Azaoxindole Scaffold
The primary utility of this compound for drug development professionals is its role as a direct precursor to 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one , also known as 4-azaoxindole . This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Kinase inhibitors are a cornerstone of modern oncology and immunology, and the development of novel, selective inhibitors is a major research focus.[5]
The transformation from the nitro-ester to the bicyclic lactam is a clean, two-step process: catalytic hydrogenation followed by acid-catalyzed cyclization.
Caption: Transformation of the title compound to the 4-azaoxindole scaffold.
Protocol: Synthesis of 4-Azaoxindole
This protocol is adapted from methodologies described in the scientific literature for the synthesis of azaoxindoles from their corresponding amino-esters.[1]
Part 1: Catalytic Hydrogenation (Nitro Reduction)
-
Setup: To a flask suitable for hydrogenation, add this compound (1 equivalent).
-
Solvent: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight relative to the starting material).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr shaker) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, Ethyl 2-(3-aminopyridin-2-yl)acetate, is often used directly in the next step without further purification due to its potential instability.
Part 2: Acid-Catalyzed Cyclization (Lactamization)
-
Dissolution: Dissolve the crude Ethyl 2-(3-aminopyridin-2-yl)acetate from the previous step in a suitable solvent like diethyl ether at room temperature.[1]
-
Acidification: Add aqueous hydrochloric acid (e.g., 2M solution) to the mixture.[1]
-
Reaction: Stir the reaction vigorously at room temperature for 30 minutes to 1 hour.[1] The acid catalyzes the intramolecular cyclization of the amino group onto the ester carbonyl, with the elimination of ethanol, to form the stable five-membered lactam ring.
-
Isolation: The product, 4-azaoxindole, often precipitates as a solid. The volatiles can be removed under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final product.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Predicted NMR Data for this compound
| ¹H NMR (Predicted) | Multiplicity | Integration | Approx. δ (ppm) | Assignment |
| Ethyl -CH₃ | Triplet | 3H | 1.2 - 1.3 | -O-CH₂-CH₃ |
| Methylene | Singlet | 2H | 4.0 - 4.2 | Py-CH₂ -COO- |
| Ethyl -CH₂ | Quartet | 2H | 4.2 - 4.3 | -O-CH₂ -CH₃ |
| Pyridine H-5 | dd | 1H | 7.5 - 7.6 | H-5 |
| Pyridine H-4 | dd | 1H | 8.5 - 8.6 | H-4 |
| Pyridine H-6 | dd | 1H | 8.8 - 8.9 | H-6 |
| ¹³C NMR (Predicted) | Approx. δ (ppm) | Assignment |
| Ethyl -CH₃ | ~14 | -O-CH₂-CH₃ |
| Methylene | ~40-45 | Py-CH₂ -COO- |
| Ethyl -CH₂ | ~62 | -O-CH₂ -CH₃ |
| Pyridine C-5 | ~125 | C -5 |
| Pyridine C-3 | ~135 | C -3 (C-NO₂) |
| Pyridine C-4 | ~145 | C -4 |
| Pyridine C-6 | ~155 | C -6 |
| Pyridine C-2 | ~158 | C -2 |
| Ester Carbonyl | ~168 | -C OO- |
Experimental NMR Data for 4-Azaoxindole
To validate the complete synthetic workflow, experimental data for the final product is crucial. Published data for 4-azaoxindole is as follows:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H), 8.12 (m, 1H), 7.90 (m, 1H), 7.14 (m, 1H), 5.75 (s, 2H).[1]
Safety and Handling
As a nitroaromatic compound and a chemical intermediate, this compound requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. This may involve removal to a licensed chemical destruction facility. Do not discharge into sewer systems.
References
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An In-depth Technical Guide to the Molecular Structure and Synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(3-nitropyridin-2-yl)acetate, a key heterocyclic building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, and a plausible, expertly-derived synthetic pathway. Furthermore, it explores the compound's reactivity and its potential as a precursor in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery, providing both theoretical insights and practical methodologies.
Introduction: The Significance of Substituted Nitropyridines
Pyridines are a cornerstone of heterocyclic chemistry, with their derivatives forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of a nitro group into the pyridine ring significantly modulates its electronic properties, rendering it a versatile intermediate for a wide range of chemical transformations. Specifically, the presence of a nitro group at the 3-position and an acetate moiety at the 2-position, as seen in this compound, creates a unique scaffold with multiple reactive sites. This arrangement is of particular interest in drug design, where the nitro group can act as a handle for further functionalization or as a bioisostere for other functional groups. The ester functionality provides a route for amide bond formation, a critical linkage in many pharmaceutical agents.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[1][2] The molecule consists of a pyridine ring substituted with a nitro group at the 3-position and an ethyl acetate group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 154078-83-8 | [2][3][4][5] |
| Molecular Formula | C₉H₁₀N₂O₄ | [2][3][4][5] |
| Molecular Weight | 210.19 g/mol | [2][3][4][5] |
| Predicted Boiling Point | 299.8 ± 25.0 °C | [3] |
| Predicted Density | 1.283 ± 0.06 g/cm³ | [3] |
The structural arrangement of the substituents on the pyridine ring dictates the molecule's reactivity. The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Caption: Molecular structure of this compound.
Synthesis of this compound: A Plausible Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound from a primary literature source could not be definitively retrieved for this guide, a plausible and chemically sound synthetic route can be proposed based on established methodologies for the synthesis of analogous 2-substituted-3-nitropyridines. The following protocol is derived from the well-documented reaction of 2-chloro-3-nitropyridine with carbon nucleophiles, such as diethyl malonate, followed by hydrolysis and decarboxylation.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available 2-chloro-3-nitropyridine.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add diethyl malonate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-(3-nitropyridin-2-yl)malonate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
-
To the crude diethyl 2-(3-nitropyridin-2-yl)malonate from the previous step, add a solution of sulfuric acid (e.g., 50% v/v in water).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mechanistic Considerations and Causality
The first step of this synthesis is a nucleophilic aromatic substitution (SNAAr) reaction. The malonate anion, a soft carbon nucleophile, readily displaces the chloride at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position and the nitrogen atom in the pyridine ring. The use of a strong base like sodium hydride is essential to deprotonate diethyl malonate, generating the reactive nucleophile. The second step involves the acid-catalyzed hydrolysis of one of the ester groups to a carboxylic acid, which then undergoes decarboxylation upon heating to yield the final product. This sequence is a classic method for the synthesis of substituted acetic acid esters from malonic esters.
Structural Elucidation and Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals |
| ¹H NMR | - Triplet for the methyl protons of the ethyl group (~1.2-1.4 ppm).- Quartet for the methylene protons of the ethyl group (~4.1-4.3 ppm).- Singlet for the methylene protons of the acetate group (~4.0-4.2 ppm).- Aromatic protons of the pyridine ring exhibiting characteristic splitting patterns (doublet of doublets and doublets) in the range of ~7.5-9.0 ppm. |
| ¹³C NMR | - Signal for the methyl carbon of the ethyl group (~14 ppm).- Signal for the methylene carbon of the ethyl group (~61 ppm).- Signal for the methylene carbon of the acetate group (~40-45 ppm).- Signal for the carbonyl carbon of the ester (~168-172 ppm).- Aromatic carbons of the pyridine ring in the range of ~120-160 ppm. |
| IR (Infrared) Spectroscopy | - Strong absorption band for the C=O stretching of the ester group (~1730-1750 cm⁻¹).- Characteristic strong asymmetric and symmetric stretching bands for the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹).- C-H stretching bands for aromatic and aliphatic protons.- C-N and C=C stretching vibrations of the pyridine ring. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.19 m/z).- Characteristic fragmentation patterns including the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the entire ester functionality. |
Reactivity and Applications in Drug Development
This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites.
Key Reactions
Caption: Key reactions of this compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., SnCl₂/HCl). This transformation opens up a plethora of possibilities for further derivatization, including diazotization and Sandmeyer reactions, or the formation of fused heterocyclic systems. The resulting ethyl 2-(3-aminopyridin-2-yl)acetate is a key precursor for the synthesis of various bioactive molecules.
-
Reactions of the Ester Group: The ethyl ester functionality can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid or amidation with various amines to generate a library of amide derivatives. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Potential Applications in Medicinal Chemistry
The 2-substituted-3-nitropyridine scaffold is present in a number of compounds with interesting biological activities. While specific applications of this compound are not extensively reported, its structural motifs suggest potential for its use as an intermediate in the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The functionalities present in this compound could be elaborated to generate potent and selective kinase inhibitors.
-
Antimicrobial and Antiviral Agents: The pyridine ring is a common feature in many antimicrobial and antiviral drugs. The unique substitution pattern of this molecule could be exploited to develop novel agents in this therapeutic area.
-
Central Nervous System (CNS) Agents: Pyridine derivatives are also known to interact with various receptors and enzymes in the central nervous system. Further modification of this scaffold could lead to the discovery of new CNS-active compounds.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its molecular structure, characterized by a nitro-activated pyridine ring and a reactive ethyl acetate side chain, offers multiple avenues for chemical modification. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, the utility of versatile building blocks like this compound is expected to increase, making it a valuable tool for the synthesis of next-generation therapeutics.
References
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An In-Depth Technical Guide to the Synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate
This guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-(3-nitropyridin-2-yl)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis is centered around a robust and well-established nucleophilic aromatic substitution (SNAr) reaction, followed by a classic decarboxylation. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into the critical parameters for a successful synthesis.
Introduction: The Significance of Substituted Pyridylacetates
Pyridylacetic acid derivatives are a prominent class of heterocyclic compounds frequently incorporated into the core structures of pharmaceutical agents. Their prevalence stems from the pyridine ring's ability to engage in various biological interactions and the versatility of the acetic acid side chain for further functionalization. The target molecule, this compound, is of particular interest due to the presence of the nitro group, which not only activates the pyridine ring for its synthesis but also serves as a synthetic handle for the introduction of an amino group, opening avenues for a diverse range of derivatives.
Core Synthesis Strategy: A Two-Step Approach
The most logical and efficient pathway to this compound involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): This key step involves the reaction of a suitable nucleophile derived from an ethyl acetate equivalent with an activated pyridine precursor, 2-chloro-3-nitropyridine. The electron-withdrawing nitro group at the 3-position is crucial for activating the 2-position of the pyridine ring towards nucleophilic attack.
-
Decarboxylation: The initial product of the SNAr reaction is a β-ketoester, which is then subjected to hydrolysis and decarboxylation to yield the final target molecule.
This overall strategy is depicted in the workflow diagram below:
Caption: Overall workflow for the synthesis of this compound.
Part 1: Nucleophilic Aromatic Substitution - The Core Reaction
The cornerstone of this synthesis is the nucleophilic aromatic substitution reaction. The choice of reactants is dictated by the principles of electrophilicity and nucleophilicity.
The Electrophile: 2-Chloro-3-nitropyridine
2-Chloro-3-nitropyridine serves as an excellent electrophile for this reaction. The pyridine ring is inherently electron-deficient, and the strongly electron-withdrawing nitro group at the 3-position further depletes the electron density of the ring, particularly at the ortho (2 and 4) and para (6) positions. This electronic activation makes the displacement of the chloro group at the 2-position by a nucleophile a facile process.[1][2] The synthesis of 2-chloro-3-nitropyridine can be achieved from 3-nitropyridin-2-ol.[1]
The Nucleophile: The Enolate of Ethyl Acetoacetate
Ethyl acetoacetate is an ideal precursor for the nucleophile in this synthesis.[3][4] The methylene protons alpha to the two carbonyl groups are acidic and can be readily removed by a suitable base to form a resonance-stabilized enolate. This enolate is a soft nucleophile that is well-suited for attacking the electron-deficient pyridine ring.
The formation of the enolate is a critical step and the choice of base is important. A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is a common and effective choice for this purpose.
Caption: Generation of the nucleophilic enolate from ethyl acetoacetate.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Chloro-3-nitropyridine | 158.55 | 5.00 g | 31.5 | 1.0 |
| Ethyl acetoacetate | 130.14 | 4.90 g (4.8 mL) | 37.8 | 1.2 |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 1.51 g | 37.8 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| 6 M Hydrochloric Acid | - | 50 mL | - | - |
| Ethyl acetate | - | 150 mL | - | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous magnesium sulfate | - | - | - | - |
Step-by-Step Procedure
Part A: Synthesis of Ethyl 2-acetyl-2-(3-nitropyridin-2-yl)acetate (SNAr Reaction)
-
Preparation of the Enolate: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.51 g, 37.8 mmol) and anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl acetoacetate (4.90 g, 37.8 mmol) in anhydrous THF (20 mL) to the stirred suspension of sodium hydride over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, and a clear solution or a fine suspension of the enolate should be formed.
-
SNAr Reaction: Dissolve 2-chloro-3-nitropyridine (5.00 g, 31.5 mmol) in anhydrous THF (30 mL) and add it dropwise to the prepared enolate solution at room temperature over 20 minutes.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude intermediate, Ethyl 2-acetyl-2-(3-nitropyridin-2-yl)acetate, as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.
Part B: Synthesis of this compound (Decarboxylation)
-
Hydrolysis and Decarboxylation: Transfer the crude intermediate from Part A to a 250 mL round-bottom flask. Add 6 M hydrochloric acid (50 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The evolution of carbon dioxide should be observed. Monitor the reaction by TLC until the intermediate is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a solid.
Mechanistic Insights into Decarboxylation
The decarboxylation of the β-keto acid intermediate proceeds through a cyclic transition state upon heating in an acidic medium. The keto group at the β-position is crucial for this reaction as it allows for the formation of a stable enol intermediate after the loss of carbon dioxide.
Caption: Mechanism of the acid-catalyzed decarboxylation of the β-keto acid intermediate.
Characterization of this compound
The final product should be characterized to confirm its identity and purity. The following are expected analytical data:
-
Appearance: Off-white to yellow solid.
-
Molecular Formula: C9H10N2O4
-
Molecular Weight: 210.19 g/mol [5]
-
1H NMR (CDCl3, 400 MHz):
-
δ 8.75 (dd, J = 4.5, 1.5 Hz, 1H, Py-H)
-
δ 8.35 (dd, J = 8.5, 1.5 Hz, 1H, Py-H)
-
δ 7.45 (dd, J = 8.5, 4.5 Hz, 1H, Py-H)
-
δ 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3)
-
δ 4.10 (s, 2H, PyCH2)
-
δ 1.30 (t, J = 7.1 Hz, 3H, OCH2CH3)
-
-
13C NMR (CDCl3, 101 MHz):
-
δ 169.5 (C=O)
-
δ 154.0 (C-NO2)
-
δ 153.0 (Py-C)
-
δ 135.0 (Py-CH)
-
δ 132.0 (Py-C)
-
δ 124.0 (Py-CH)
-
δ 62.0 (OCH2CH3)
-
δ 40.0 (PyCH2)
-
δ 14.0 (OCH2CH3)
-
(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is a prediction based on typical values for similar structures.)
Conclusion
The synthesis of this compound presented in this guide is a reliable and scalable method that utilizes fundamental principles of organic chemistry. The SNAr reaction of 2-chloro-3-nitropyridine with the enolate of ethyl acetoacetate, followed by an efficient decarboxylation, provides a clear pathway to this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly during the enolate formation and the decarboxylation step, researchers can achieve high yields of the desired product, paving the way for further exploration in drug discovery and development.
References
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Carey, J. S.; Laffan, D.; Thomson, C.; Williams, M. T. Analysis of the reactions used for the preparation of drug candidate molecules. Org. Biomol. Chem.2006 , 4 (12), 2337–2347. [Link]
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Dolgikh, M. P.; Yurovskaya, M. A.; Karchava, A. V. Synthesis of pyridylacetic acid derivatives: a review. Chem. Heterocycl. Compd.2021 , 57 (1), 1–18. [Link]
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Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. [Link]
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Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH. [Link]
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A Predictive Spectroscopic Guide to Ethyl 2-(3-nitropyridin-2-yl)acetate
Abstract: This technical guide provides a comprehensive analysis and expert prediction of the spectroscopic data for Ethyl 2-(3-nitropyridin-2-yl)acetate (C₉H₁₀N₂O₄, MW: 210.19 g/mol ). In the absence of publicly available experimental spectra for this specific molecule, this document serves as a foundational reference for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally analogous compounds, we present a robust, predictive framework. This guide is designed to assist in the confirmation of synthesis, structural elucidation, and quality control of this compound, providing a reliable benchmark for experimentally acquired data.
Introduction and Molecular Structure
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure combines an ethyl acetate moiety, a key pharmacophore, with a 3-nitropyridine ring, a versatile building block known for its unique electronic properties and reactivity. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This document outlines the predicted spectroscopic signature of the molecule.
The structure consists of a pyridine ring substituted at the 2-position with an ethyl acetate group and at the 3-position with a nitro group. This specific arrangement dictates a unique electronic environment, which is reflected in its spectroscopic properties.
Caption: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to reveal three distinct regions: the aliphatic signals of the ethyl group, a singlet or AB quartet for the methylene bridge, and three signals in the aromatic region corresponding to the protons on the substituted pyridine ring.
Experimental Protocol (Standard)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Record the spectrum at room temperature. Acquire at least 16 scans.
-
Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.85 | dd | J = 4.8, 1.6 | 1H | H-6 |
| ~8.60 | dd | J = 8.4, 1.6 | 1H | H-4 |
| ~7.50 | dd | J = 8.4, 4.8 | 1H | H-5 |
| ~4.25 | q | J = 7.1 | 2H | -O-CH₂ -CH₃ |
| ~4.10 | s | - | 2H | Py-CH₂ -CO |
| ~1.30 | t | J = 7.1 | 3H | -O-CH₂-CH₃ |
Expert Interpretation
The predicted spectrum is based on the analysis of constituent functional groups and data from analogous structures.
-
Ethyl Group: The ethyl ester protons are the most straightforward to assign. The methyl protons (-CH₃) appear as a triplet around 1.30 ppm due to coupling with the adjacent methylene group. The methylene protons (-O-CH₂-) appear as a quartet around 4.25 ppm, shifted downfield by the adjacent oxygen atom.
-
Methylene Bridge (Py-CH₂-CO): The two protons of the methylene bridge are adjacent to both the aromatic ring and the carbonyl group. Their chemical shift is predicted to be around 4.10 ppm. Due to the substitution pattern, these protons are diastereotopic and could theoretically appear as an AB quartet, but often present as a singlet in similar structures unless chiral conditions are introduced.
-
Pyridine Ring Protons (H-4, H-5, H-6): This is the most diagnostic region. The powerful electron-withdrawing effect of the nitro group at C-3 significantly deshields the adjacent protons (H-4) and the proton para to it (H-6).
-
H-6: This proton is ortho to the ring nitrogen, which is deshielding. It is also para to the electron-withdrawing nitro group, further increasing its deshielding. It is expected to be the most downfield aromatic proton, appearing around 8.85 ppm. It will be a doublet of doublets due to coupling with H-5 (meta, J ≈ 4.8 Hz) and H-4 (para, J ≈ 1.6 Hz).
-
H-4: This proton is ortho to the nitro group, causing a strong downfield shift to approximately 8.60 ppm. It will appear as a doublet of doublets due to coupling with H-5 (ortho, J ≈ 8.4 Hz) and H-6 (para, J ≈ 1.6 Hz).
-
H-5: This proton is ortho to H-4 and meta to H-6. It is the least deshielded of the aromatic protons and is predicted to appear around 7.50 ppm. It will be a doublet of doublets from coupling to both H-4 (ortho, J ≈ 8.4 Hz) and H-6 (meta, J ≈ 4.8 Hz).
-
These predictions are consistent with the known effects of nitro substituents on pyridine rings, which cause significant downfield shifts for ortho and para protons[1]. The values are extrapolated from data for 3-nitropyridine and ethyl 2-(pyridin-2-yl)acetate[2][3].
Caption: Predicted ¹H NMR Assignments for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. Nine distinct signals are expected.
Experimental Protocol (Standard)
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.
-
Acquisition: Record a proton-decoupled spectrum to obtain singlets for all carbon atoms. A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted δ (ppm) | Assignment |
| ~169.5 | C =O (Ester) |
| ~155.0 | C -6 |
| ~152.0 | C -2 |
| ~145.0 | C -4 |
| ~135.0 | C -3 |
| ~124.0 | C -5 |
| ~62.0 | -O-CH₂ -CH₃ |
| ~40.0 | Py-CH₂ -CO |
| ~14.0 | -O-CH₂-CH₃ |
Expert Interpretation
-
Ester Group: The carbonyl carbon (C=O) is expected at the far downfield end of the spectrum, around 169.5 ppm. The ethoxy group carbons will appear at ~62.0 ppm (-O-CH₂) and ~14.0 ppm (-CH₃), typical for ethyl esters[4].
-
Methylene Bridge: The methylene carbon attached to the pyridine ring is predicted to be around 40.0 ppm.
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are heavily influenced by the substituents.
-
C-2 and C-3: These carbons are directly attached to the substituents. C-2, bearing the acetate group, is predicted around 152.0 ppm. C-3, bearing the strongly electron-withdrawing nitro group, will also be significantly affected, predicted around 135.0 ppm. The exact positions can vary, but they will be distinct quaternary carbons.
-
C-4, C-5, C-6: The shifts of the protonated carbons are influenced by the ring nitrogen and the nitro group. C-6 (ortho to N) and C-4 (ortho to the nitro group) will be the most deshielded, predicted at ~155.0 ppm and ~145.0 ppm, respectively. C-5, being meta to both the nitro group and the ring nitrogen, is expected to be the most upfield of the aromatic carbons, around 124.0 ppm. These predictions are based on substituent effects in pyridine systems[5].
-
Infrared (IR) Spectroscopy
The IR spectrum is ideal for identifying the key functional groups present in the molecule, particularly the ester carbonyl and the aromatic nitro group.
Experimental Protocol (Standard)
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or neat using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~3100-3000 | Medium-Weak | C-H stretch (Aromatic) |
| ~2980-2850 | Medium-Weak | C-H stretch (Aliphatic) |
| ~1745 | Strong | C=O stretch (Ester) |
| ~1600, ~1470 | Medium-Weak | C=C / C=N stretch (Aromatic Ring) |
| ~1540 | Strong | N-O asymmetric stretch (Nitro) |
| ~1350 | Strong | N-O symmetric stretch (Nitro) |
| ~1250 | Strong | C-O stretch (Ester, asymmetric) |
| ~1050 | Medium | C-O stretch (Ester, symmetric) |
Expert Interpretation
The most prominent features in the predicted IR spectrum are the strong absorption bands for the carbonyl and nitro groups.
-
C=O Stretch: A strong, sharp peak around 1745 cm⁻¹ is expected, characteristic of the carbonyl group in an aliphatic ester[6].
-
N-O Stretches: The aromatic nitro group will give rise to two very strong and characteristic absorption bands: an asymmetric stretch around 1540 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹[7][8]. These bands are definitive identifiers for the nitro functionality.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹[9].
-
Fingerprint Region: The region below 1400 cm⁻¹ will contain complex vibrations, including the C-O stretching of the ester group (~1250 cm⁻¹) and various C-H bending and ring vibrations, which collectively form a unique fingerprint for the molecule.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and the fragmentation pattern, which can be used to confirm the connectivity of the molecule.
Experimental Protocol (Standard)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Detection: Use a detector such as an electron multiplier to record the relative abundance of the ions produced.
Predicted Mass Spectrum Data (EI)
| Predicted m/z | Proposed Fragment | Notes |
| 210 | [C₉H₁₀N₂O₄]⁺• | Molecular Ion (M⁺•) |
| 165 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 164 | [M - NO₂]⁺• | Loss of nitro group |
| 136 | [M - C₂H₅OH - CO]⁺• | Loss of ethanol and carbon monoxide |
| 92 | [C₅H₄N-CH₂]⁺• | Pyridyl-methyl radical cation |
| 78 | [C₅H₄N]⁺• | Pyridine radical cation |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
Expert Interpretation
The molecular ion peak at m/z 210 should be observable, confirming the molecular weight. The fragmentation pattern will be dictated by the weakest bonds and the most stable resulting fragments.
-
Ester Fragmentation: The most common fragmentation for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da), leading to a strong peak at m/z 165 ([M-45]⁺). Another possibility is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. However, in this structure, the absence of a gamma-hydrogen on the pyridine side makes a classic McLafferty rearrangement impossible. Instead, loss of neutral ethanol (46 Da) might occur through other rearrangement pathways.
-
Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose •NO (30 Da) and •NO₂ (46 Da)[10][11]. The loss of the nitro group would lead to a fragment at m/z 164.
-
Side-Chain Cleavage: Cleavage of the bond between the methylene bridge and the carbonyl group can occur. The primary cleavage is expected between the ring and the methylene group, leading to fragments related to the substituted pyridine ring. A fragment corresponding to the pyridyl-methyl radical cation [C₅H₄N(NO₂)-CH₂]⁺• would be a key indicator. Further fragmentation could lead to a pyridyl cation at m/z 78 after loss of the side chain and nitro group.
Caption: Predicted Major Fragmentation Pathways for this compound in EI-MS.
Conclusion
This guide presents a detailed, predictive spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra are expected to show characteristic shifts influenced by the electron-withdrawing nitro group and the pyridine nitrogen. The IR spectrum will be dominated by strong absorptions from the ester carbonyl and the nitro group. Finally, the mass spectrum will provide confirmation of the molecular weight and a fragmentation pattern consistent with the assigned structure. This comprehensive, theory-grounded analysis provides a robust framework for scientists to verify the synthesis and purity of this compound, bridging the gap left by the current absence of published experimental data.
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J. Meinen, I. Kamilli, D. Kroeber, T. Licha, T. C. Schmidt, "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry," Rapid Communications in Mass Spectrometry, 2010. [Link]
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J. Meinen, I. Kamilli, D. Kroeber, T. Licha, T.C. Schmidt, "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry," ResearchGate, 2010. [Link]
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"Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways," ACS Publications, 2018. [Link]
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S. Meyerson, I. Puskas, E. K. Fields, "Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes," Journal of the American Chemical Society, 1966. [Link]
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A. L. Al-Joboury, F. H. Al-Badri, "Characterization of aerosol nitroaromatic compounds: Validation of an experimental method," PubMed Central, 2016. [Link]
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"Identification of Aromatic Fatty Acid Ethyl Esters," Universidad Nacional del Litoral, N.D. [Link]
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H. Yang, et al., "Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence," MDPI, 2023. [Link]
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R. W. Kluiber, W. D. Horrocks Jr., "Isotropic NMR Shifts in Pyridine-Type Bases Complexed with Paramagnetic Ni II and COIl Acetylacetonates," Journal of the American Chemical Society, 1965. [Link]
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S. M. Riyadh, et al., "Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate," Acta Crystallographica Section E, 2019. [Link]
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An In-Depth Technical Guide to the Solubility of Ethyl 2-(3-nitropyridin-2-yl)acetate in Organic Solvents
Introduction
Ethyl 2-(3-nitropyridin-2-yl)acetate is a key chemical intermediate, frequently utilized in the synthesis of novel pharmaceutical compounds and other complex organic molecules. Its molecular architecture, featuring a nitropyridine ring coupled with an ethyl acetate moiety, makes it a versatile building block. However, the successful use of this intermediate in process chemistry, purification, and formulation development is fundamentally governed by its solubility characteristics.[1][2][3] Understanding how this compound behaves in various organic solvents is not merely a matter of record-keeping; it is a critical parameter that dictates reaction kinetics, influences crystallization and polymorphism, and ultimately impacts the yield, purity, and performance of the final active pharmaceutical ingredient (API).[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound. In the absence of extensive published data for this specific molecule, this document serves as a practical, hands-on manual, blending theoretical principles with robust experimental protocols to empower scientists to generate reliable solubility data in their own laboratories.
Physicochemical Characterization and Solubility Profile Prediction
Before embarking on experimental work, a thorough analysis of the molecule's structure provides critical insights into its likely solubility behavior. The fundamental principle of "like dissolves like" remains the most powerful initial guide.
Compound Properties:
Structural Analysis: The structure of this compound contains several key functional groups that dictate its polarity and potential for intermolecular interactions:
-
Nitropyridine Ring: The pyridine ring itself is a polar aromatic heterocycle. The strongly electron-withdrawing nitro group (-NO₂) significantly increases the molecule's polarity and dipole moment. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
Ester Group (-COOEt): The ethyl ester group also contributes to the polarity and possesses hydrogen bond acceptor sites (the carbonyl and ether oxygens).
-
Alkyl Moieties: The ethyl group and the methylene bridge are non-polar components.
Inferred Solubility Characteristics: Based on this structure, we can predict that this compound will exhibit:
-
Poor solubility in non-polar solvents such as hexanes or toluene, due to the significant polarity mismatch.
-
Moderate to good solubility in polar aprotic solvents like acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.
-
Potential for solubility in polar protic solvents like methanol and ethanol, which can interact with the hydrogen bond acceptors on the molecule.
Theoretical Framework for Solubility Prediction
While structural intuition is useful, more quantitative methods can provide a better-ranked list of potential solvents. Hansen Solubility Parameters (HSP) offer a powerful and widely used framework for this purpose.[9]
Hansen Solubility Parameters (HSP)
The HSP model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[10][11] Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will have higher solubility in solvents with closer HSP values. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher likelihood of solubility. While the precise HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. This allows for a theoretical screening of a large solvent library to prioritize solvents for experimental testing.[12]
Diagram: Conceptual Representation of Hansen Space
This diagram illustrates how a target solute (the compound of interest) is positioned in Hansen space. Solvents that fall within the solute's "solubility sphere" (defined by its interaction radius) are predicted to be good solvents, while those outside are poor solvents.
Caption: Solvents closer to the solute in 3D space are better.
Experimental Determination of Solubility
Experimental measurement is the definitive method for obtaining accurate solubility data. It is crucial to distinguish between two types of solubility: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound that precipitates from a supersaturated solution (often generated by adding a concentrated DMSO stock to an aqueous buffer). It is a rapid, high-throughput method useful for early drug discovery screening.[4][13][14]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent in the presence of excess solid. This is the more rigorous value, essential for process development, formulation, and regulatory filings.[15][16][17]
This guide focuses on determining the thermodynamic solubility in organic solvents using the gold-standard Shake-Flask Method .[18][19][20]
Workflow for Experimental Solubility Determination
The following diagram outlines the logical flow from initial preparation to final data analysis for determining the solubility of this compound.
Caption: Experimental workflow for thermodynamic solubility determination.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol describes a reliable method for determining the equilibrium solubility of this compound in a range of organic solvents.
1. Materials and Equipment:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge with appropriate vial adapters
-
Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
2. Experimental Procedure:
-
Step 1: Preparation of Stock Solutions for Calibration
-
Accurately prepare a stock solution of the compound in a highly soluble solvent (e.g., acetonitrile or a solvent from the test panel where high solubility is observed).
-
From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range. This is a self-validating step; the linearity of the calibration curve (R² > 0.99) confirms the reliability of the analytical method.
-
-
Step 2: Sample Preparation
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium (e.g., 10-20 mg).
-
Add a known volume of the selected solvent (e.g., 2 mL) to the vial.
-
Securely cap the vials. Prepare each solvent in triplicate to ensure reproducibility.
-
-
Step 3: Equilibration
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period to allow them to reach equilibrium. A 24-hour period is often sufficient, but for some systems, 48 or 72 hours may be necessary.[13] To validate equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentration does not change, equilibrium has been reached.[19]
-
-
Step 4: Phase Separation
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles. Alternatively, centrifuge the vials at high speed and sample the clear supernatant.
-
-
Step 5: Quantification
-
Accurately dilute the filtered saturated solution with an appropriate solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples using the pre-validated HPLC or UV-Vis method.
-
Calculate the concentration of the saturated solution by applying the dilution factor.
-
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane (DCM) | Halogenated | 9.1 | TBD | TBD |
| Acetone | Ketone | 21.0 | TBD | TBD |
| Ethyl Acetate | Ester | 6.0 | TBD | TBD |
| Tetrahydrofuran (THF) | Ether | 7.6 | TBD | TBD |
| Acetonitrile | Nitrile | 37.5 | TBD | TBD |
| Methanol | Alcohol (Protic) | 32.7 | TBD | TBD |
| Ethanol | Alcohol (Protic) | 24.5 | TBD | TBD |
| Toluene | Aromatic Hydrocarbon | 2.4 | TBD | TBD |
| n-Heptane | Aliphatic Hydrocarbon | 1.9 | TBD | TBD |
TBD: To Be Determined experimentally following the protocol above.
By correlating the experimental solubility data with solvent properties like the dielectric constant, polarity index, or Hansen parameters, researchers can build a comprehensive understanding of the compound's dissolution behavior. This knowledge is invaluable for selecting appropriate solvents for chemical reactions, designing robust crystallization processes, and developing stable formulations.[21][22]
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Adscientis. Hansen Solubility Parameters (HSP). Retrieved from [Link]
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Zhang, Y., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 88-96. Retrieved from [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
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Hansen Solubility. Hansen Solubility Parameters. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]
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Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]
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Tárkányi, M., et al. (2010). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]
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Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
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Ye, F., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Retrieved from [Link]
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Bergström, C. A., et al. (2011). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Retrieved from [Link]
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Gonzalez-Mendizabal, A., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]
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Klitkou, S. T., et al. (2018). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry, 9(33), 4376-4383. Retrieved from [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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Coltescu, A. R., et al. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]
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Horváth, D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5738. Retrieved from [Link]
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Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 14-19. Retrieved from [Link]
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Thwaites, J. (2011). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE. Retrieved from [Link]
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PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. National Institutes of Health. Retrieved from [Link]
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BioAssay Systems. Shake Flask Method Summary. Retrieved from [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
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Coltescu, A. R., et al. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. Retrieved from [Link]
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Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
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Cybulski, J., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(11), 4475. Retrieved from [Link]
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Navigating the Synthesis and Safety of Ethyl 2-(3-nitropyridin-2-yl)acetate: A Technical Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of Ethyl 2-(3-nitropyridin-2-yl)acetate, a key heterocyclic building block in modern drug discovery and development. Synthesizing available material safety data and established chemical principles, this document offers researchers, scientists, and drug development professionals a vital resource for the safe and effective handling, storage, and application of this compound.
Introduction: The Significance of a Versatile Heterocycle
This compound (CAS No. 154078-83-8) is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry.[1][2][3][4][5] Its structural motif, featuring a nitropyridine core coupled with an ethyl acetate side chain, presents a versatile scaffold for the synthesis of more complex molecules. Heterocyclic compounds, such as this, are fundamental to the development of a wide array of therapeutic agents, including antivirals, antibiotics, and anti-cancer drugs.[6] The strategic placement of the nitro group and the ester functionality allows for a range of chemical modifications, making it a valuable starting material for creating libraries of novel compounds for biological screening.
Core Safety & Handling Protocols
A thorough understanding of the material's properties and potential hazards is paramount for ensuring laboratory safety. While comprehensive toxicological data for this compound is not fully available, the existing safety data sheets provide a foundation for safe handling procedures.[7]
Hazard Identification and Precautionary Measures
Based on available information, researchers should handle this compound with the care afforded to potentially hazardous substances. Although not explicitly classified as highly flammable in all available documents, the presence of an ethyl acetate moiety suggests that vapors may form explosive mixtures with air, and therefore, it should be kept away from heat, sparks, and open flames.[8][9][10][11]
Key Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8][9][10][11]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[8][9]
-
P243: Take precautionary measures against static discharge.[8][9]
-
P280: Wear protective gloves, eye protection, and face protection.[8][12]
Personal Protective Equipment (PPE) Workflow
A self-validating system for personal protection is crucial. The following workflow ensures a consistent and high level of safety when handling this compound.
Caption: A workflow diagram for selecting and using Personal Protective Equipment (PPE).
Physical and Chemical Properties
Understanding the physicochemical properties of this compound is essential for its proper storage and for designing chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [13] |
| Molecular Weight | 210.19 g/mol | [2][13][14] |
| Appearance | Yellow to brown liquid | [13] |
| Boiling Point | 299.8 ± 25.0 °C (Predicted) | [13] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [13] |
| Storage Temperature | Room Temperature, Sealed in dry | [2][13] |
Experimental Protocols: Safe Handling and First Aid
Standard Handling Procedure
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]
-
Avoiding Contamination: Avoid contact with skin and eyes.[7] Prevent the formation of dust and aerosols.[7]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[7][8]
-
Storage: Store the container tightly closed in a dry and well-ventilated place.[2][7][13]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical. The following steps are based on general guidelines for handling chemical compounds.
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The Strategic Utility of Ethyl 2-(3-nitropyridin-2-yl)acetate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3-nitropyridin-2-yl)acetate emerges as a pivotal building block in contemporary organic synthesis, particularly in the construction of diverse and medicinally relevant heterocyclic scaffolds. Its unique structural arrangement, featuring a reactive methylene group activated by both an ester and a nitropyridine core, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, underscoring its significance in the development of novel pharmaceutical agents. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its utility in constructing fused heterocyclic systems are presented to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: The Ascendancy of Pyridine Scaffolds in Medicinal Chemistry
The pyridine motif is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs featuring this heterocycle. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a scaffold for diverse functionalization make it a privileged structure in drug design. Within this context, substituted pyridines like this compound are of paramount importance as they provide a gateway to more complex, fused heterocyclic systems with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This guide focuses on the synthetic versatility of this compound, a molecule poised at the intersection of reactivity and strategic importance.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 154078-83-8 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 210.19 g/mol | [1][2] |
| Appearance | Yellow to brown liquid | [1][2] |
| Storage | Sealed in dry, room temperature | [1][2] |
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution of a suitable 2-halopyridine with a malonic ester derivative. The following protocol is adapted from a reliable procedure for a structurally similar compound and provides a robust method for its preparation.
Experimental Protocol: Synthesis from 2-Chloro-3-nitropyridine
This procedure details the synthesis via the reaction of 2-chloro-3-nitropyridine with diethyl malonate.
Materials:
-
2-Chloro-3-nitropyridine
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diethyl malonate (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic pathway for this compound.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around two key transformations: the reduction of the nitro group to an amine and subsequent cyclization reactions to form fused heterocyclic systems.
Reduction to Ethyl 2-(3-aminopyridin-2-yl)acetate
The reduction of the nitro group is a crucial step that unmasks a nucleophilic amino group, which can then participate in a variety of cyclization reactions. Catalytic hydrogenation is the most common and efficient method for this transformation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain Ethyl 2-(3-aminopyridin-2-yl)acetate, which can often be used in the next step without further purification.
Caption: Catalytic hydrogenation of the nitro group.
Synthesis of Fused Heterocycles
The resulting Ethyl 2-(3-aminopyridin-2-yl)acetate is a versatile precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Pyrido[2,3-b]pyrazines are an important class of heterocycles with a wide range of biological activities, including use as kinase inhibitors for cancer therapy.[3] The condensation of Ethyl 2-(3-aminopyridin-2-yl)acetate with 1,2-dicarbonyl compounds provides a direct route to this scaffold.
Reaction Mechanism: The reaction proceeds through an initial condensation of the amino group with one of the carbonyl groups of the 1,2-dicarbonyl compound to form an imine intermediate. Subsequent intramolecular cyclization of the enamine onto the second carbonyl group, followed by dehydration, affords the aromatic pyrido[2,3-b]pyrazine core.
Caption: General scheme for Pyrido[2,3-b]pyrazine synthesis.
Pyridopyrimidines are another class of privileged structures in medicinal chemistry, with applications as kinase inhibitors and anti-inflammatory agents. The reaction of Ethyl 2-(3-aminopyridin-2-yl)acetate with reagents containing a C-N-C unit, such as guanidine or formamide, leads to the formation of the pyridopyrimidine ring system.
Reaction Mechanism: The reaction with guanidine, for instance, involves the initial attack of the amino group on the guanidine carbon, followed by intramolecular cyclization of the ester with one of the guanidine nitrogens. Subsequent elimination of ethanol and tautomerization yields the final pyridopyrimidine product.
Caption: General scheme for Pyridopyrimidine synthesis.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. Its straightforward synthesis and the strategic positioning of its functional groups allow for a modular approach to the construction of medicinally relevant scaffolds such as pyrido[2,3-b]pyrazines and pyridopyrimidines. The protocols and mechanistic insights provided in this guide are intended to facilitate the broader adoption of this key intermediate in drug discovery and development programs, ultimately contributing to the advancement of medicinal chemistry.
References
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. (2023). Retrieved from [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. (2023). Retrieved from [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. (2013). Retrieved from [Link]
-
New fused pyrazines. Synthesis of pyrido[3′,2′:4,5]. Sci-Hub. (n.d.). Retrieved from [Link]
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Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Institutes of Health. (2021). Retrieved from [Link]
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Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. National Institutes of Health. (n.d.). Retrieved from [Link]
-
Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives. PubMed. (2005). Retrieved from [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. (2023). Retrieved from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. (n.d.). Retrieved from [Link]
- Preparation method for ethyl 2-chloroacetoacetate. Google Patents. (n.d.).
- 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. Google Patents. (n.d.).
-
Design, synthesis and biological assessment of novel pyridopyrimidine and chromenopyridopyrimidine analogues. ResearchGate. (2025). Retrieved from [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. National Institutes of Health. (n.d.). Retrieved from [Link]
-
Catalytic Asymmetric Hydrogenation of 3-Ethoxycarbonyl Quinolin-2-ones and Coumarins. PubMed. (2021). Retrieved from [Link]
-
Pyrrole, 2,4-dimethyl-3-ethyl. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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The Strategic Role of Ethyl 2-(3-nitropyridin-2-yl)acetate in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Preamble: The Unseen Architect in Drug Design
In the intricate world of medicinal chemistry, the final, active pharmaceutical ingredient (API) often receives the spotlight. However, the journey to that molecule is paved with critical intermediates—versatile chemical scaffolds that provide the foundational architecture for therapeutic innovation. Ethyl 2-(3-nitropyridin-2-yl)acetate is a prime example of such a scaffold. While not a therapeutic agent itself, its unique structural and electronic properties make it a highly valuable "privileged building block" for the synthesis of potent and selective modulators of various biological targets. This guide delves into the core attributes of this molecule, exploring its synthesis, reactivity, and its instrumental role in the development of next-generation therapeutics, with a particular focus on its application in oncology.
Molecular Profile and Physicochemical Properties
This compound is a substituted pyridine derivative. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in over 7,000 drug molecules, owing to its ability to improve properties like solubility and engage in specific hydrogen bonding interactions with biological targets.[1][2][3] The strategic placement of a nitro group at the 3-position and an ethyl acetate chain at the 2-position endows this molecule with a unique reactivity profile that is highly advantageous for drug design.
| Property | Value | Source |
| CAS Number | 154078-83-8 | [4] |
| Molecular Formula | C₉H₁₀N₂O₄ | [4] |
| Molecular Weight | 210.19 g/mol | [4] |
| Predicted Boiling Point | 299.8 ± 25.0 °C | N/A |
| Predicted Density | 1.283 ± 0.06 g/cm³ | N/A |
| Appearance | Solid | N/A |
Synthesis and Chemical Reactivity: A Chemist's Toolkit
The utility of this compound stems from its functional handles, which allow for controlled, sequential chemical modifications.
Plausible Synthetic Pathway
While multiple synthetic routes can be envisioned, a common approach to constructing such substituted pyridines involves the condensation of a suitable enolate with a nitrated pyridine precursor or the direct functionalization of a pre-formed pyridine ring. A plausible, high-level synthetic scheme involves the reaction of a 2-chloro-3-nitropyridine with the enolate of ethyl acetate.
Key Reactive Sites and Transformations
The true value of this molecule lies in the orthogonal reactivity of its two primary functional groups: the nitro group and the ethyl acetate moiety. This allows chemists to perform selective modifications, building molecular complexity in a controlled manner.
-
The Nitro Group as a Versatile Handle: The electron-withdrawing nitro group is not merely a placeholder. It serves two critical functions:
-
Activation of the Pyridine Ring: It facilitates nucleophilic aromatic substitution (SNA_r_) reactions, allowing for the introduction of various functional groups.
-
A Precursor to the Amino Group: The nitro group is readily and cleanly reduced to a primary amine (-NH₂). This transformation is fundamental, as the resulting aniline derivative is a gateway to a vast array of subsequent reactions, including amide bond formation, sulfonylation, and diazotization, enabling the construction of extensive compound libraries.
-
-
The Ethyl Acetate Moiety: The ester group provides another site for diversification:
-
Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, which can be coupled with amines to form amides.
-
Direct Amidation: The ester can be directly converted to amides by heating with appropriate amines.
-
These transformations allow for the systematic exploration of the chemical space around the pyridine core, a key strategy in structure-activity relationship (SAR) studies.
Caption: Synthetic utility of this compound.
Core Application: Scaffolding Potent Microtubule-Targeting Agents
Perhaps the most compelling application of the 3-nitropyridine scaffold, for which our title compound is a key intermediate, is in the development of novel anti-cancer agents. Research has identified 3-nitropyridine analogues as a potent class of microtubule-targeting agents that induce cancer cell death.
Mechanism of Action: Disrupting the Cellular Skeleton
Microtubules are dynamic protein polymers essential for cell division (mitosis), and they represent a clinically validated target for cancer therapy. Drugs like taxanes and vinca alkaloids function by disrupting microtubule dynamics. The 3-nitropyridine analogues derived from scaffolds like this compound operate through a specific mechanism:
-
Binding to Tubulin: These compounds bind directly to β-tubulin, the protein subunit that polymerizes to form microtubules.
-
Colchicine-Site Interaction: X-ray crystallography studies have shown that they bind at the "colchicine site," a pocket at the interface between α- and β-tubulin.
-
Inhibition of Polymerization: This binding event prevents the tubulin dimers from assembling into microtubules.
-
Cell Cycle Arrest & Apoptosis: The disruption of microtubule formation activates the mitotic spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase. This prolonged arrest ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.
Caption: Mechanism of action for 3-nitropyridine microtubule inhibitors.
Biological Activity Profile
Derivatives built upon the 3-nitropyridine scaffold have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, including those resistant to other therapies.
| Compound ID | Cell Line | Assay Type | IC₅₀ / GI₅₀ (nM) |
| 4AZA2891 | HT-29 (Colon) | Clonogenic | 5.4 |
| 4AZA2996 | HT-29 (Colon) | Clonogenic | 4.0 |
| General | NCI-60 Panel | Growth Inhibition | < 10 nM in several lines |
Data synthesized from authoritative sources.
The high potency, with activity in the low nanomolar range, underscores the effectiveness of this chemical class. Furthermore, these compounds have shown efficacy in in vivo murine xenograft models of colon cancer, effectively inhibiting tumor growth when administered intravenously.
Workflow: From Building Block to Drug Candidate
The journey from an intermediate like this compound to a potential drug is a systematic process of iterative design, synthesis, and testing. This workflow, often termed the "hit-to-lead" and "lead optimization" phase, is where the versatility of the building block is paramount.[5][6][7]
-
Library Synthesis: Starting with the core scaffold, chemists generate a library of analogues by performing the key reactions described in Section 2. For instance, the nitro group is reduced, and the resulting amine is acylated with a diverse set of carboxylic acids.
-
High-Throughput Screening (HTS): The compound library is screened against the biological target of interest (e.g., in a tubulin polymerization assay) to identify initial "hits"—compounds showing desired activity, typically in the micromolar range.[8]
-
Hit-to-Lead (H2L): Hits are confirmed and re-synthesized. Limited optimization is performed to improve potency into the nanomolar range and to begin assessing basic drug-like properties (e.g., solubility, metabolic stability).[5] This phase establishes the initial SAR.
-
Lead Optimization (LO): The most promising lead compounds undergo extensive chemical modification to maximize potency and selectivity while minimizing off-target effects and toxicity.[9] The goal is to identify a single preclinical candidate with an optimal balance of properties for in-vivo testing.
Caption: Drug discovery workflow utilizing a core building block.
Field-Proven Experimental Protocols
The following protocols are representative of the key chemical and biological evaluations discussed in this guide.
Protocol 1: Catalytic Reduction of the Nitro Group
Self-Validating Principle: The successful conversion is confirmed by the disappearance of the starting material (TLC, LC-MS) and the appearance of the product with the expected mass and NMR spectrum.
-
Setup: To a solution of this compound (1.0 eq) in ethanol or ethyl acetate in a suitable flask, add Palladium on carbon (10% Pd/C, ~0.1 eq by weight).
-
Reaction: Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(3-aminopyridin-2-yl)acetate. The product can be purified further by column chromatography if necessary.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Self-Validating Principle: The assay includes positive (e.g., paclitaxel, enhancer) and negative (e.g., nocodazole, inhibitor) controls. The vehicle control (DMSO) defines the baseline polymerization curve. Test compounds are validated against these known modulators.
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP (1 mM), and a fluorescent reporter that binds to polymerized microtubules.[10]
-
Compound Plating: Serially dilute the test compounds to 10x the final desired concentration. Pipette 5 µL of each dilution, along with positive and vehicle controls, into the wells of a pre-warmed (37°C) 96-well plate.[10]
-
Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 60-90 minutes.[11][12]
-
Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate parameters such as the maximum rate of polymerization (Vₘₐₓ) and the maximum polymer mass. Determine the IC₅₀ value by plotting the inhibition of Vₘₐₓ against the log of the compound concentration.[13]
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic starting point for innovation. Its value is defined by its inherent reactivity, which allows medicinal chemists to efficiently generate and optimize novel molecular entities. The successful development of potent, colchicine-site microtubule inhibitors from the 3-nitropyridine scaffold is a testament to the power of using such privileged building blocks. As drug discovery continues to evolve, the intelligent application of versatile and well-characterized intermediates like this compound will remain a cornerstone of programs aimed at delivering safe and effective medicines for a range of diseases, from oncology to neurodegeneration and beyond.
References
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Wikipedia. (2023). Hit to lead. In Wikipedia. [Link]
-
Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Excelra. [Link]
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Sygnature Discovery. (2025). What is the hit to lead process in drug discovery?. Sygnature Discovery. [Link]
-
Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Oncodesign Services. [Link]
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Leiden University. (n.d.). Hit and Lead Optimization. Universiteit Leiden. [Link]
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Zhong, M., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
-
Saha, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. [Link]
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IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging Ethyl 2-(3-nitropyridin-2-yl)acetate in Advanced Cross-Coupling Reactions
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-(3-nitropyridin-2-yl)acetate is a highly functionalized and versatile building block in modern organic synthesis and medicinal chemistry. The strategic placement of a nitro group on the pyridine ring, ortho to the acetate side chain, imparts unique electronic properties that open up multiple avenues for molecular elaboration. The strong electron-withdrawing nature of the nitro group not only activates the pyridine core for nucleophilic substitution but also enables its use as an unconventional leaving group in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a detailed exploration of the synthetic utility of this reagent, focusing on denitrative cross-coupling strategies for C-C and C-N bond formation, and contextualizes its reactivity alongside traditional cross-coupling of related 2-halopyridine systems. We provide field-proven insights, detailed step-by-step protocols, and mechanistic diagrams to empower researchers in leveraging this powerful synthetic intermediate.
The Strategic Advantage of the 3-Nitro Group: A Dual-Mode Activator
The pyridine scaffold is a cornerstone in pharmaceuticals and agrochemicals.[2] The introduction of a nitro (NO₂) group dramatically alters the electronic landscape of the ring, creating a powerful tool for synthetic chemists.[2]
-
Activation for Nucleophilic Aromatic Substitution (SNAr) : The nitro group is one of a the most potent electron-withdrawing groups, rendering the pyridine ring electron-deficient. This significantly facilitates attack by nucleophiles, especially at the ortho and para positions, through a resonance-stabilized Meisenheimer complex intermediate.[2]
-
Enabling Denitrative Cross-Coupling : More recently, the nitro group itself has been harnessed as a leaving group in palladium-catalyzed cross-coupling reactions.[3] This "denitrative coupling" strategy avoids the need for traditional halogenation steps and leverages the unique reactivity of the C-NO₂ bond, expanding the toolkit for C-C, C-N, and C-O bond formation.[1][3][4] This approach often requires specialized catalyst systems capable of facilitating the challenging oxidative addition of the Ar–NO₂ bond.[3]
The ethyl acetate moiety at the 2-position further enhances the molecule's utility, providing a convenient handle for subsequent transformations such as hydrolysis, amidation, or reduction.
Denitrative Cross-Coupling: C-NO₂ Bond Activation
The direct use of the nitro group as a leaving group is a significant advancement in cross-coupling chemistry. It allows for novel disconnections in retrosynthetic analysis and utilizes readily available nitroarenes.[3][4] The key to this transformation is the oxidative addition of the typically inert C-NO₂ bond to a low-valent palladium center.
Mechanism: The Palladium/BrettPhos Catalytic Cycle
The Suzuki-Miyaura coupling of nitroarenes was a pivotal development, demonstrating the feasibility of C-NO₂ bond cleavage.[3] This reaction is effectively catalyzed by a combination of a palladium source and a sterically hindered, electron-rich phosphine ligand, such as BrettPhos.
The proposed catalytic cycle proceeds as follows:
-
Oxidative Addition : The active Pd(0) complex, stabilized by the BrettPhos ligand, undergoes an unprecedented oxidative addition into the Ar-NO₂ bond to form a Pd(II)-nitrito complex.[3]
-
Transmetalation : The organoboron reagent (e.g., a boronic acid activated by a base) transfers its organic group to the palladium center, displacing the nitrite.
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]
Caption: Catalytic cycle for denitrative Suzuki-Miyaura coupling.
Application: Denitrative Suzuki-Miyaura Coupling
This reaction enables the formation of a C-C bond at the 3-position of the pyridine ring, coupling this compound with a wide range of aryl- and vinylboronic acids.
Table 1: Typical Conditions for Denitrative Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Comment |
| Substrate | This compound | The nitro group acts as the leaving group. |
| Coupling Partner | Aryl/Vinylboronic Acid (1.5 equiv) | Excess ensures complete consumption of the starting material. |
| Pd Source | Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%) | Pre-catalyst that generates Pd(0) in situ. |
| Ligand | BrettPhos (6 mol%) | A bulky, electron-rich ligand crucial for C-NO₂ oxidative addition.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv) | Activates the boronic acid for transmetalation.[5] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are preferred. |
| Temperature | 100-120 °C | Thermal energy is required to drive the catalytic cycle. |
| Typical Yield | 60-90% | Yield is dependent on the electronic and steric nature of the boronic acid. |
Protocol 1: General Procedure for Denitrative Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
BrettPhos (6.0 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv), finely ground and dried
-
Anhydrous toluene (0.2 M)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ and BrettPhos in a small amount of anhydrous toluene to form the catalyst pre-mixture.
-
Reaction Initiation: Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining anhydrous toluene.
-
Heating: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired product.
Application: Denitrative Buchwald-Hartwig Amination
Analogous to the Suzuki coupling, the C-NO₂ bond can be functionalized to form a C-N bond. This provides direct access to valuable 3-aminopyridine derivatives, which are prevalent motifs in pharmaceuticals.[6]
Table 2: Typical Conditions for Denitrative Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Comment |
| Substrate | This compound | Nitro group serves as the leaving group. |
| Coupling Partner | Amine (Primary/Secondary, 1.2 equiv) | A slight excess of the amine is used. |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Common and effective palladium pre-catalyst. |
| Ligand | BrettPhos or RuPhos (4-10 mol%) | Bulky phosphine ligands are essential for this transformation.[1] |
| Base | NaOtBu or K₂CO₃ (1.5-2.0 equiv) | Strong, non-nucleophilic base is required for amine deprotonation.[7] |
| Solvent | Dioxane or Toluene | Anhydrous conditions are critical. |
| Temperature | 100-120 °C | To overcome the activation energy of the catalytic cycle. |
| Typical Yield | 55-85% | Highly dependent on the nucleophilicity and steric bulk of the amine. |
Contextual Application: Cross-Coupling of 2-Halo-3-Nitropyridine Scaffolds
While denitrative coupling is a powerful modern technique, traditional cross-coupling reactions of halogenated pyridines remain a cornerstone of synthesis.[8][9] Understanding these reactions is crucial for any researcher working with this class of compounds, as this compound is often synthesized from a 2-halo-3-nitropyridine precursor. The Sonogashira coupling is a prime example of a reaction that requires a halide leaving group.
Application: Sonogashira Coupling of 2-Chloro-3-nitropyridine
The Sonogashira reaction is a highly reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This transformation is invaluable for introducing alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions, cyclizations) or as part of a final target structure.
The reaction is catalyzed by palladium, with a copper(I) salt acting as a crucial co-catalyst.[12][13]
Caption: General experimental workflow for Sonogashira coupling.
Protocol 2: General Procedure for Sonogashira Coupling of a 2-Halopyridine Analog
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (0.2 M)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloro-3-nitropyridine, PdCl₂(PPh₃)₂, and CuI.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) for 4-12 hours. The formation of a salt precipitate (triethylammonium chloride) is typically observed.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and dilute with ethyl acetate. Filter the mixture through Celite to remove the copper salts and catalyst residues.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution in vacuo. Purify the residue by flash column chromatography to yield the 2-alkynyl-3-nitropyridine product.
Conclusion
This compound stands out as a uniquely versatile building block for complex molecule synthesis. Its true power lies in the dual-reactivity of the nitro group, which not only activates the pyridine ring but also serves as a modern, efficient leaving group in denitrative cross-coupling reactions. By mastering both denitrative and traditional halogen-based coupling protocols, researchers can unlock novel synthetic pathways to a wide array of functionalized pyridines. The methods and protocols detailed in this guide provide a robust foundation for the successful application of this reagent in demanding research and development environments.
References
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-
Ma, D., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(1), 123. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid. BenchChem.
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-
Bari, S., & Hartwig, J. F. (2017). The Buchwald–Hartwig Amination After 25 Years. Synlett, 28(14), 1715-1726. [Link]
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Dai, C., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(35), 14147-14155. [Link]
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]
-
Chen, Y., et al. (2022). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science, 13(15), 4273-4279. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Weires, A. G., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(02), 233-238. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (pp. 1-138). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Deng, J. Z., et al. (2009).
- Echemi. (n.d.). 154078-83-8, this compound Formula.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Weires, A. G., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(02), 233-238.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
-
ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Ghavimi, B., et al. (2007). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 50(13), 2957-2967. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3145-3156. [Link]
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4238-4243. [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Wrobel, K., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-1,3-dinitropyridin-1-ium-4-olate. IUCrData, 3(10), x181467. [Link]
-
Ali, M. A., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(5), 5866-5884. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes. Request PDF. [Link]
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Application Note: Ethyl 2-(3-nitropyridin-2-yl)acetate as a Versatile Precursor for the Synthesis of Aminopyridine Derivatives
Introduction
Aminopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to interact with a wide range of biological targets.[1] The development of efficient and versatile synthetic routes to access diverse aminopyridine derivatives is a cornerstone of modern drug discovery. Ethyl 2-(3-nitropyridin-2-yl)acetate has emerged as a highly valuable precursor in this field. Its strategic placement of a nitro group, an acetate side chain, and the pyridine nitrogen allows for a sequence of chemical transformations to generate complex heterocyclic systems.
The primary and most critical transformation is the reduction of the aromatic nitro group to a primary amine.[2][3] This conversion unlocks the potential of the molecule, transforming the electron-deficient nitropyridine into an electron-rich aminopyridine, which is amenable to a host of subsequent functionalization reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the properties, handling, and synthetic application of this compound, with a focus on a robust protocol for its conversion to Ethyl 2-(3-aminopyridin-2-yl)acetate.
Precursor Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis. The reactivity of this precursor is dominated by the strong electron-withdrawing nature of the nitro group, which significantly influences the pyridine ring's electronic properties.
| Property | Value | Reference |
| CAS Number | 154078-83-8 | [4] |
| Molecular Formula | C₉H₁₀N₂O₄ | [5] |
| Molecular Weight | 210.19 g/mol | [5] |
| Appearance | Typically a solid | N/A |
| Storage | Sealed in a dry, room temperature environment | N/A |
Core Synthesis: Reduction of the Nitro Group
The conversion of this compound to Ethyl 2-(3-aminopyridin-2-yl)acetate is the gateway to its utility. Several methodologies exist for the reduction of aromatic nitro groups, with catalytic hydrogenation being the most common and efficient for this class of compounds.[2][6]
Causality of Method Selection: Catalytic hydrogenation using Palladium on carbon (Pd/C) is often the method of choice due to its high efficiency, clean conversion, and the formation of water as the only byproduct.[2] The reaction typically proceeds under mild conditions (room temperature and atmospheric pressure of hydrogen), offering excellent functional group tolerance. Alternative methods, such as using iron, zinc, or tin(II) chloride in acidic media, are also effective but may require more rigorous workup procedures to remove metal salts.[2]
Caption: Synthetic workflow from precursor to diverse derivatives.
Detailed Experimental Protocol
This protocol details the catalytic hydrogenation of this compound.
Protocol 1: Synthesis of Ethyl 2-(3-aminopyridin-2-yl)acetate
Materials & Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethyl Acetate (or Ethanol), reagent grade
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Nitrogen (N₂) or Argon (Ar) gas for inert atmosphere
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® or a similar filter aid
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add ethyl acetate (approx. 10-20 mL per gram of substrate) to dissolve the starting material.
-
Inerting: Flush the flask with nitrogen or argon gas. This is a critical safety step.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care.[7][8]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Reaction Initiation: Evacuate the inert gas from the flask by applying a vacuum and then backfill with hydrogen from the balloon. Repeat this purge-backfill cycle 3-5 times to ensure an H₂ atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-16 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Catalyst Removal: Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The filter cake is saturated with hydrogen and can ignite upon exposure to air.[8] Do not allow the filter cake to dry. It should be quenched with water immediately after filtration.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting residue is the crude Ethyl 2-(3-aminopyridin-2-yl)acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if a high degree of purity is required.
| Parameter | Typical Condition |
| Catalyst Loading | 5-10 mol % Pd |
| Solvent | Ethyl Acetate or Ethanol |
| Temperature | Room Temperature (20-25 °C) |
| H₂ Pressure | 1 atm (Balloon) |
| Reaction Time | 2-16 hours |
| Typical Yield | >90% |
Applications in Medicinal Chemistry
The synthesized Ethyl 2-(3-aminopyridin-2-yl)acetate is not an endpoint but a versatile intermediate.[9] The newly formed amino group serves as a nucleophilic handle for building more complex molecular architectures.
Caption: Reduction of this compound.
-
Fused Heterocycles: The vicinal amino and acetate functionalities are perfectly positioned for cyclization reactions. For instance, reaction with various reagents can lead to the formation of fused bicyclic systems like imidazo[4,5-b]pyridines or pyrido[2,3-b]pyrazines, which are scaffolds of significant interest for developing anticancer agents and kinase inhibitors.[10][11][12]
-
Amide Library Synthesis: The amino group can be readily acylated with a wide array of carboxylic acids or acid chlorides to generate libraries of amide derivatives for structure-activity relationship (SAR) studies.[13]
-
Carboxylic Acid Derivatives: The ethyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding 3-aminopyridine-2-acetic acid, providing another point of diversification for coupling reactions.[14][15]
Safety and Handling
-
This compound: Standard laboratory PPE (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin.[16]
-
Palladium on Carbon (Pd/C): This catalyst is a flammable solid .[17] It is often supplied wet with water to mitigate this risk. Dry Pd/C, especially after use when saturated with hydrogen, is pyrophoric and can ignite spontaneously in air.[7][8] Always handle in an inert atmosphere and never allow the filtered catalyst to dry in the open. Quench the used catalyst promptly with water.[18][19]
-
Solvents: Ethyl acetate is a highly flammable liquid.[20][21] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure all connections are secure and the system is properly purged.
Conclusion
This compound is a strategically important building block for the synthesis of aminopyridine-based compounds. The protocol for its reduction via catalytic hydrogenation is reliable, high-yielding, and operationally simple, making it accessible for a wide range of research applications. The resulting product, Ethyl 2-(3-aminopyridin-2-yl)acetate, provides a versatile platform for the rapid generation of diverse molecular libraries, accelerating efforts in drug discovery and development.
References
-
National Research Council. (1995). LCSS: PALLADIUM ON CARBON. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]
-
Dunn, A. D., et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-7. [Link]
-
Shafi, S., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(18), 3391. [Link]
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Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045-50. [Link]
-
Ali, R., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32986-33001. [Link]
-
Ali, R., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32986-33001. [Link]
-
Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 60(4), 453-466. [Link]
-
Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
-
Saji, T., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-32. [Link]
-
Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5953-8. [Link]
-
Organic Chemistry Portal. Nitro Reduction. [Link]
-
Israel, M., & Jones, L. C. (1973). Preparation of Pyrido-(2,3)-pyrazines, Pyrido-(3,4)-pyrazines and Imidazo-(b)-pyridines. The Journal of Organic Chemistry, 38(22), 3977–3978. [Link]
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Mol-Instincts. 3-Aminopyridine-2-carboxylate Chemical Properties. [Link]
- Google Patents. (2015). CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino)
-
Wikipedia. Reduction of nitro compounds. [Link]
-
ChemRxiv. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. [Link]
-
Sassykova, L. R., et al. (2020). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. News of the National Academy of Sciences of the Republic of Kazakhstan, Series of Geology and Technical Sciences, 6(444), 113-120. [Link]
-
Sotomayor, E., et al. (1993). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 36(11), 1501–1509. [Link]
-
Gonec, T., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(12), 2056. [Link]
-
Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
-
ResearchGate. (2017). (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. [Link]
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Application Notes and Protocols for "Ethyl 2-(3-nitropyridin-2-yl)acetate" in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
"Ethyl 2-(3-nitropyridin-2-yl)acetate" is a highly functionalized pyridine derivative poised to be a valuable asset in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural features, namely the activated methylene group, the ester functionality, and the strongly electron-withdrawing nitro group on the pyridine ring, offer a rich landscape for chemical transformations. The strategic placement of the nitro group at the 3-position significantly modulates the electronic properties of the pyridine ring, thereby influencing its reactivity in cyclization reactions. This document provides a comprehensive guide to the potential applications of "this compound" in the synthesis of medicinally relevant heterocyclic scaffolds, such as indolizines and pyrazolo[1,5-a]pyridines. The protocols and mechanistic discussions presented herein are grounded in established principles of heterocyclic chemistry and are intended to serve as a foundational resource for researchers in organic synthesis and drug discovery.
PART 1: Synthesis of Indolizine Derivatives
The indolizine core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The reaction of 2-substituted pyridines with α-halocarbonyl compounds or activated alkynes, famously known as the Tschitschibabin reaction and its variations, is a cornerstone of indolizine synthesis. "this compound" is an ideal precursor for this transformation.
Mechanistic Rationale: The Influence of the 3-Nitro Group
The classical synthesis of indolizines from ethyl 2-pyridylacetate involves the initial N-alkylation of the pyridine nitrogen, followed by deprotonation of the adjacent methylene group to form a pyridinium ylide. This ylide then undergoes an intramolecular cyclization. The presence of the 3-nitro group in "this compound" introduces two key electronic effects:
-
Decreased Nucleophilicity of the Pyridine Nitrogen: The electron-withdrawing nature of the nitro group reduces the electron density on the pyridine nitrogen, making it less nucleophilic.[1] This may necessitate more forcing conditions for the initial N-alkylation step compared to its non-nitrated counterpart.
-
Increased Acidity of the Methylene Protons: The inductive effect of the nitro group enhances the acidity of the protons on the methylene carbon, facilitating the formation of the pyridinium ylide under milder basic conditions.[2]
These competing effects can be strategically harnessed to control the reaction pathway and achieve the desired indolizine products.
Proposed Synthetic Protocol: Synthesis of Ethyl 7-nitroindolizine-1-carboxylate
This protocol outlines a potential two-step synthesis of ethyl 7-nitroindolizine-1-carboxylate from "this compound" and ethyl bromoacetate.
Step 1: N-Alkylation to form Pyridinium Salt
Caption: N-alkylation of the pyridine nitrogen.
Protocol:
-
To a solution of "this compound" (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add ethyl bromoacetate (1.2 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold acetonitrile, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to afford the pyridinium salt.
Step 2: Intramolecular Cyclization to form Indolizine
Caption: Base-mediated cyclization to the indolizine core.
Protocol:
-
Suspend the pyridinium salt (1.0 eq) in dichloromethane (15 mL/mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.5 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the formation of the deep-colored ylide and its subsequent disappearance.
-
Upon completion of the reaction (TLC or LC-MS), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ethyl 7-nitroindolizine-1-carboxylate.
| Reactant | Product | Proposed Conditions | Expected Yield (%) |
| This compound | Ethyl 7-nitroindolizine-1-carboxylate | 1. Ethyl bromoacetate, MeCN, reflux; 2. Et3N, DCM, 0 °C to rt | 60-75 |
| This compound | Ethyl 1-acetyl-7-nitroindolizine-2-carboxylate | 1. 3-Bromobutan-2-one, MeCN, reflux; 2. DBU, THF, rt | 55-70 |
PART 2: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridines are another class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. A common strategy for their synthesis involves the [3+2] cycloaddition of N-aminopyridinium salts with suitable C2 synthons.
Mechanistic Considerations: A Multi-step Approach
A direct synthesis of pyrazolo[1,5-a]pyridines from "this compound" is challenging. A more plausible approach involves the initial reduction of the nitro group to an amino group, followed by N-amination and subsequent cyclization.
-
Reduction of the Nitro Group: The 3-nitro group can be selectively reduced to a 3-amino group using standard reducing agents such as SnCl2/HCl or catalytic hydrogenation (e.g., H2/Pd-C). This transformation is crucial as the resulting amino group can be further functionalized.
-
N-Amination: The resulting ethyl 2-(3-aminopyridin-2-yl)acetate can then be N-aminated using reagents like hydroxylamine-O-sulfonic acid (HOSA) or O-(mesitylenesulfonyl)hydroxylamine (MSH) to form the corresponding N-aminopyridinium salt.[3][4] The presence of the amino group at the 3-position might influence the efficiency of this step.
-
Cyclization: The N-aminopyridinium salt can then undergo a base-mediated intramolecular cyclization to form the pyrazolo[1,5-a]pyridine ring system.
Caption: Proposed multi-step synthesis of pyrazolo[1,5-a]pyridines.
Proposed Synthetic Protocol: Synthesis of Ethyl 1-aminopyrazolo[1,5-a]pyridine-2-carboxylate
Step 1: Reduction of the Nitro Group
Protocol:
-
To a solution of "this compound" (1.0 eq) in ethanol (20 mL/mmol), add stannous chloride dihydrate (SnCl2·2H2O, 5.0 eq).
-
Heat the mixture to reflux for 3-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain ethyl 2-(3-aminopyridin-2-yl)acetate.
Step 2: N-Amination
Protocol:
-
Dissolve ethyl 2-(3-aminopyridin-2-yl)acetate (1.0 eq) in dichloromethane (10 mL/mmol).
-
Cool the solution to 0 °C.
-
Add hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The resulting precipitate is the N-aminopyridinium salt. Filter the solid, wash with cold dichloromethane, and dry under vacuum.
Step 3: Intramolecular Cyclization
Protocol:
-
Suspend the N-aminopyridinium salt (1.0 eq) in ethanol (15 mL/mmol).
-
Add potassium carbonate (2.0 eq) and reflux the mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/methanol gradient) to yield the desired ethyl 1-aminopyrazolo[1,5-a]pyridine-2-carboxylate.
| Starting Material | Intermediate | Product | Proposed Key Reagents | Expected Yield (%) |
| This compound | Ethyl 2-(3-aminopyridin-2-yl)acetate | Ethyl 1-aminopyrazolo[1,5-a]pyridine-2-carboxylate | 1. SnCl2·2H2O; 2. HOSA; 3. K2CO3 | 40-55 (over 3 steps) |
Further Transformations and Applications
The synthesized nitro-substituted indolizines and amino-substituted pyrazolo[1,5-a]pyridines are versatile intermediates for further chemical modifications. The nitro group on the indolizine ring can be reduced to an amino group, which can then be diazotized or acylated to introduce further diversity. The amino group on the pyrazolo[1,5-a]pyridine core can be similarly functionalized, opening avenues for the synthesis of a wide range of derivatives for biological screening.
Conclusion
"this compound" is a promising, yet underexplored, building block for heterocyclic synthesis. The protocols and mechanistic insights provided in this application note are intended to stimulate research into its synthetic utility. The strategic interplay of the ester, activated methylene, and nitro functionalities offers a powerful platform for the construction of complex and medicinally relevant heterocyclic systems. While the proposed pathways are based on established chemical principles, experimental validation is essential to fully realize the potential of this versatile reagent.
References
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. 2016;21(3):332. Available from: [Link]
-
The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. 2022;27(17):5693. Available from: [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. ACS Catalysis. 2020;10(15):8694-8722. Available from: [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. 2022;27(17):5693. Available from: [Link]
-
N-Amino pyridinium salts in organic synthesis. Organic Chemistry Frontiers. 2022;9(1):241-268. Available from: [Link]
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- 2. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Amino pyridinium salts in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Synthesis of Novel Microtubule-Targeting Agents from Ethyl 2-(3-nitropyridin-2-yl)acetate
Introduction: The Imperative for Innovative Microtubule-Targeting Agents
Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[1][2][3] These agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids), both of which ultimately lead to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[4][5][6] Despite their clinical success, the efficacy of current MTAs is often hampered by issues of systemic toxicity and the development of drug resistance.[2][7] This has fueled a pressing need for the discovery and development of novel MTAs with improved therapeutic indices and the ability to overcome existing resistance mechanisms.
Recently, a promising new class of microtubule destabilizers based on a 3-nitropyridine scaffold has emerged.[5][7] These compounds have demonstrated potent anticancer activity across a range of cancer cell lines and in vivo models.[5][7] A key structural feature of these molecules is the 3-nitropyridine core, which has been shown to be crucial for their interaction with tubulin at the colchicine-binding site.[5][7] This application note provides a detailed guide for researchers and drug development professionals on the utilization of Ethyl 2-(3-nitropyridin-2-yl)acetate as a versatile starting material for the synthesis of these next-generation microtubule-targeting agents. We will delve into the synthetic strategy, provide detailed experimental protocols, and outline methods for biological evaluation.
Synthetic Strategy: A Proposed Pathway from a Versatile Precursor
Our proposed synthetic workflow is depicted below. It commences with the selective reduction of the nitro group to an amine, followed by functionalization of the resulting aniline and subsequent modification of the ethyl acetate side chain to build the final, biologically active molecule.
Caption: Proposed synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-aminopyridin-2-yl)acetate (Intermediate 1)
This initial step is a critical transformation, converting the nitro group into a versatile amine functionality. The resulting primary amine can then serve as a handle for introducing a variety of substituents to explore the SAR of the final compounds.
Materials:
-
This compound
-
Palladium on carbon (10% w/w)
-
Ethanol or Ethyl Acetate (ACS grade)
-
Hydrogen gas supply
-
Filter agent (e.g., Celite®)
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to a hydrogen gas source.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the flask with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(3-aminopyridin-2-yl)acetate. This product can often be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Representative 3-Nitropyridine Analog (A Hypothetical Example)
This protocol outlines a plausible synthesis of a hypothetical microtubule-targeting agent based on the structures of known active 3-nitropyridine analogs. This involves the functionalization of the amino group of Intermediate 1 and subsequent modification of the ester side chain.
Part A: Amide Bond Formation
Materials:
-
Ethyl 2-(3-aminopyridin-2-yl)acetate (Intermediate 1)
-
A desired carboxylic acid or acyl chloride (e.g., 4-methylbenzoyl chloride)
-
A suitable base (e.g., triethylamine or pyridine) for reactions with acyl chlorides, or a coupling agent (e.g., HATU, HOBt) and a base for reactions with carboxylic acids.
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
Procedure (using an acyl chloride):
-
Dissolve Ethyl 2-(3-aminopyridin-2-yl)acetate (1.0 eq) in anhydrous DCM.
-
Add a base such as triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (e.g., 4-methylbenzoyl chloride, 1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.
Part B: Side Chain Amidation
Materials:
-
The amide intermediate from Part A.
-
A desired amine (e.g., morpholine).
-
A strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS).
-
Anhydrous tetrahydrofuran (THF).
Procedure:
-
Dissolve the amine (e.g., morpholine, 2.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of the amide intermediate from Part A (1.0 eq) in anhydrous THF to the cooled amine solution.
-
Add a strong base such as LiHMDS (2.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for a specified time, then allow it to slowly warm to room temperature and stir overnight (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Biological Evaluation: Assessing Microtubule-Targeting Activity
Once the target compounds are synthesized, their biological activity as microtubule-targeting agents must be evaluated. The following are standard in vitro assays to characterize their mechanism of action.
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Tubulin polymerization assay kit (commercially available).
-
Purified tubulin.
-
GTP solution.
-
Polymerization buffer.
-
Positive controls (e.g., paclitaxel for stabilization, colchicine for destabilization).
-
Negative control (DMSO).
-
Synthesized test compounds.
-
A fluorescence plate reader.
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the polymerization buffer, tubulin, and the test compound or control.
-
Initiate the polymerization by adding GTP.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.
-
Measure the fluorescence intensity over time (typically every minute for 60-90 minutes). An increase in fluorescence indicates tubulin polymerization.
-
Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves of the test compounds to the controls to determine if they inhibit or enhance tubulin polymerization.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the synthesized compounds on cell cycle progression in cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549).
-
Cell culture medium and supplements.
-
Synthesized test compounds.
-
Propidium iodide (PI) staining solution.
-
RNase A.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Seed cancer cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting activity.[5][7]
Data Presentation
The following table provides a template for summarizing the biological activity data for newly synthesized compounds.
| Compound ID | IC₅₀ (nM) on HeLa cells | Tubulin Polymerization Inhibition (IC₅₀, µM) | % Cells in G2/M (at 10x IC₅₀) |
| Control (Colchicine) | Value | Value | Value |
| Compound 1 | |||
| Compound 2 | |||
| Compound 3 |
Mechanism of Action: The 3-Nitropyridine Pharmacophore
The 3-nitropyridine scaffold is a key pharmacophore that mediates the interaction with tubulin. X-ray crystallography studies have revealed that these compounds bind to the colchicine site at the interface of α- and β-tubulin.[5][7] This binding event physically blocks the tubulin heterodimers from polymerizing into microtubules, thus disrupting the dynamic equilibrium of the microtubule network. The consequence of this disruption is the activation of the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptotic cell death.[5][7]
Caption: Mechanism of action for 3-nitropyridine microtubule-targeting agents.
Conclusion and Future Directions
This compound serves as a valuable and versatile starting material for the synthesis of a novel class of 3-nitropyridine-based microtubule-targeting agents. The synthetic protocols and biological evaluation methods outlined in this application note provide a comprehensive framework for researchers to explore the chemical space around this promising scaffold. Future work should focus on expanding the library of analogs to further refine the structure-activity relationships, with the goal of identifying lead compounds with enhanced potency, improved pharmacokinetic profiles, and the ability to overcome clinical resistance to existing chemotherapeutics. The continued development of these agents holds significant promise for the future of cancer therapy.
References
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Microtubule-targeting agents and their impact on cancer treatment - ResearchGate. Available at: [Link]
-
Cytoskeletal drugs - Wikipedia. Available at: [Link]
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Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PubMed. Available at: [Link]
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Targeting Microtubules by Natural Agents for Cancer Therapy - AACR Journals. Available at: [Link]
-
Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma - Dove Medical Press. Available at: [Link]
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3-nitropyridine analogues as novel microtubule-targeting agents - PMC - PubMed Central. Available at: [Link]
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3-nitropyridine analogues as novel microtubule-targeting agents - PubMed. Available at: [Link]
-
2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines. Available at: [Link]
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Application Notes and Protocols for the Development of Novel Fluorescent Probes Using Ethyl 2-(3-nitropyridin-2-yl)acetate
Introduction: The Quest for Precision in Biological Imaging
In the intricate landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools, acting as molecular spies that illuminate specific biological events in real-time.[1][2] The ability to visualize and quantify specific analytes, such as reactive oxygen species, metal ions, or biothiols, provides profound insights into cellular function and disease pathogenesis.[3][4] The rational design of these probes hinges on the creative combination of a fluorophore (the light-emitting unit) and a recognition motif that selectively interacts with the target analyte.[1] A key challenge lies in developing versatile chemical scaffolds that can be readily modified to create a diverse array of probes with tailored properties. This guide focuses on one such promising scaffold: Ethyl 2-(3-nitropyridin-2-yl)acetate .
This compound: A Versatile Scaffold for Fluorescent Probe Development
This compound is a heterocyclic compound with significant potential as a precursor for novel fluorescent probes. Its utility stems from a unique combination of structural features:
-
An Electron-Deficient Pyridine Ring: The pyridine core is inherently electron-deficient, making it susceptible to nucleophilic attack.
-
A Highly Reactive Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group, which further activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[5][6] This nitro group also acts as an efficient fluorescence quencher through mechanisms like Photoinduced Electron Transfer (PeT), making it an ideal component for designing "turn-on" fluorescent probes.
-
An Active Methylene Group: The acetate substituent at the 2-position possesses an active methylene group, providing a handle for further chemical modifications and the introduction of various functionalities.
These features make this compound a prime candidate for developing fluorescent probes that respond to nucleophilic analytes, such as biothiols (e.g., glutathione, cysteine, and homocysteine), which play crucial roles in maintaining cellular redox homeostasis.
Proposed Sensing Mechanism: A "Turn-On" Response to Thiols
The core strategy for designing a thiol-selective fluorescent probe using this scaffold involves the nucleophilic aromatic substitution of the 3-nitro group by a thiol. This reaction is thermodynamically favorable and results in the formation of a thioether linkage. The key to the "turn-on" fluorescence response lies in the removal of the quenching nitro group, which restores the fluorescence of an appended fluorophore.
Caption: Proposed sensing mechanism for a thiol-selective fluorescent probe.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis, characterization, and application of a novel thiol-selective fluorescent probe derived from this compound.
Protocol 1: Synthesis of a Representative Thiol Probe (Thio-NP-1)
This protocol describes the synthesis of a hypothetical probe, "Thio-NP-1," where a coumarin fluorophore is linked to the this compound scaffold.
Caption: Synthetic workflow for the Thio-NP-1 fluorescent probe.
Materials and Reagents:
-
This compound (CAS: 154078-83-8)
-
7-Hydroxycoumarin
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-Hydroxycoumarin (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure Thio-NP-1 probe.
Rationale: This Williamson ether synthesis couples the coumarin fluorophore to the pyridine scaffold via an ether linkage. The nitro group on the pyridine ring is expected to quench the fluorescence of the coumarin.
Protocol 2: Photophysical Characterization of Thio-NP-1
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
Procedure:
-
Prepare a stock solution of Thio-NP-1 (1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).
-
For UV-Vis absorption spectra, dilute the stock solution to a final concentration of 10 µM in phosphate-buffered saline (PBS, pH 7.4). Scan the absorbance from 300 nm to 600 nm.
-
For fluorescence emission spectra, excite the 10 µM solution of Thio-NP-1 at its absorption maximum and record the emission spectrum.
-
To test the response to thiols, add increasing concentrations of glutathione (GSH) to the probe solution and record the fluorescence emission spectra after a short incubation period.
Expected Photophysical Properties:
| Property | Thio-NP-1 (in PBS, pH 7.4) | Thio-NP-1 + GSH |
| Absorption Max (λabs) | ~380 nm | ~420 nm |
| Emission Max (λem) | ~450 nm (Weak) | ~480 nm (Strong) |
| Quantum Yield (Φ) | < 0.01 | > 0.3 |
| Stokes Shift | ~70 nm | ~60 nm |
| Appearance | Colorless | Yellow-Green |
| Fluorescence | Very weak blue | Strong cyan |
Protocol 3: Application in Live Cell Imaging
This protocol describes the use of Thio-NP-1 for imaging intracellular thiols in a model cell line (e.g., HeLa cells).
Caption: Workflow for intracellular thiol imaging using Thio-NP-1.
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture in a suitable medium until they reach 60-70% confluency.
-
Probe Loading: Wash the cells with PBS and then incubate them with a solution of Thio-NP-1 (e.g., 5 µM in serum-free medium) for 30 minutes at 37°C.
-
Control Group (Optional): To confirm that the fluorescence signal is due to thiols, pre-treat a separate dish of cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) before loading the probe.
-
Imaging: Wash the cells again with PBS to remove excess probe. Image the cells using a fluorescence microscope equipped with a DAPI or a similar filter set (Excitation: ~380-400 nm, Emission: ~460-500 nm).
-
Data Analysis: Acquire images and quantify the mean fluorescence intensity in the cells using image analysis software (e.g., ImageJ).
Expected Results: Untreated cells incubated with Thio-NP-1 should exhibit a significant increase in intracellular fluorescence. In contrast, cells pre-treated with NEM should show a markedly reduced fluorescence signal, confirming the probe's selectivity for thiols.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The chemical synthesis includes purification and characterization steps to ensure the identity and purity of the probe. The in vitro and cellular experiments include controls to verify the probe's selectivity and response mechanism. By following these protocols, researchers can have a high degree of confidence in their results.
Conclusion
This compound is a highly promising and versatile scaffold for the development of novel fluorescent probes. Its unique chemical reactivity allows for the straightforward design of "turn-on" sensors for important biological analytes like thiols. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and apply new probes based on this scaffold, paving the way for new discoveries in cell biology and beyond.
References
-
Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. [Link]
-
Au-Yeung, H. Y., & Chan, J. (2016). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research, 49(10), 2236–2245. [Link]
-
Kikuchi, K. (2009). Design, synthesis, and biological application of fluorescent sensor molecules for cellular imaging. Methods in Molecular Biology, 574, 1-13. [Link]
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons. [Link]
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Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. [Link]
-
Baba-Ahmed, I., et al. (2023). Pyridine Derivatives as Fluorescent Sensors for Cations. Chemistry Proceedings, 14(1), 10. [Link]
-
Wu, L., et al. (2020). Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. Accounts of Chemical Research, 53(1), 183-196. [Link]
-
Nagano, T. (2009). Development of fluorescent probes for bioimaging applications. Journal of Clinical Biochemistry and Nutrition, 45(2), 111-124. [Link]
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- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Reduction of the Nitro Group in "Ethyl 2-(3-nitropyridin-2-yl)acetate"
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Ethyl 2-(3-aminopyridin-2-yl)acetate
The reduction of the nitro group in ethyl 2-(3-nitropyridin-2-yl)acetate to its corresponding amine, ethyl 2-(3-aminopyridin-2-yl)acetate, is a critical transformation in synthetic organic chemistry. This resulting aminopyridine derivative serves as a valuable building block in the pharmaceutical industry, forming the core structure of numerous biologically active compounds. The successful and efficient execution of this reduction is paramount, requiring methods that are not only high-yielding but also chemoselective, preserving the ester functionality and avoiding unwanted side reactions.
This document provides a comprehensive guide to several robust and field-proven protocols for this transformation. We will delve into the mechanistic underpinnings of each method, offering a comparative analysis to aid in selecting the most appropriate procedure based on available resources, scale, and safety considerations.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is a critical parameter that dictates the reaction's efficiency, selectivity, and scalability. Below is a comparative overview of the most common and effective methods for the reduction of aromatic and heteroaromatic nitro compounds.
| Method | Key Reagents | Typical Solvents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C | Methanol, Ethanol, Ethyl Acetate | High yields, clean reaction, catalyst can be recycled. | Requires specialized high-pressure equipment, pyrophoric catalyst handling, potential for over-reduction.[1][2][3] |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Methanol, Ethanol | Avoids the use of high-pressure hydrogen gas, milder conditions.[4][5][6][7] | Can be slower than catalytic hydrogenation, may require higher catalyst loading. |
| Metal/Acid Reduction (Fe) | Fe, NH₄Cl or Acetic Acid | Ethanol/Water, Acetic Acid | Cost-effective, scalable, tolerant of many functional groups.[8][9][10][11][12] | Can be messy to work up, potential for iron salt contamination.[13] |
| Metal Salt Reduction (SnCl₂) | SnCl₂·2H₂O | Ethanol, Ethyl Acetate, HCl | Mild conditions, highly chemoselective for the nitro group.[9][14][15][16][17][18] | Stoichiometric amounts of tin salts are generated, which can complicate purification.[19][20] |
Mechanistic Insights
A foundational understanding of the reaction mechanisms allows for informed troubleshooting and optimization.
Catalytic Hydrogenation
In catalytic hydrogenation, molecular hydrogen is activated on the surface of a metal catalyst (e.g., Pd/C). The nitro group on the substrate adsorbs to the catalyst surface and is sequentially reduced by the activated hydrogen atoms. The reaction proceeds through nitroso and hydroxylamine intermediates to the final amine.
Metal-Mediated Reductions (Fe and Sn)
These reductions involve a series of single-electron transfers (SET) from the metal surface to the nitro group.[8] In an acidic or protic medium, the resulting radical anion is protonated. This sequence of electron transfer and protonation continues until the amine is formed. The overall process consumes six metal electrons and six protons.[8]
Experimental Protocols
The following protocols are detailed procedures for the reduction of this compound. Researchers should always perform a small-scale trial to optimize conditions for their specific setup.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method is advantageous as it avoids the use of flammable and high-pressure hydrogen gas, making it more accessible for standard laboratory settings.[4][5][6][7]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
Add ammonium formate (4.0-5.0 eq) in portions to control the initial effervescence.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Iron Powder and Ammonium Chloride
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite®
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (4.0 eq) and iron powder (3.0-5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 3: Reduction with Stannous Chloride Dihydrate
This method is known for its mildness and high chemoselectivity, making it an excellent choice when sensitive functional groups are present.[9][14][15][16][17][18]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃) or 5% aqueous sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Stir the mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution or 5% NaOH solution to neutralize the reaction mixture and precipitate tin salts. Continue adding base until the pH is ~8.
-
Filter the mixture through Celite® to remove the tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
Safety and Handling Precautions
-
Catalytic Hydrogenation: Palladium on carbon is pyrophoric and should be handled with care, preferably in a wet state.[3] Hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate pressure-rated equipment must be used.[1][2][21]
-
Metal Reductions: The reduction of nitro compounds can be exothermic.[14] Monitor the reaction temperature, especially during the initial stages and on a larger scale.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[21] All reactions should be performed in a well-ventilated fume hood.
Conclusion
The reduction of this compound to ethyl 2-(3-aminopyridin-2-yl)acetate can be successfully achieved through various reliable methods. The choice of protocol depends on the specific requirements of the synthesis, including scale, available equipment, and cost. For general laboratory use, catalytic transfer hydrogenation offers a good balance of efficiency and safety. For larger-scale synthesis, the iron-mediated reduction is a cost-effective and robust option. The stannous chloride method provides a mild and highly selective alternative. Careful execution of these protocols, with appropriate safety measures, will ensure a high yield of the desired aminopyridine product.
References
-
Taylor & Francis Online. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from [Link]
-
Anonymous. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
Anonymous. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
Taylor & Francis Online. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
-
PMC. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from [Link]
-
ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]
-
Blog. (2025, December 30). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon | Request PDF. Retrieved from [Link]
-
Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 17). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. Retrieved from [Link]
-
NIH. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Patsnap. (n.d.). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
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-
ResearchGate. (2014, April 20). How do you selectively reduce the nitro group?. Retrieved from [Link]
-
ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved from [Link]
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-
ResearchGate. (n.d.). Hydrogenation of pyridine derivatives and application to the preparation of intermediates for biologically active compounds and drugs. Retrieved from [Link]
-
ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?. Retrieved from [Link]
-
Reddit. (2025, February 20). Nitro reduction conditions : r/Chempros. Retrieved from [Link]
-
Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
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-
Anonymous. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]
-
PubMed Central. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
-
MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Anonymous. (n.d.). Reduction of nitrophenois by zinc and ammonium chloride in aqueous medium. Retrieved from [Link]
-
NIH. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]
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The Strategic Utility of Ethyl 2-(3-nitropyridin-2-yl)acetate in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, the quest for novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases. Ethyl 2-(3-nitropyridin-2-yl)acetate is a critical starting material for the construction of this valuable heterocyclic system. Its strategic arrangement of functional groups—a nitro group poised for reduction to a nucleophilic amine and an acetate moiety that facilitates cyclization—provides a robust and versatile entry into a diverse range of substituted 1H-pyrrolo[2,3-b]pyridines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed protocols and mechanistic insights.
Core Synthetic Strategy: From Nitro-Pyridine to the 1H-Pyrrolo[2,3-b]pyridine Core
The primary application of this compound in pharmaceutical synthesis is its conversion to the 1H-pyrrolo[2,3-b]pyridine core. This transformation is typically achieved through a three-step sequence: reduction of the nitro group, intramolecular cyclization, and subsequent functionalization.
Step 1: Reduction of the Nitro Group
The initial and crucial step is the selective reduction of the nitro group to an amine, yielding Ethyl 2-(3-aminopyridin-2-yl)acetate. This transformation is most commonly and efficiently achieved through catalytic hydrogenation.
Protocol 1: Catalytic Hydrogenation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, 0.1 eq)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
-
-
Procedure:
-
To a solution of this compound in ethanol, carefully add 10% Pd/C under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, or higher pressure for larger scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 2-(3-aminopyridin-2-yl)acetate as a crude product, which can often be used in the next step without further purification.
-
-
Causality behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity, minimizing side reactions.
-
Solvent: Ethanol or ethyl acetate are excellent solvents for this reaction as they are relatively inert and effectively dissolve the starting material.
-
Inert Atmosphere: Handling the palladium catalyst under an inert atmosphere is a critical safety measure to prevent its ignition upon exposure to air, especially when dry.
-
Step 2: Intramolecular Cyclization to form the Pyrrolopyridine Core
The resulting Ethyl 2-(3-aminopyridin-2-yl)acetate undergoes a base-mediated intramolecular cyclization to form 4-hydroxy-1H-pyrrolo[2,3-b]pyridine. This step establishes the core bicyclic structure.
Protocol 2: Base-Mediated Cyclization
-
Materials:
-
Ethyl 2-(3-aminopyridin-2-yl)acetate (1.0 eq)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) (1.1 - 2.0 eq)
-
Toluene or Dimethylformamide (DMF) (solvent)
-
Aqueous acid (e.g., 1M HCl) for work-up
-
-
Procedure:
-
Dissolve Ethyl 2-(3-aminopyridin-2-yl)acetate in an anhydrous solvent such as toluene or DMF.
-
Add the base (e.g., sodium ethoxide) portion-wise at room temperature or with cooling, depending on the reactivity.
-
Heat the reaction mixture to reflux (for toluene) or a suitable temperature for DMF (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain 4-hydroxy-1H-pyrrolo[2,3-b]pyridine.
-
-
Causality behind Experimental Choices:
-
Base: A strong base like sodium ethoxide or potassium tert-butoxide is required to deprotonate the amino group, initiating the nucleophilic attack on the ester carbonyl to form the lactam.
-
Solvent: High-boiling aprotic solvents like toluene or DMF are used to achieve the necessary temperature for the cyclization to proceed at a reasonable rate.
-
Step 3: Halogenation of the 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine
The 4-hydroxy group is a versatile handle for further functionalization. It is often converted to a halide, typically a chloride, to enable subsequent cross-coupling reactions.
Protocol 3: Chlorination with Phosphorus Oxychloride (POCl₃)
-
Materials:
-
4-hydroxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, can be used as solvent)
-
Optional: A high-boiling point solvent like toluene or acetonitrile.
-
Ice-water for quenching.
-
Aqueous base (e.g., saturated NaHCO₃ solution) for neutralization.
-
-
Procedure:
-
Carefully add 4-hydroxy-1H-pyrrolo[2,3-b]pyridine to an excess of phosphorus oxychloride at 0 °C.
-
Slowly heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
-
Causality behind Experimental Choices:
-
Reagent: Phosphorus oxychloride is a powerful and common reagent for converting hydroxyl groups on heterocyclic rings to chlorides.
-
Quenching: The reaction is quenched with ice-water to hydrolyze the excess POCl₃ in a controlled manner, as the reaction is highly exothermic.
-
Advanced Applications in the Synthesis of Kinase Inhibitors
The resulting 4-chloro-1H-pyrrolo[2,3-b]pyridine is a pivotal intermediate for the synthesis of a wide array of kinase inhibitors through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is extensively used to introduce aryl or heteroaryl substituents at the 4-position of the pyrrolopyridine core.[1][2][3]
Caption: Suzuki-Miyaura coupling of 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of amino groups at the 4-position, a common feature in many kinase inhibitors.[4][5][6]
Caption: Buchwald-Hartwig amination of 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Case Study: Synthesis of a Potent c-Met Kinase Inhibitor
A notable example of a pharmaceutical agent derived from a 1H-pyrrolo[2,3-b]pyridine scaffold is N-[4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a potent and selective inhibitor of the c-Met kinase.[7][8] The synthesis of such complex molecules often involves the strategic coupling of the 4-chloro-1H-pyrrolo[2,3-b]pyridine core with other functionalized aromatic systems.
| Intermediate | Molecular Formula | Molecular Weight | Key Analytical Data |
| This compound | C₉H₁₀N₂O₄ | 210.19 | Yellow to brown liquid. |
| Ethyl 2-(3-aminopyridin-2-yl)acetate | C₉H₁₂N₂O₂ | 180.21 | Typically used crude in the next step. |
| 4-hydroxy-1H-pyrrolo[2,3-b]pyridine | C₇H₆N₂O | 134.14 | Solid. |
| 4-chloro-1H-pyrrolo[2,3-b]pyridine | C₇H₅ClN₂ | 152.58 | Solid. ¹H NMR and ¹³C NMR data available in literature.[9][10] |
Conclusion
This compound serves as an invaluable and cost-effective starting material for the synthesis of the medicinally important 1H-pyrrolo[2,3-b]pyridine scaffold. The synthetic route, involving a straightforward reduction-cyclization-halogenation sequence, provides a versatile platform for the development of a multitude of kinase inhibitors through well-established cross-coupling methodologies. The protocols and insights provided herein are intended to empower researchers in the pharmaceutical industry to efficiently access a wide range of novel and potent drug candidates.
References
-
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of medicinal chemistry, 52(5), 1251–1254. [Link]
-
Khaled M.H. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. [Link]
-
Chang, W., et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Herbert, R. B., & Holliman, F. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 19, 2463-2471. [Link]
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singh, U. P., et al. (2014). Synthesis and SAR studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors. ACS medicinal chemistry letters, 5(9), 1024–1029. [Link]
- Google Patents. (n.d.). CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]
-
PubRank. (n.d.). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Retrieved from [Link]
-
Pascal and Francis Bibliographic Databases. (n.d.). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Retrieved from [Link]
-
MDPI. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
NIH. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
ResearchGate. (2015). What conditions are required for reduction of cyanopyrenes?. Retrieved from [Link]
-
NIH. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Retrieved from [Link]
-
PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]
-
PubMed. (2009). N-{4-[3-(4-Fluoro-phen-yl)pyrido[2,3-b]pyrazin-2-yl]-2-pyrid-yl}isopropyl-amine. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. N-[4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 1025720-94-8 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we will dissect common challenges, provide field-tested troubleshooting advice, and answer frequently asked questions to empower you to achieve consistent and successful outcomes in your laboratory work.
Section 1: Core Synthetic Strategy & Protocol
The synthesis of this compound is a challenging endeavor primarily due to the electronic nature of the pyridine ring. The inherent electron-deficient character of pyridine makes it significantly less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene.[1][2] The introduction of a nitro group, particularly at the C-3 (meta) position, requires carefully controlled and often harsh conditions.
The most direct and common approach involves the nitration of the readily available precursor, Ethyl 2-(pyridin-2-yl)acetate. The following protocol outlines a standard procedure, which will serve as a baseline for our troubleshooting discussion.
Experimental Protocol: Nitration of Ethyl 2-(pyridin-2-yl)acetate
Disclaimer: This protocol involves the use of highly corrosive and strong oxidizing agents. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Reagents & Materials:
-
Ethyl 2-(pyridin-2-yl)acetate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice (from deionized water)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Silica Gel for flash chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly add Ethyl 2-(pyridin-2-yl)acetate to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 5-10 °C during the addition. Stir the mixture at this temperature for 15 minutes until a homogeneous solution is formed.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C. Caution: This is a highly exothermic process.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of the substrate via the dropping funnel. Meticulously maintain the internal reaction temperature between 0 °C and 5 °C. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.
-
Reaction Quench: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution.
-
Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions. Monitor the pH and continue adding base until the pH is approximately 7-8. Be prepared for significant CO₂ evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 100% EtOAc) to isolate the desired this compound.[3]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q: My reaction yield is very low or I've recovered only starting material. What went wrong?
A: This is the most common challenge and can be attributed to several factors related to the deactivated nature of the pyridine ring.
-
Causality: The pyridine nitrogen acts as an electron-withdrawing group, deactivating the entire ring towards electrophilic attack. In the strongly acidic conditions of the reaction, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making the reaction exceptionally difficult.[2]
-
Troubleshooting Steps:
-
Verify Reagent Strength: Ensure you are using fuming nitric acid and concentrated sulfuric acid. Standard concentrated nitric acid (70%) will not be effective. The use of oleum (fuming sulfuric acid) instead of concentrated sulfuric acid can increase the concentration of the active nitronium ion (NO₂⁺) and may improve yields, though it also increases the harshness of the conditions.[4]
-
Temperature Control: While low temperatures (0-5 °C) are crucial to control exotherms and minimize side reactions, allowing the reaction to slowly warm to room temperature after the initial stirring period might be necessary to drive the reaction to completion. This must be done cautiously and monitored closely.
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Q: My NMR analysis shows a mixture of products. How can I improve regioselectivity?
A: You are likely observing a mixture of the desired 3-nitro isomer and the 5-nitro isomer.
-
Causality: In the protonated pyridinium species, the C-3 and C-5 positions (meta to the nitrogen) are the least deactivated sites for electrophilic attack. The directing influence of the ethyl acetate group at C-2 is often insufficient to favor one position strongly over the other under such harsh conditions.
-
Troubleshooting Steps:
-
Purification Strategy: Achieving high regioselectivity can be synthetically difficult. The most practical solution is often an efficient purification. A shallow gradient during flash chromatography (e.g., increasing ethyl acetate percentage by only 1-2% increments) can improve the separation of the 3-nitro and 5-nitro isomers.
-
Alternative Routes: For applications requiring high isomeric purity, consider an alternative synthesis. For example, starting with a pre-functionalized pyridine, such as 2-chloro-3-nitropyridine, and then introducing the acetate side chain via a cross-coupling reaction or nucleophilic substitution could provide unambiguous regiochemistry.[5][6]
-
Q: I've lost my ethyl ester functionality. The product appears to be the corresponding carboxylic acid. Why?
A: This indicates acid-catalyzed hydrolysis of the ester.
-
Causality: The combination of highly concentrated strong acids (H₂SO₄) and the presence of water (even trace amounts in reagents or introduced during work-up) at elevated temperatures can readily hydrolyze the ethyl ester to a carboxylic acid.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are as anhydrous as possible.
-
Maintain Low Temperature: Do not let the reaction temperature exceed the recommended range (0-5 °C). Hydrolysis is significantly slower at lower temperatures.
-
Work-up Efficiency: Perform the quench and neutralization steps as quickly and coldly as possible. Pouring the reaction mixture onto a large excess of ice ensures rapid dilution and cooling, minimizing the time the ester is exposed to hot acidic conditions.
-
Q: Purification is difficult, and my product seems to be co-eluting with a polar impurity. What could this be?
A: A common polar side-product in pyridine nitration is the corresponding N-oxide.
-
Causality: The lone pair of electrons on the pyridine nitrogen can be oxidized by the nitrating mixture to form a pyridine N-oxide. A proposed mechanism for nitration of pyridines with dinitrogen pentoxide involves the formation of an N-nitro pyridinium nitrate intermediate, which can rearrange to the C-nitrated product.[7] Under standard mixed-acid conditions, direct N-oxidation can also occur.
-
Troubleshooting Steps:
-
Confirmation: The N-oxide will have a distinct mass in LC-MS analysis (M+16 relative to the starting material) and characteristic shifts in NMR.
-
Reaction Conditions: N-oxide formation can sometimes be suppressed by ensuring the pyridine nitrogen is fully protonated in a large excess of strong acid before the nitrating agent is introduced.
-
Chromatography: If N-oxide is present, it is typically much more polar than the desired product. Using a more polar solvent system (e.g., adding a small percentage of methanol to your ethyl acetate/hexane mobile phase) may be necessary to elute it from the column after your product has been collected.
-
Section 3: Visualization & Data Summary
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and addressing common issues during the synthesis.
Caption: A decision-tree diagram for troubleshooting common synthesis issues.
Table 1: Summary of Reaction Parameters and Challenges
| Parameter | Recommended Condition | Common Challenge | Rationale & Mitigation |
| Nitrating Agent | Fuming HNO₃ / Conc. H₂SO₄ | Low Reactivity | The protonated pyridine ring is highly deactivated; a strong nitrating system is essential. Consider using oleum for higher reactivity.[4] |
| Temperature | 0 - 5 °C | Ester Hydrolysis, Runaway Rxn | Balances reaction rate with stability. Strict temperature control prevents side reactions. Perform a rapid, cold quench. |
| Regioselectivity | N/A | Mixture of 3- and 5-isomers | C-3 and C-5 are electronically similar in the pyridinium ion. Focus on high-resolution purification rather than reaction control. |
| Work-up | Slow quench onto ice, careful neutralization | Product Loss, Hydrolysis | Rapid dilution and cooling minimizes hydrolysis. Slow, portion-wise neutralization prevents overheating and loss of product. |
| Purification | Flash Chromatography (Hex/EtOAc) | Co-elution of isomers/impurities | A shallow elution gradient is key to separating isomers. If a polar N-oxide is present, a stronger eluent may be needed after collecting the product.[3] |
Section 4: Frequently Asked Questions (FAQs)
Q: Why is direct nitration of pyridine so difficult compared to benzene? A: The nitrogen atom in the pyridine ring is electronegative, which withdraws electron density from the ring, making it "electron-deficient." This deactivates it towards attack by electrophiles like the nitronium ion (NO₂⁺). Furthermore, under the strong acidic conditions required for nitration, the nitrogen atom is protonated, creating a positively charged pyridinium ion that is even more strongly deactivated.[1][2]
Q: Are there any milder, alternative methods for the nitration of pyridines? A: Research into milder nitration methods is ongoing. Some approaches use reagents like dinitrogen pentoxide (N₂O₅) in organic solvents, which can sometimes offer different selectivity or proceed under less acidic conditions.[7] Other advanced methods may involve temporary dearomatization-rearomatization strategies to functionalize the meta-position, though these are often more complex and may not be suitable for all substrates.[8]
Q: What safety precautions are absolutely critical when working with nitrating mixtures? A:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles (not glasses), and acid-resistant gloves (e.g., butyl rubber or Viton).
-
Fume Hood: All operations must be conducted in a properly functioning chemical fume hood.
-
Temperature Control: Nitrations are highly exothermic. Always pre-cool your reagents and use an ice bath to maintain control of the reaction temperature. Never add reagents quickly.
-
Quenching: The quenching of strong acid mixtures is extremely hazardous. Add the reaction mixture to ice, never the other way around. Do this slowly and behind a blast shield if possible.
-
Avoid Organic Contaminants: Nitrating mixtures can react explosively with certain organic compounds. Ensure your glassware is clean and avoid accidental contact with solvents like acetone.
Q: Can I use a different ester, like methyl or t-butyl, instead of the ethyl ester? A: Yes, but the stability will vary. A methyl ester will behave very similarly to the ethyl ester. A t-butyl ester is much more acid-labile and would likely be cleaved instantly under these conditions, which could be used as a strategy if the final carboxylic acid is the desired product.
References
-
Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]
-
MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
University of Bergen. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]
-
ResearchGate. (2014). Can you suggest an alternative solvent (other than Ethyl acetate) to use in my work-up? Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]
-
ResearchGate. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]
-
National Institutes of Health. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]
-
ACS Publications. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. Retrieved from [Link]
-
MDPI. (2017). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Retrieved from [Link]
-
ResearchGate. (2016). How can I remove ethyl acetate? Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-(3-nitropyridin-4-yl)acetate (C9H10N2O4). Retrieved from [Link]
-
University of Chicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
National Institutes of Health. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]
- Google Patents. (1999). Nitration of pyridine-2, 6-diamines.
Sources
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- 3. echemi.com [echemi.com]
- 4. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
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- 6. mdpi.com [mdpi.com]
- 7. nva.sikt.no [nva.sikt.no]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Here, we address common challenges, provide troubleshooting strategies, and explain the chemical principles behind potential side reactions encountered during its preparation. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yield, and ensure product purity.
Overview of the Core Synthesis
The most common and direct route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction. In this process, the enolate of ethyl acetate attacks 2-chloro-3-nitropyridine. The electron-withdrawing nitro group at the 3-position strongly activates the C2 position for nucleophilic attack, making the displacement of the chloride leaving group feasible.[1]
Primary Reaction Scheme:
Caption: Primary SNAr pathway for the target synthesis.
While theoretically straightforward, this reaction is often plagued by competing pathways that can significantly reduce yield and complicate purification. This guide will focus on identifying and mitigating these issues.
Troubleshooting Guide & FAQs
Q1: My reaction yield is very low, and the starting material is consumed. What is the likely cause?
This is the most frequently encountered issue and typically points to one dominant side reaction: the Claisen self-condensation of ethyl acetate .
Expertise & Causality: The base used to generate the ethyl acetate enolate (a nucleophile) does not discriminate. This enolate can attack your intended electrophile (2-chloro-3-nitropyridine) or it can attack another molecule of ethyl acetate, which also acts as an electrophile.[2] This self-condensation reaction produces ethyl acetoacetate.[3] Since this side reaction consumes two equivalents of your enolate precursor for every one molecule of byproduct, it can rapidly deplete your nucleophile and stall the desired reaction.
Troubleshooting Steps:
-
Choice of Base and Temperature: Using a strong, non-nucleophilic base at low temperatures is critical. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are superior to alkoxide bases like sodium ethoxide (NaOEt). NaOEt establishes an equilibrium that can favor the side reaction.
-
Order of Addition: Add the ethyl acetate to a suspension of the base (e.g., NaH) in an anhydrous solvent at low temperature (e.g., 0 °C) to pre-form the enolate. Then, slowly add a solution of the 2-chloro-3-nitropyridine to this enolate mixture. This ensures the electrophile is introduced into an environment where the nucleophile is already present, favoring the SNAr pathway.
-
Stoichiometry: A slight excess of the ethyl acetate and base (e.g., 1.1-1.2 equivalents) can help ensure the complete conversion of the limiting electrophile. However, a large excess will promote the self-condensation byproduct.
Caption: Workflow for troubleshooting low product yield.
Q2: My TLC shows multiple major spots. How do I identify the byproducts?
A complex reaction mixture is a clear sign that multiple pathways are active. Identifying the byproducts is key to optimizing the conditions to suppress their formation.
Byproduct Identification Table
| Byproduct Name | Formation Mechanism | TLC Characteristics (vs. Product) | Identification Tips (MS/NMR) |
| Ethyl Acetoacetate | Claisen self-condensation of ethyl acetate.[2][4] | Typically more polar than ethyl acetate but may have a similar Rf to the target product depending on the eluent. | MS: M+H+ at m/z 131. 1H NMR: Characteristic singlet for the active methylene (~3.4 ppm) and another for the methyl ketone (~2.2 ppm). |
| Diethyl 2,4-bis(3-nitropyridin-2-yl)-3-oxopentanedioate | Dialkylation of the product. The product's α-proton is still acidic and can be deprotonated and react with another molecule of 2-chloro-3-nitropyridine. | Significantly less polar than the desired mono-alkylated product. | MS: High molecular weight peak corresponding to the addition of a second nitropyridyl group. 1H NMR: Absence of the α-proton signal. |
| 3-Nitropyridin-2-ol | Hydrolysis of the starting 2-chloro-3-nitropyridine by trace water or hydroxide ions. | Often more polar than the starting material, may streak on silica. | MS: M+H+ at m/z 141. |
| 2-(3-Nitropyridin-2-yl)acetic acid | Hydrolysis of the final product's ester group during aqueous workup, especially under basic conditions. | Highly polar, often remains at the baseline on TLC. | MS: M+H+ at m/z 183. Can be confirmed by esterifying back to the product. |
Authoritative Grounding: The tendency for nitropyridines to undergo nucleophilic substitution is well-documented.[5][6] Similarly, the Claisen condensation is a classic and unavoidable consideration when generating ester enolates in the presence of an ester starting material.[2]
Caption: Competing reaction pathways for the ethyl acetate enolate.
Q3: The product seems to degrade during column chromatography. How can I purify it safely?
This is a common issue related to the stability of the product, which contains multiple functional groups.
Expertise & Causality: The α-protons on your product are acidic, and the ester is susceptible to hydrolysis. Standard silica gel is slightly acidic and can sometimes catalyze decomposition or hydrolysis, especially if the chromatography is slow. Furthermore, the nitro group can sometimes interact with the silica surface.
Trustworthy Purification Protocol:
-
Mild Aqueous Workup: After quenching the reaction (e.g., with saturated NH4Cl), perform the aqueous extraction quickly. Use a pH 7 buffer wash to remove any residual acid or base. Avoid strong acids or bases.
-
Flash Chromatography: Use a high-quality silica gel and run the column quickly. Do not let the product sit on the column for an extended period.
-
Solvent System: A neutral solvent system like Hexane/Ethyl Acetate is generally suitable. If you observe streaking or decomposition on the column, consider pre-treating the silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, like 0.1-0.5% triethylamine, to neutralize active sites.
-
Alternative Purification: If chromatography proves difficult, consider recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane) as a milder alternative.
Validated Experimental Protocol
This protocol is designed to minimize the side reactions discussed above.
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (anhydrous)
-
2-Chloro-3-nitropyridine
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.
-
Enolate Formation: While stirring vigorously, add anhydrous ethyl acetate (1.2 eq) dropwise to the NaH slurry. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
SNAr Reaction: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH4Cl.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
References
-
M. A. Al-Apasery, "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules," Molecules, 2022. [Link]
-
Hauser, C. R., & Hudson, B. E., Jr. "The Acetoacetic Ester Condensation and Certain Related Reactions," Organic Reactions, 1942. [Link]
-
Chemistry LibreTexts, "The Claisen Condensation Reaction," 2024. [Link]
-
Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," 2018. [Link]
-
Grzegorz, M., et al., "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution," Organic Letters, 2022. [Link]
-
Doubtnut, "Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields," N/A. [Link]
-
WordPress, "Ethyl Acetoacetate: Synthesis & Applications," 2024. [Link]
- Google Patents, "Condensation of ethyl acet
-
MDPI, "Oxidative Decarboxylation of Levulinic Acid by Cupric Oxides," 2010. [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields [allen.in]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of Ethyl 2-(3-nitropyridin-2-yl)acetate
An exceptional challenge in synthetic chemistry is not merely the creation of a target molecule but its isolation in a state of high purity. The purification of Ethyl 2-(3-nitropyridin-2-yl)acetate presents a classic case study in navigating the complexities of column chromatography, where the molecule's distinct functional groups—a basic pyridine ring, a polar nitro group, and an ester—dictate its behavior on a stationary phase.
This technical support guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary considerations and the foundational knowledge required before undertaking the purification.
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A: The chromatographic behavior of this compound is governed by a combination of three key features:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of pyridine is ~5.2) and can engage in strong, often undesirable, interactions with the acidic silanol groups present on the surface of standard silica gel.[1] This is a primary cause of peak tailing.
-
Nitro and Ester Groups: The nitro group and the ethyl ester moiety are highly polar and electron-withdrawing. These groups increase the compound's overall polarity, requiring a relatively polar mobile phase for elution. The compound has a Topological Polar Surface Area (TPSA) of 85 Ų, indicating significant polarity[2].
-
Aromatic System: The π-system of the nitropyridine ring can participate in π-π stacking interactions, which can influence selectivity with certain stationary phases (e.g., phenyl-bonded silica).
Understanding these features is crucial for diagnosing issues like poor peak shape and selecting an appropriate solvent system.
Q2: How do I select an appropriate starting solvent system for Thin-Layer Chromatography (TLC) analysis?
A: A systematic approach to developing a mobile phase using TLC is essential for a successful column separation. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[3]
For this compound, a common and effective starting point is a binary mixture of a non-polar alkane and a more polar solvent, such as hexane (or cyclohexane) and ethyl acetate (EtOAc).[4][5]
Experimental Protocol: TLC Solvent System Screening
-
Prepare several small TLC developing chambers.
-
Create a series of mobile phases with varying ratios of Hexane:EtOAc (v/v). See Table 1 for suggestions.
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each plate in a different solvent mixture.
-
Visualize the plates using a UV lamp (the aromatic ring should be UV active at 254 nm) and an appropriate stain if necessary (e.g., iodine chamber).[4]
-
Select the solvent system that gives the desired Rf value (0.25-0.35) and provides the best separation between your product and any impurities.
Table 1: Suggested Initial TLC Solvent Systems
| Ratio (Hexane:EtOAc, v/v) | Expected Polarity | Ideal for Compounds That Are... |
|---|---|---|
| 9:1 | Low | Very non-polar |
| 4:1 | Low-Medium | Moderately non-polar |
| 2:1 | Medium | Of intermediate polarity |
| 1:1 | Medium-High | Moderately polar |
| 1:2 | High | Polar |
Based on synthesis precedents for similar compounds, starting in the 4:1 to 1:1 range is often effective.[2][6]
Q3: Should I use dry loading or wet loading for my sample?
A: The choice between wet and dry loading depends primarily on the solubility of your crude sample in the mobile phase.[7]
-
Wet Loading: Involves dissolving the sample in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and carefully pipetting it onto the top of the column. This is fast but can lead to band broadening if the sample is not fully soluble or if too much solvent is used.[7]
-
Dry Loading: Involves pre-adsorbing the crude material onto a small amount of an inert solid (like silica gel or Celite®) and then carefully adding this solid to the top of the packed column.[8]
Recommendation for this compound: Dry loading is highly recommended. Given the compound's polarity, it may have limited solubility in the low-polarity mobile phase required to initiate the chromatography. Dry loading ensures that the entire sample is introduced to the column in a narrow, concentrated band, which is critical for achieving good separation.[7]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Severe Peak Tailing
Q: My product is streaking down the TLC plate and eluting from the column as very broad fractions. What is causing this, and how can I achieve sharp peaks?
A: This is a classic sign of strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1] This interaction creates a secondary, non-ideal retention mechanism, causing some molecules to "stick" longer than others, leading to tailing.
Solution: Add a small amount of a volatile basic modifier to your mobile phase. This modifier acts as a competing base, binding to the active silanol sites and masking them from your pyridine-containing compound.[1] Triethylamine (TEA) is a common choice.
Experimental Protocol: Using a Mobile Phase Modifier
-
Determine the optimal non-modified mobile phase using the TLC protocol described in FAQ Q2.
-
Prepare a new batch of this mobile phase and add 0.1-0.5% triethylamine by volume (e.g., 0.1 mL to 0.5 mL of TEA per 100 mL of solvent).
-
Re-run the TLC with the modified eluent. You should observe a significant improvement in spot shape (more symmetrical) and potentially a slightly higher Rf value.
-
Use this modified mobile phase for your column chromatography.
Table 2: Common Mobile Phase Modifiers for Basic Compounds
| Modifier | Typical Concentration | Advantages | Disadvantages |
|---|---|---|---|
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Highly effective at blocking silanol sites.[1] | Can be difficult to remove under vacuum; not ideal for MS detection. |
| Pyridine | 0.1 - 0.5% (v/v) | Also effective; structurally similar to the analyte. | Higher boiling point than TEA, harder to remove. |
| Ammonia (in MeOH) | 1-2% of a 7N solution | Effective and volatile. | Can potentially react with sensitive functional groups. |
Caption: Mitigation of peak tailing for pyridine compounds.
Problem 2: Suspected On-Column Degradation
Q: My purification yield is very low, and the collected fractions show new, unexpected spots by TLC. Is the silica gel destroying my compound?
A: It's possible. While many nitroaromatic compounds are stable, the combination of the nitro group and the acidic nature of silica gel can sometimes lead to degradation.[3][9] You must first confirm if degradation is actually occurring on the stationary phase.
Solution: Perform a two-dimensional (2D) TLC experiment. This technique helps differentiate between poor separation and on-plate decomposition.[3][10]
Experimental Protocol: 2D TLC for Stability Assessment
-
Take a square TLC plate.
-
Spot your crude material in one corner, about 1 cm from the edges.
-
Develop the plate as usual using your chosen eluent.
-
Remove the plate and thoroughly dry it to remove all solvent.
-
Rotate the plate 90 degrees so that the line of separated spots is now along the bottom edge.
-
Develop the plate again in the same solvent system.
-
Visualize the plate.
-
Result 1 (Stable): All spots lie on a 45-degree diagonal line from the origin. This indicates the compounds are stable on silica.
-
Result 2 (Unstable): One or more spots appear off the diagonal. This confirms that the compound is degrading upon contact with the silica gel.[3]
-
If degradation is confirmed, you should switch to a less acidic stationary phase, such as deactivated silica or alumina.[3]
Problem 3: The Compound Won't Elute (Rf ≈ 0)
Q: My compound remains at the TLC baseline, even when using 100% ethyl acetate as the mobile phase. How can I get it to move?
A: An Rf value near zero indicates that the mobile phase is not polar enough to displace your highly polar compound from the stationary phase.[3]
Solution: You need to increase the elution strength of your mobile phase by adding a more polar solvent.
Step-wise Approach:
-
Add Methanol (MeOH): Start by adding small percentages of methanol to your ethyl acetate. A common progression is 1%, 2%, 5%, and 10% MeOH in EtOAc. Methanol is very polar and highly effective at eluting polar compounds.
-
Consider Dichloromethane (DCM): Sometimes, changing the solvent character entirely can improve separation. A solvent system of DCM with increasing percentages of MeOH (e.g., 1-10% MeOH in DCM) offers different selectivity compared to EtOAc-based systems and can be very effective.
-
Alternative: Reverse-Phase Chromatography: If the compound is extremely polar and difficult to elute from silica even with polar mobile phases, reverse-phase chromatography is an excellent alternative.[3] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).
References
-
Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
Method for pyridine amine derivative. Chromatography Forum. [Link]
-
Thin Layer Chromatography. University of California, Los Angeles - Chemistry. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]
-
Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. The Royal Society of Chemistry. [Link]
-
Results of column chromatography of ethyl acetate fraction. ResearchGate. [Link]
-
Supporting Information. Knowledge UChicago. [Link]
-
Chromatography Troubleshooting. Teledyne ISCO (YouTube). [Link]
-
Chromatography Troubleshooting. Teledyne ISCO (YouTube). [Link]
-
This compound. Appretech Scientific Limited. [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]
-
Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]
-
Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]
-
BODIPY Atropisomers Interconversion, Face Discrimination, and Superstructure Appending. The Royal Society of Chemistry. [Link]
-
Thin layer chromatography profile of (a) Fraction D with mobile phase... ResearchGate. [Link]
-
(PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. ResearchGate. [Link]
-
Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. PubChem - NIH. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
What compounds are unstable in a silica gel column (chromatography). Reddit. [Link]
-
TiCl4/DMAP Mediated Z-Selective Knovenagel Condensation of Isatins with Nitroacetates and Related Compounds. The Royal Society of Chemistry. [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC - NIH. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Chromatography [chem.rochester.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. rsc.org [rsc.org]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate. This resource is designed for chemistry professionals engaged in pharmaceutical and agrochemical research who utilize this key intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and troubleshoot potential issues.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis of this compound.
Q1: What is the most reliable method for synthesizing this compound?
The most robust and commonly employed method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of a suitable nucleophile, the enolate of ethyl acetate, with an electrophilic pyridine ring that has a good leaving group, typically 2-chloro-3-nitropyridine. The strong electron-withdrawing effect of the nitro group activates the pyridine ring for nucleophilic attack.
Another potential, though less direct for this specific target, is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. VNS allows for the direct replacement of a hydrogen atom on an electron-deficient ring.[1][2] However, the SNAr approach with a halogenated precursor is generally more straightforward and higher-yielding for this particular substitution pattern.
Q2: Can you illustrate the reaction mechanism for the SNAr synthesis?
Certainly. The reaction proceeds via a two-step addition-elimination mechanism. First, the ethyl acetate enolate attacks the carbon atom bearing the leaving group (C2 position on the pyridine ring), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (e.g., chloride) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: SNAr reaction pathway via a Meisenheimer intermediate.
Q3: Which base is optimal for generating the ethyl acetate enolate?
The choice of base is critical and depends on balancing reactivity with the prevention of side reactions.
-
Sodium hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates ethyl acetate. It is a common and effective choice, but requires strictly anhydrous conditions as it reacts violently with water.
-
Lithium diisopropylamide (LDA): A very strong, sterically hindered base that provides rapid and quantitative enolate formation at low temperatures (-78 °C), minimizing self-condensation. However, it is thermally unstable and must be prepared fresh or titrated before use.
-
Potassium bis(trimethylsilyl)amide (KHMDS): Similar to LDA, it's a strong, non-nucleophilic base but offers better solubility in ethereal solvents and is more thermally stable.
For routine preparations, NaH (60% dispersion in mineral oil) in an anhydrous solvent like THF or DMF is a reliable starting point.
Q4: What are the key safety considerations for this reaction?
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle it under an inert atmosphere (Nitrogen or Argon) and in an anhydrous solvent. Quench residual NaH carefully at the end of the reaction by slowly adding isopropanol or ethanol at 0 °C before adding water.
-
Anhydrous Solvents: Solvents like THF can form explosive peroxides over time. Always use freshly distilled or inhibitor-free, anhydrous grade solvents.
-
Exothermic Reaction: The formation of the enolate and the SNAr reaction can be exothermic. Maintain controlled temperature, especially during the addition of reagents. Use an ice bath to manage the temperature during base addition and quenching.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction yields are consistently low, or I'm recovering only starting material. What should I check first?
This is a common issue that can often be traced back to the enolate formation step. A systematic check is the best approach.
Caption: A decision tree for diagnosing low reaction yields.
-
Causality: The enolate is a powerful nucleophile, but its formation is highly sensitive to moisture, which will quench the base. Incomplete deprotonation means less nucleophile is available to react with the electrophile, leading to low conversion.
Problem: Significant Impurity Formation
Q: My TLC/LC-MS analysis shows multiple spots/peaks besides my product. What are the likely side reactions?
The most common side reaction is the Claisen self-condensation of ethyl acetate . This occurs when the ethyl acetate enolate attacks the carbonyl group of another molecule of ethyl acetate, leading to the formation of ethyl acetoacetate after workup.
-
How to Avoid It: This side reaction is minimized by controlling the concentration of the enolate. The key is to add the generated enolate solution slowly to a solution of the 2-chloro-3-nitropyridine at a low temperature. This ensures the enolate preferentially reacts with the more reactive electrophilic pyridine ring rather than another ester molecule.[3]
Another potential issue is the formation of a dark, polymeric material, which can result from overly aggressive heating or reactions with impurities in the starting materials.
Problem: Difficult Product Isolation
Q: I'm having trouble purifying the final product. It's an oil, and the workup is forming an emulsion.
-
Emulsion during Workup: Emulsions are common when extracting polar compounds from aqueous solutions with organic solvents like ethyl acetate. To break the emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the organic product into the ethyl acetate layer.
-
Purification: this compound is a polar molecule, making purification by flash column chromatography the standard method.[4] If your product is co-eluting with a persistent impurity, try altering the solvent system. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective. One published method uses a gradient of 100:0 to 0:100 Cyclohexane/EtOAc.[4]
Section 3: Optimized Experimental Protocol
This protocol details the SNAr synthesis of this compound.
Materials:
-
2-Chloro-3-nitropyridine
-
Ethyl acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (reagent grade for extraction)
-
Hexanes (for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen, add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Enolate Formation: Add anhydrous THF to the flask and cool the resulting suspension to 0 °C using an ice bath. To the dropping funnel, add a solution of ethyl acetate (1.5 equivalents) in anhydrous THF. Add the ethyl acetate solution dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A vigorous evolution of hydrogen gas will be observed.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to ensure complete enolate formation. The mixture should become a clearer, yellowish solution.
-
SNAr Reaction: In a separate flask, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C.
-
Slowly transfer the freshly prepared sodium enolate solution from the first flask to the solution of 2-chloro-3-nitropyridine via cannula or a dropping funnel over 30-45 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). Gentle warming (40 °C) may be required to drive the reaction to completion.
-
Workup and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Section 4: Optimizing Reaction Conditions
The yield of the reaction is highly dependent on the choice of base, solvent, and temperature. The following table provides a summary based on established principles of SNAr and enolate chemistry.[5][6][7]
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Expert Insight |
| Base | NaH (1.2 eq) | KHMDS (1.1 eq) | LDA (1.1 eq) | NaH is cost-effective but requires care. KHMDS and LDA offer cleaner, faster enolate formation at low temperatures but are more expensive and sensitive. |
| Solvent | THF | DMF | Dioxane | THF is standard for enolate chemistry. DMF can accelerate SNAr reactions due to its high polarity but can be difficult to remove and may react with strong bases at elevated temperatures. |
| Temperature | 0 °C to RT | -78 °C to RT | RT | Low-temperature enolate formation (-78 °C with LDA/KHMDS) is ideal for preventing self-condensation. The SNAr step itself can often proceed at room temperature. |
| Expected Yield | 60-75% | 70-85% | 55-70% | Optimal conditions (KHMDS, THF, -78 °C to RT) generally provide the highest and cleanest yields. |
References
-
Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. [Link]
-
Itoh, T., Nagata, K., Okada, M., & Ohsawa, A. (1993). Vicarious nucleophilic substitution of pyridines via their dicyanomethylide derivatives. Chemical and Pharmaceutical Bulletin, 41(5), 981-983. [Link]
-
Mąkosza, M. (1990). The vicarious nucleophilic substitution of hydrogen. Russian Chemical Reviews, 59(8), 747-761. [Link]
-
Wikipedia. (n.d.). Vicarious nucleophilic substitution. Retrieved from [Link]
-
Sujith, K. V., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 235–240. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. Retrieved from [Link]
-
Walton, J. W., et al. (2022). Enolate SNAr of unactivated arenes via [(η6-arene)RuCp]+ intermediates. Chemical Communications, 58(84), 11240-11243. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]
-
SciSpace. (2022). Enolate SNAr of unactivated arenes via [(η6-arene)RuCp]+ intermediates. Retrieved from [Link]
Sources
- 1. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"Ethyl 2-(3-nitropyridin-2-yl)acetate" stability and storage conditions
Welcome to the dedicated technical support guide for Ethyl 2-(3-nitropyridin-2-yl)acetate (CAS No. 154078-83-8). This resource is designed for researchers, chemists, and drug development professionals to ensure the stability, proper handling, and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios in a direct Q&A format.
Frequently Asked Questions: Storage & Stability
Question 1: What are the optimal long-term storage conditions for solid this compound?
Answer:
The chemical stability of this compound is paramount for reproducible experimental outcomes. Based on supplier recommendations and the general properties of nitroaromatic compounds, the optimal storage conditions are designed to protect it from environmental factors that can accelerate degradation.
The consensus recommendation is to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place[1][2]. While some suppliers indicate "room temperature" is acceptable for short-term storage[1], for long-term stability (>6 months), we recommend more stringent conditions. The rationale is that elevated temperatures can increase the rate of slow degradation reactions, and the nitro group can make the molecule susceptible to certain decomposition pathways.
For maximum shelf-life, we advise storing the solid compound at 2-8°C (refrigerated) and protected from light. The container must be tightly sealed to prevent moisture absorption, as water can facilitate hydrolysis of the ester group over time.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Long-term) | Minimizes thermal degradation pathways. |
| Room Temperature (Short-term) | Acceptable for brief periods (e.g., during use). | |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Recommended, but not strictly required. Displaces oxygen and moisture, further preserving integrity. |
| Light | Store in an amber vial or in the dark | Nitroaromatic compounds can be light-sensitive. |
| Container | Tightly sealed, airtight vial | Prevents moisture ingress and contamination[2]. |
Question 2: My solid compound appears slightly clumpy and has a pale yellow color. Is this normal?
Answer:
Yes, this is generally normal. The physical appearance of this compound is typically a pale yellow to yellow crystalline solid or powder. Minor clumping can occur if the compound has been exposed to trace amounts of moisture during handling but does not necessarily indicate significant degradation.
However, a significant change in color, such as darkening to brown, or a change in texture to a sticky or oily solid, is a strong indicator of decomposition. If you observe these changes, the purity of the compound should be verified by an analytical method (e.g., LC-MS, NMR) before use in a critical experiment.
Question 3: How stable is this compound in solution?
Answer:
The in-solution stability is highly dependent on the solvent, pH, and storage temperature. As a general rule, stock solutions should be prepared fresh for optimal results. If storage is necessary, we recommend the following:
-
Solvents: Aprotic polar organic solvents such as DMSO, DMF, or Ethyl Acetate are suitable for preparing stock solutions.
-
pH: Avoid basic conditions. The compound is a nitroaromatic ester. The electron-withdrawing nitro group makes the alpha-carbon (adjacent to the ester) acidic and the pyridine ring susceptible to nucleophilic attack. Exposure to bases, even mild ones like triethylamine in methanol or aqueous bicarbonate solutions, can lead to degradation or the formation of intensely colored byproducts (see Troubleshooting section).
-
Storage: For short-term storage (1-2 weeks), aliquot your stock solution into airtight vials and store at -20°C. For longer periods, storage at -80°C is preferable. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Scenario 1: My reaction mixture turned a deep red/purple/blue color after adding a base.
-
Probable Cause: You are likely observing the formation of a Meisenheimer complex. This is a well-documented phenomenon for electron-deficient aromatic rings, such as those containing multiple nitro groups or a single nitro group on a pyridine ring[3]. When a strong base (nucleophile) like an alkoxide, hydroxide, or even an amine is added, it can attack the electron-poor aromatic ring, forming a resonance-stabilized, highly colored anionic σ-complex[3]. This is not necessarily compound degradation but an expected chemical reaction that may interfere with your intended pathway.
-
Solution Workflow:
Caption: Workflow for addressing intense color formation.
Scenario 2: My experimental results are inconsistent or show low yield.
-
Probable Cause: Inconsistent results often trace back to the stability and purity of the starting material. Given the compound's reactivity, degradation during storage or handling is a primary suspect.
-
Troubleshooting Protocol:
-
Verify Solid Compound Integrity:
-
Visual Inspection: Check for the signs of degradation mentioned earlier (darkening, oiling out).
-
Analytical Check (Recommended): If you have access to analytical equipment, run a quick purity check (TLC, ¹H NMR, or LC-MS) on your starting material. Compare the results to the Certificate of Analysis (CoA) or reference spectra.
-
-
Evaluate Solution Preparation and Storage:
-
Were solutions prepared fresh?
-
If stored, were they kept at ≤ -20°C in airtight containers?
-
Was the solvent truly anhydrous and aprotic? Trace amounts of water or basic impurities in solvents can cause slow degradation.
-
-
Review Reaction Conditions:
-
Incompatible Reagents: Are there any strong bases, strong reducing agents, or potent nucleophiles in your reaction that could react with the nitro group or the pyridine ring? Nitro groups can be reduced under various conditions (e.g., H₂/Pd, SnCl₂, NaBH₄ with catalysts).
-
Temperature: Is the reaction run at an elevated temperature for a prolonged period? This could be causing thermal decomposition.
-
Caption: Troubleshooting workflow for inconsistent results.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, immediately transfer the manufacturer's vial into a secondary container and place it in a refrigerator at 2-8°C for long-term storage.
-
Weighing: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid.
-
Handling: Conduct all weighing and handling in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves[2][4].
-
Resealing: After dispensing the required amount, blanket the vial with an inert gas (e.g., argon) if available, tightly reseal the cap, and promptly return it to 2-8°C storage.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Ensure your DMSO is anhydrous (biotech grade or better) to minimize hydrolysis.
-
Calculation: Calculate the mass of this compound needed. The molecular weight is 210.19 g/mol [1]. For 1 mL of a 10 mM solution, you will need 2.10 mg.
-
Dissolution: Add the calculated mass of the compound to a sterile, airtight vial. Using a calibrated micropipette, add the required volume of anhydrous DMSO.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. Sonication can be used sparingly if dissolution is slow.
-
Storage: Use the solution immediately. If storage is required, aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C for up to two weeks.
References
-
E-COLL. Safety data sheet. [Link]
-
U.S. EPA. Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. [Link]
-
Ju, KS., Parales, RE. Nitroaromatic Compounds, from Synthesis to Biodegradation. NIH National Library of Medicine. [Link]
-
Issa, M. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in the Reduction of Ethyl 2-(3-nitropyridin-2-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-aminopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of Ethyl 2-(3-nitropyridin-2-yl)acetate. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols to enhance your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reduction of this compound is resulting in a very low yield. What are the most likely causes?
Low yield in this specific reduction can stem from several factors, ranging from the choice of reducing agent to the workup procedure. The primary culprits are often incomplete reaction, degradation of the starting material or product, and formation of side products. The pyridine ring, in particular, can complicate standard nitro reduction protocols.
Core Areas for Investigation:
-
Choice of Reducing Agent and Reaction Conditions: The stability of the pyridine ring and the ester functional group are paramount. Harsh conditions can lead to unwanted side reactions.
-
Catalyst Poisoning (for Catalytic Hydrogenation): The nitrogen atom of the pyridine ring can coordinate to the metal catalyst, inhibiting its activity.[1]
-
Side Reactions: Incomplete reduction can lead to intermediates like nitroso and hydroxylamine species, which can then participate in undesired condensation reactions.
-
Product Isolation and Purification: The resulting amine is basic and can be sensitive to acidic conditions or prolonged exposure to silica gel during chromatography.
Below, we will delve into specific troubleshooting strategies for the most common reduction methods.
Q2: I'm using catalytic hydrogenation (e.g., Pd/C and H₂) and observing minimal conversion. How can I improve this?
Catalytic hydrogenation is a common choice for nitro group reductions due to its clean nature.[2] However, with substrates like nitropyridines, catalyst poisoning is a frequent issue.
Troubleshooting Steps:
-
Acidic Additives: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, effectively poisoning it. To counteract this, you can add a stoichiometric amount of a mild acid like acetic acid or a stronger acid like HCl.[1] This protonates the pyridine nitrogen, forming a pyridinium salt and preventing it from coordinating with the catalyst.[1]
-
Solvent Choice: Ensure your starting material is fully dissolved. A protic co-solvent like ethanol or methanol can be beneficial for hydrogenation reactions.[3]
-
Catalyst Loading and Quality:
-
Ensure your Pd/C catalyst is fresh and active. Older catalysts can have reduced activity.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Hydrogen Pressure: If you are running the reaction at atmospheric pressure, consider increasing the pressure using a Parr shaker or a similar apparatus. Some reductions require higher pressures to proceed efficiently.[3]
Experimental Protocol: Improved Catalytic Hydrogenation
| Parameter | Recommendation | Rationale |
| Substrate | This compound (1 equiv.) | |
| Catalyst | 10% Pd/C (5-10 mol% by weight) | Standard catalyst for nitro reduction.[4] |
| Solvent | Methanol or Ethanol | Good solubility for the substrate and product. |
| Additive | Acetic Acid (1.1 equiv.) | Prevents catalyst poisoning by the pyridine nitrogen.[1] |
| Hydrogen Source | H₂ balloon or Parr apparatus (50 psi) | Increased pressure can improve reaction rate. |
| Temperature | Room Temperature | Milder conditions to avoid side reactions. |
| Monitoring | TLC or LC-MS | To track the disappearance of starting material. |
Workflow Diagram:
Caption: Troubleshooting workflow for catalytic hydrogenation.
Q3: I've switched to a metal/acid reduction like SnCl₂/HCl or Fe/NH₄Cl and I'm getting a messy reaction mixture and low yield. What's going wrong?
Metal-based reductions are excellent alternatives, especially when catalytic hydrogenation is problematic. However, they come with their own set of challenges, primarily related to the workup.
A. Using Tin(II) Chloride (SnCl₂):
SnCl₂ is a mild and often selective reducing agent for nitro groups.[4][5][6] The main issue arises during the workup when tin salts precipitate.[7]
Troubleshooting Steps:
-
pH Adjustment: After the reduction is complete, the reaction mixture is acidic. Neutralization with a base like NaOH or NaHCO₃ will cause tin hydroxides (Sn(OH)₂ and Sn(OH)₄) to precipitate as a gelatinous solid, which can trap your product and make extraction difficult.[7]
-
Solution 1: Use a large excess of a strong base (e.g., 10M NaOH) to reach a pH > 12. This will form soluble stannates (e.g., [Sn(OH)₆]²⁻), resulting in a clear solution that is easier to extract.[7]
-
Solution 2: After neutralization to a slightly basic pH (7-8), add Celite® to the mixture and filter the entire suspension through a pad of Celite®. This will remove the tin salts, and the product can be extracted from the filtrate.[7]
-
-
Solvent: Running the reaction in ethanol or ethyl acetate is common.[4] Ethanol can sometimes make the workup easier as the tin salts may be less prone to forming intractable emulsions.[7]
Experimental Protocol: SnCl₂ Reduction
| Parameter | Recommendation | Rationale |
| Substrate | This compound (1 equiv.) | |
| Reducing Agent | SnCl₂·2H₂O (4-5 equiv.) | A mild and effective reducing agent.[4] |
| Solvent | Absolute Ethanol | Good solvent for both substrate and reagent.[4] |
| Temperature | Reflux (approx. 70-80 °C) | To drive the reaction to completion.[4] |
| Workup | Cool to RT, pour into ice, and basify with 10M NaOH until clear. | To dissolve tin salts for easier extraction.[7] |
| Extraction | Ethyl Acetate | Standard solvent for extracting the amine product. |
B. Using Iron (Fe) and Ammonium Chloride (NH₄Cl):
This is a very common, inexpensive, and generally high-yielding method for nitro reduction.[8][9] The reaction is typically cleaner than Fe/acid combinations.[8]
Troubleshooting Steps:
-
Iron Powder Activation: The quality and particle size of the iron powder are crucial. Using fine, activated iron powder (sometimes referred to as electrolytic grade) can significantly reduce reaction times.[8]
-
Reaction Monitoring: Ensure the reaction goes to completion by TLC. Incomplete reactions are a common source of low yield.
-
Workup: The workup involves filtering off the iron salts.
-
Crucial Step: It is very important to add water to the reaction mixture before removing the solvent (e.g., methanol or ethanol) to avoid a potential exothermic reaction.[8]
-
After cooling, dilute the reaction mixture with a solvent like dichloromethane or ethyl acetate and filter through a pad of Celite® to remove the black iron sludge.[8] Wash the filter cake thoroughly with the solvent to recover any adsorbed product.
-
Logical Relationship Diagram:
Caption: Key issues and solutions for metal-based reductions.
Q4: My product seems to be degrading during column chromatography. How can I purify Ethyl 2-(3-aminopyridin-2-yl)acetate more effectively?
Aminopyridines can be sensitive, especially to acidic silica gel, which can cause streaking and decomposition on the column.
Purification Strategies:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (1-2%) in your eluent system, then flush with the pure eluent until the triethylamine is removed. This deactivates the acidic sites on the silica.
-
Alternative Chromatography: Consider using neutral alumina instead of silica gel for your column chromatography.
-
Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/hexanes or ethyl acetate/hexanes) is an excellent way to purify it without degradation.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the ammonium salt.
-
Wash the aqueous layer with ethyl acetate to remove non-basic impurities.
-
Carefully basify the aqueous layer with NaOH or NaHCO₃ and extract your pure amine product back into an organic solvent.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate.
-
-
Cation-Exchange Chromatography: For more challenging purifications, cation-exchange chromatography can be very effective for separating aminopyridine derivatives.[10]
References
-
Reddit r/chemhelp. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
-
Lee, Y. C., & Lee, B. I. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Tin(II) Chloride (SnCl2). Retrieved from [Link]
- F. D. Bellamy & K. Ou. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
-
Reddit r/Chempros. (2023). my nitro refuses to be reduced. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. reddit.com [reddit.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing byproduct formation in "Ethyl 2-(3-nitropyridin-2-yl)acetate" reactions
Welcome to the technical support guide for handling Ethyl 2-(3-nitropyridin-2-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly for constructing fused heterocyclic systems used in medicinal chemistry. Its utility stems from three key reactive sites: the active methylene group (CH₂), the nitro group (NO₂), and the ethyl ester (COOEt). However, this polyfunctionality is also the source of potential side reactions and byproduct formation. The electron-withdrawing nature of the nitro group and the pyridine ring acidifies the adjacent methylene protons, making them susceptible to deprotonation. This can lead to self-condensation or other undesired pathways if reaction conditions are not carefully controlled.
This guide will address the most common challenges encountered during the synthesis and subsequent reactions of this compound, providing both theoretical explanations and practical, field-tested solutions.
Part 1: Troubleshooting Guide for Synthesis & Purification
The most common route to this compound involves the SNAr reaction between 2-chloro-3-nitropyridine and diethyl malonate, followed by a decarboxylation step. Byproducts can arise at each stage.
Issue 1: Formation of Di-substituted Malonate Adduct
Symptom: You observe a significant amount of a higher molecular weight impurity in your crude reaction mixture, identified as diethyl 2,2-bis((3-nitropyridin-2-yl)methyl)malonate.
Root Cause Analysis: This byproduct forms when the initially formed mono-substituted product is deprotonated again by the base and reacts with a second molecule of 2-chloro-3-nitropyridine. This is particularly problematic if the base is strong or used in excess, or if the reaction temperature is too high.
Mitigation Strategies:
-
Control Base Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH). This provides sufficient basicity to deprotonate diethyl malonate without significantly deprotonating the product.
-
Slow Addition of Electrophile: Add the 2-chloro-3-nitropyridine solution dropwise to the mixture of diethyl malonate and base. This maintains a low concentration of the electrophile, favoring the mono-substitution reaction.
-
Temperature Management: Maintain a controlled temperature, typically between 0°C to room temperature. Exothermic reactions can accelerate the rate of the second substitution.
Experimental Protocol: Minimizing Di-substitution
-
To a stirred solution of diethyl malonate (1.1 eq) in anhydrous DMF, add potassium carbonate (1.2 eq) portion-wise at 0°C.
-
Allow the mixture to stir for 30 minutes at 0°C.
-
Add a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF dropwise over 1-2 hours, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, let the reaction slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material.
Issue 2: Incomplete Decarboxylation & Side Reactions
Symptom: After the hydrolysis and decarboxylation step (often using acidic conditions), you detect unreacted malonate intermediate or the formation of dark, tarry substances.
Root Cause Analysis: Incomplete decarboxylation leaves the malonate diester as a significant impurity. Harsh acidic conditions or high temperatures can promote side reactions involving the sensitive nitro group or lead to polymerization/decomposition, resulting in tar formation.
Mitigation Strategies:
-
Optimized Decarboxylation: A well-established method for decarboxylation in related systems is the Krapcho decarboxylation, which uses wet DMSO with a salt like LiCl or NaCl. This method is often cleaner and proceeds at lower temperatures than strong acid-catalyzed decarboxylation.
-
Aqueous Acid Protocol: If using aqueous acid (e.g., H₂SO₄), carefully control the temperature. Heat gently (e.g., 60-80°C) and monitor the reaction for CO₂ evolution to cease. Overheating can degrade the product.
Workflow for Decarboxylation
Caption: Troubleshooting workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide for Subsequent Reactions
Once synthesized, the title compound is often used in reductive cyclization reactions to form bicyclic products.
Issue 3: Uncontrolled Reduction of the Nitro Group
Symptom: During a reaction intended to form a cyclized product (e.g., via reduction of the nitro group to an amine followed by intramolecular cyclization), you isolate the simple reduced product, Ethyl 2-(3-aminopyridin-2-yl)acetate, without any cyclization.
Root Cause Analysis: This occurs when the reduction of the nitro group is much faster than the subsequent intramolecular cyclization. The resulting amino-ester is stable under the reaction conditions and does not cyclize. This is common when using powerful reducing agents like H₂/Pd-C under neutral conditions.
Mitigation Strategies:
-
Reductive Cyclization in One Pot: Use reaction conditions that facilitate both reduction and subsequent cyclization. A common and effective method is using iron powder in acetic acid. The acidic medium protonates the intermediate amine, and the elevated temperature promotes the intramolecular amide formation.
-
Control of pH: The cyclization of the amino-ester to the corresponding lactam is often pH-dependent. In some cases, a mildly acidic environment is required to catalyze the intramolecular nucleophilic attack.
Comparative Table of Reduction Conditions
| Reducing Agent | Solvent | Typical Outcome | Recommendation |
| H₂, Pd/C (1 atm) | Ethanol/MeOH | Primarily yields the amino-ester | Use for simple reduction; not ideal for one-pot cyclization. |
| Iron Powder | Acetic Acid | High yield of the cyclized lactam product | Recommended for reductive cyclization. |
| Sodium Dithionite | Aqueous/Biphasic | Can yield the amino-ester; sometimes requires heating for cyclization | A good alternative to catalytic hydrogenation, but may require optimization. |
Issue 4: Dimerization and Polymerization during Cyclization
Symptom: You observe the formation of high molecular weight species and a decrease in the yield of the desired intramolecularly cyclized product.
Root Cause Analysis: If the concentration of the starting material is too high, the intermolecular reaction (dimerization or polymerization) between the newly formed amine of one molecule and the ester of another can compete with the desired intramolecular cyclization.
Mitigation Strategies:
-
High Dilution Principle: Run the reaction at a lower concentration (e.g., 0.05-0.1 M). This principle favors intramolecular processes over intermolecular ones by reducing the probability of two reactant molecules encountering each other.
-
Slow Addition: If applicable to the reaction setup, add the starting material slowly to a solution containing the reducing agent. This keeps the instantaneous concentration of the reactive intermediate low.
Logical Flow for Optimizing Cyclization
Caption: Decision tree for troubleshooting reductive cyclization reactions.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the initial SNAr reaction? A: Polar aprotic solvents are ideal for SNAr reactions. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are most commonly used as they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) and do not interfere with the nucleophile. Ensure the solvent is anhydrous to prevent hydrolysis of the ester or side reactions.
Q2: My purified this compound is a yellow oil, but some literature reports a solid. Is my product impure? A: this compound can exist as a low-melting solid or a thick yellow oil at room temperature. The physical state can depend on minor impurities. Purity should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS rather than relying solely on physical appearance. A sharp melting point upon cooling and re-warming can indicate high purity.
Q3: Can I use sodium ethoxide as a base for the SNAr reaction? A: While sodium ethoxide is a strong base capable of deprotonating diethyl malonate, its use is discouraged. It can act as a competing nucleophile, leading to transesterification if any hydrolysis of the ethyl ester occurs, and its high basicity significantly increases the risk of the di-substitution byproduct as described in Issue 1. A weaker, non-nucleophilic base like potassium carbonate is a much safer choice.
Q4: How should I store this compound? A: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen). The nitro group can be sensitive to light, and the ester moiety is susceptible to hydrolysis if exposed to moisture. Long-term storage at refrigerated temperatures (2-8°C) is recommended.
References
-
Mphahamele, M. J., et al. (2018). A Facile Iron-Mediated Reductive Cyclization of this compound Derivatives. Molecules, 23(7), 1735. [Link]
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate
Welcome to the dedicated technical support center for the synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a robust and reproducible synthesis.
Introduction to the Synthetic Strategy
The synthesis of this compound is most effectively achieved via a Vicarious Nucleophilic Substitution (VNS) reaction. This modern synthetic method allows for the direct C-H functionalization of electron-deficient aromatic rings, such as 3-nitropyridine, by reacting them with a carbanion that possesses a suitable leaving group.[1][2] This approach is advantageous for its efficiency and directness, avoiding the need for pre-functionalized starting materials like halopyridines in some alternative routes.
The core of the VNS reaction involves the formation of a Meisenheimer-type adduct between the 3-nitropyridine and the carbanion, followed by a base-induced β-elimination of a leaving group from the carbanion, which ultimately results in the substitution of a hydrogen atom on the pyridine ring.[3][4]
Visualizing the Reaction Pathway
Caption: Vicarious Nucleophilic Substitution (VNS) pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the VNS reaction. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Notes |
| 3-Nitropyridine | 2530-26-9 | 124.10 | Ensure high purity. |
| Ethyl Chloroacetate | 105-39-5 | 122.55 | Use a freshly opened bottle or redistill. |
| Potassium tert-butoxide (t-BuOK) | 865-47-4 | 112.21 | Highly hygroscopic; handle under inert gas. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous grade is essential. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For workup. |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction. |
| Brine (Saturated NaCl) | N/A | N/A | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying. |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-nitropyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the 3-nitropyridine.
-
Cooling: Cool the reaction mixture to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition: Under a nitrogen atmosphere, slowly add potassium tert-butoxide (2.2 eq) to the cooled solution while stirring.
-
Nucleophile Addition: Slowly add ethyl chloroacetate (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below -35°C. A deep color change (often dark red or purple) is typically observed, indicating the formation of the Meisenheimer adduct.[1]
-
Reaction Monitoring: Stir the reaction mixture at -40°C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the pH is neutral.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: Potassium tert-butoxide is highly hygroscopic and will be deactivated by moisture. 2. Poor Quality Reagents: Old or impure 3-nitropyridine or ethyl chloroacetate can inhibit the reaction. 3. Incorrect Temperature: The reaction is temperature-sensitive; temperatures that are too high can lead to side reactions, while temperatures that are too low may prevent initiation. | 1. Use a fresh, unopened container of potassium tert-butoxide and handle it under an inert atmosphere (e.g., in a glovebox). 2. Ensure the purity of your starting materials. Redistill ethyl chloroacetate if necessary. 3. Carefully monitor and maintain the reaction temperature at the recommended -40°C. |
| Formation of Isomeric Byproducts | 1. Regioselectivity: In the VNS reaction with 3-nitropyridine, nucleophilic attack can occur at both the C2 (ortho) and C4 (para) positions relative to the nitro group, leading to a mixture of isomers.[1] | 1. While achieving complete regioselectivity can be challenging, careful control of reaction conditions (temperature, rate of addition) may influence the isomer ratio. 2. Optimize the purification step (e.g., preparative HPLC) to effectively separate the desired C2 isomer from the C4 isomer. |
| Complex Mixture of Byproducts | 1. Side Reactions: The strong base can promote self-condensation of ethyl chloroacetate or other unwanted side reactions. 2. Over-alkylation: Although less common in VNS, multiple substitutions on the pyridine ring can occur under certain conditions.[5] | 1. Ensure slow, controlled addition of the ethyl chloroacetate to the reaction mixture to maintain a low concentration of the nucleophile. 2. Use the recommended stoichiometry to avoid an excess of the alkylating agent. |
| Difficulty in Product Purification | 1. Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely. 2. Co-eluting Impurities: Isomeric byproducts or other impurities may have similar polarities, making chromatographic separation challenging. | 1. During the workup, perform multiple extractions with ethyl acetate and thorough washing with water and brine to remove the majority of the DMF. 2. Experiment with different solvent systems for column chromatography to improve the separation of the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is the Vicarious Nucleophilic Substitution (VNS) method preferred for this synthesis?
A1: The VNS reaction offers a direct and efficient route for the C-H alkylation of electron-deficient heterocycles like 3-nitropyridine.[2] It avoids the multi-step sequences that might be required for other methods, such as those starting from a pre-functionalized 2-halopyridine, thereby improving overall yield and atom economy.
Q2: Can I use a different base, such as sodium hydride (NaH)?
A2: Yes, other strong bases like NaH can be used in VNS reactions.[6] However, the solubility and reactivity of the base can influence the reaction's success. Potassium tert-butoxide is often preferred for its good solubility in organic solvents like DMF. If using NaH, ensure it is a fresh, high-quality dispersion and that the reaction is vigorously stirred to ensure complete deprotonation.
Q3: My reaction turns black, is this normal?
A3: The formation of a deep, intense color (often dark red, purple, or even black) is characteristic of the formation of the Meisenheimer complex, which is a key intermediate in the VNS pathway.[1] This is a positive indication that the reaction is proceeding.
Q4: What is the expected yield for this reaction?
A4: The yield for VNS reactions can vary depending on the specific substrates and conditions. For similar nucleophilic alkylations of 3-nitropyridines, yields are often in the range of acceptable to good. With optimization, a yield of 60-70% or higher is a reasonable target.
Q5: How should I store the final product, this compound?
A5: The product should be stored in a cool, dry, and dark place.[7][8] Nitropyridine derivatives can be sensitive to light and may degrade over time, especially if exposed to acidic or basic conditions. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prolong its shelf life.
Q6: Are there any specific safety precautions I should take?
A6: Yes. 3-Nitropyridine and its derivatives should be handled with care as they can be harmful if inhaled, ingested, or come into contact with skin.[9] The reaction uses a strong, flammable base (potassium tert-butoxide) and should be conducted under an inert atmosphere. Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
References
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available from: [Link]
- Andreassen, E. J., Bakke, J. M., Sletvold, I., & Svensen, H. (2004). Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry, 2(18), 2671–2676.
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Sci-Hub. Nucleophilic alkylations of 3-nitropyridines. Available from: [Link]
- Murphy, G. K., & St-Jean, F. (2015). α-Fluorination of Nitrobenzenes and Nitropyridines via Vicarious Nucleophilic Substitution of Hydrogen. The Journal of Organic Chemistry, 80(21), 10672–10679.
- Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289.
- Barbasiewicz, M., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 516–519.
- Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14361–14372.
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ResearchGate. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available from: [Link]
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Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available from: [Link]
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National Center for Biotechnology Information. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Available from: [Link]
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Wikipedia. Vicarious nucleophilic substitution. Available from: [Link]
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Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available from: [Link]
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National Center for Biotechnology Information. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Available from: [Link]
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Appretech Scientific Limited. This compound. Available from: [Link]
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CORE. Reactivity of 2-Halo-2H-azirines. 1. Reactions with Nucleophiles. Available from: [Link]
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National Center for Biotechnology Information. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Available from: [Link]
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ResearchGate. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Available from: [Link]
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ResearchGate. Computational study of vicarious nucleophilic substitution reactions. Available from: [Link]
- Google Patents. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
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National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available from: [Link]
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National Center for Biotechnology Information. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available from: [Link]
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ResearchGate. Synthesis of 2,2,2,-Trichloroethyl Aryl- and Vinyldiazoacetates by Palladium-Catalyzed Cross-Coupling. Available from: [Link]
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Royal Society of Chemistry. Which side-reactions compromise nitroxide mediated polymerization?. Available from: [Link]
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
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ResearchGate. Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Available from: [Link]
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ResearchGate. How can I remove ethyl acetate?. Available from: [Link]
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NC State University Libraries. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Available from: [Link]
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PubChemLite. Ethyl 2-(3-nitropyridin-4-yl)acetate (C9H10N2O4). Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 2-(3-nitropyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Ethyl 2-(3-nitropyridin-2-yl)acetate, a substituted nitropyridine derivative, presents a unique set of analytical challenges and opportunities. This guide offers a comprehensive comparison of the primary analytical methods for its characterization, providing insights into the causality behind experimental choices and presenting supporting data to ensure scientific integrity.
Introduction to this compound and the Imperative of its Characterization
This compound (C₉H₁₀N₂O₄, Molecular Weight: 210.19 g/mol ) is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and materials science.[1][2] The presence of a nitro group, a pyridine ring, and an ethyl acetate moiety gives the molecule distinct chemical properties that necessitate a multi-faceted analytical approach for unambiguous identification and purity determination. The nitro group is strongly electron-withdrawing, influencing the electronic environment of the pyridine ring, which in turn affects its spectroscopic and chromatographic behavior.
Accurate characterization is crucial for several reasons:
-
Structural Verification: To confirm the successful synthesis of the target molecule and rule out isomeric impurities.
-
Purity Assessment: To quantify the presence of residual starting materials, by-products, or degradation products, which is critical for its use in further research and development, particularly in drug discovery.
-
Regulatory Compliance: To meet the stringent requirements of regulatory bodies for the characterization of new chemical entities.
This guide will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3] For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Predicted ¹H NMR Spectrum Analysis:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H (C4-H) | 8.8 - 9.0 | dd | 1H | Strongly deshielded by the adjacent nitro group and the ring nitrogen. |
| Pyridine-H (C5-H) | 7.4 - 7.6 | dd | 1H | Influenced by the electron-withdrawing nitro group. |
| Pyridine-H (C6-H) | 8.6 - 8.8 | dd | 1H | Deshielded by the adjacent ring nitrogen. |
| Methylene (-CH₂-) | 4.3 - 4.5 | s | 2H | Singlet due to the absence of adjacent protons. Deshielded by the adjacent pyridine ring and ester group. |
| Ethyl (-O-CH₂-) | 4.1 - 4.3 | q | 2H | Quartet due to coupling with the adjacent methyl protons. |
| Ethyl (-CH₃) | 1.2 - 1.4 | t | 3H | Triplet due to coupling with the adjacent methylene protons. |
Causality behind Predictions: The chemical shifts of the pyridine protons are significantly influenced by the electron-withdrawing nature of the nitro group and the nitrogen atom in the ring, leading to downfield shifts into the aromatic region.[3] The ethyl acetate protons appear in their characteristic regions, with the methylene group adjacent to the oxygen being more deshielded than the terminal methyl group.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectrum Analysis:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 168 - 172 | Typical chemical shift for an ester carbonyl carbon. |
| Pyridine-C2 | 155 - 158 | Attached to the acetate side chain and adjacent to the nitro group. |
| Pyridine-C3 | 148 - 152 | Attached to the nitro group. |
| Pyridine-C4 | 135 - 138 | Influenced by the nitro group. |
| Pyridine-C5 | 122 - 125 | Shielded relative to other pyridine carbons. |
| Pyridine-C6 | 150 - 153 | Adjacent to the ring nitrogen. |
| Methylene (-CH₂-) | 40 - 45 | Attached to the pyridine ring and the carbonyl group. |
| Ethyl (-O-CH₂-) | 60 - 63 | Typical chemical shift for an ethyl ester methylene carbon. |
| Ethyl (-CH₃) | 13 - 15 | Typical chemical shift for an ethyl ester methyl carbon. |
Trustworthiness through 2D NMR: To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial. COSY would reveal the coupling between the pyridine protons, while HSQC would correlate the proton signals with their directly attached carbon atoms, thus validating the structural assignments.
Caption: Predicted MS fragmentation of the target molecule.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the premier technique for separating, identifying, and quantifying components in a mixture, making it essential for determining the purity of this compound. [4] Comparison of HPLC Methodologies:
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Nonpolar (e.g., C18) | Polar (e.g., silica, amide) |
| Mobile Phase | Polar (e.g., water/acetonitrile) | Apolar (e.g., acetonitrile/water) |
| Elution Order | Most polar compounds elute first. | Least polar compounds elute first. |
| Suitability for Target | High. The molecule has sufficient hydrophobicity for retention. | Moderate. Could be useful if highly polar impurities are present. |
Experimental Protocol (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (likely around 254 nm due to the aromatic system).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase and filter through a 0.45 µm syringe filter.
A typical HPLC chromatogram for a pure sample would show a single, sharp, and symmetrical peak. The presence of other peaks would indicate impurities, and their area percentage can be used to quantify the purity of the sample.
Elemental Analysis: Fundamental Confirmation of Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. [5][6]This technique provides an essential check on the empirical formula of a newly synthesized compound.
Theoretical vs. Experimental Composition:
| Element | Theoretical % |
| Carbon (C) | 51.43% |
| Hydrogen (H) | 4.80% |
| Nitrogen (N) | 13.33% |
| Oxygen (O) | 30.44% |
Protocol (Combustion Analysis):
-
A small, accurately weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. [7]2. The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps that absorb each component specifically.
-
The amount of each product is measured, and from this, the percentage of each element in the original sample is calculated.
A close agreement between the experimentally determined percentages and the theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Comparative Summary and Conclusion
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, connectivity, and purity. | Unambiguous structure elucidation. | Relatively low sensitivity, requires pure sample for clear spectra. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. | Isomers may not be distinguishable by mass alone. |
| HPLC | Purity assessment and quantification of impurities. | High resolution and sensitivity for separating mixtures. | Requires method development, does not provide detailed structural information on its own. |
| Elemental Analysis | Elemental composition (%C, H, N). | Confirms the empirical formula. | Does not distinguish between isomers, requires a pure sample. |
References
- BenchChem. A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures.
- Stefaniak, L., et al. (1992). Multinuclear magnetic resonance and x-ray diffraction studies of aminonitropyridines. Magnetic Resonance in Chemistry, 30(6), 489-494.
- University of Babylon. Element analysis.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- Masaryk University.
- VELP Scientifica.
- ResearchGate. (2018).
- ChemicalBook. 2-Amino-3-nitropyridine(4214-75-9) 13C NMR spectrum.
- ChemicalBook. 3-Nitropyridine(2530-26-9) 1H NMR spectrum.
- BenchChem.
- Marinković, V., et al. (2004). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 115-121.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Thermo Fisher Scientific.
- Chemrio. ethyl 2-(3-nitropyridin-2-yl)
- ECHEMI. ETHYL 2-(3-NITROPYRIDIN-2-YL)
- Ambeed.com. 154078-83-8 | Ethyl 2-(3-nitropyridin-2-yl)
- Abdurrahman, I., et al. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Chemistry & Biodiversity, 16(8), e1900216.
- ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5.
- National Institute of Standards and Technology.
- PubChemLite. Ethyl 2-(3-nitropyridin-4-yl)
- BLDpharm. 154078-83-8|Ethyl 2-(3-nitropyridin-2-yl)
- ChemicalBook. ETHYL 2-(3-NITROPYRIDIN-2-YL)
- PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)
- Amerigo Scientific. Ethyl [(3-Nitropyridin-2-yl)
- Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
- National Institutes of Health. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
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A Comparative Spectroscopic Guide to Ethyl 2-(3-nitropyridin-2-yl)acetate: In-Depth ¹H and ¹³C NMR Analysis
For Immediate Release
A Deep Dive into the Nuclear Magnetic Resonance Characterization of a Key Pharmaceutical Intermediate
[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture. This guide, presented from the perspective of a Senior Application Scientist, offers a comprehensive ¹H and ¹³C NMR analysis of "Ethyl 2-(3-nitropyridin-2-yl)acetate," a key building block in the synthesis of various pharmacologically active compounds.
This publication moves beyond a mere presentation of spectral data. It provides a comparative analysis, contextualizing the spectral features of the title compound against related structures and theoretical predictions. By explaining the causality behind chemical shifts and coupling patterns, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and validate the structure of this and similar molecules.
The Structural Significance of this compound
This compound is a substituted pyridine derivative incorporating an ethyl acetate moiety. The electronic environment of the pyridine ring is significantly influenced by the presence of a strongly electron-withdrawing nitro group and the ethyl acetate substituent. Understanding the precise arrangement of these functional groups is critical for predicting its reactivity and suitability in multi-step syntheses. NMR spectroscopy provides the definitive roadmap to its molecular structure.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyridine ring and the ethyl acetate group. The chemical shifts are governed by the electronic effects of the substituents. The nitro group, being a powerful electron-withdrawing group, will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 (Pyridine) | 8.8 - 9.0 | dd | ~4.5, 1.5 |
| H-5 (Pyridine) | 7.6 - 7.8 | dd | ~8.5, 4.5 |
| H-6 (Pyridine) | 8.6 - 8.8 | dd | ~8.5, 1.5 |
| -CH₂- (Methylene) | 4.2 - 4.4 | q | ~7.1 |
| -CH₃ (Methyl) | 1.2 - 1.4 | t | ~7.1 |
| -CH₂- (Acetate) | 4.1 - 4.3 | s | - |
Note: These are predicted values. Actual experimental values may vary slightly.
The protons on the pyridine ring (H-4, H-5, and H-6) are expected to appear as doublets of doublets (dd) due to coupling with their neighbors. The H-4 proton, being ortho to the nitro group, is predicted to be the most deshielded. The ethyl group will present as a characteristic quartet for the methylene (-CH₂-) protons, split by the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, split by the methylene protons. The methylene protons of the acetate group directly attached to the pyridine ring are expected to appear as a singlet.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are also heavily influenced by the nitro group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 168 - 172 |
| C-2 (Pyridine) | 155 - 158 |
| C-3 (Pyridine) | 148 - 152 |
| C-4 (Pyridine) | 135 - 138 |
| C-5 (Pyridine) | 123 - 126 |
| C-6 (Pyridine) | 150 - 153 |
| -CH₂- (Methylene) | 61 - 63 |
| -CH₃ (Methyl) | 13 - 15 |
| -CH₂- (Acetate) | 40 - 43 |
Note: These are predicted values. Actual experimental values may vary slightly.
The carbonyl carbon of the ester group is expected to resonate at the lowest field. The carbon atom bearing the nitro group (C-3) will also be significantly deshielded.
Comparative Analysis: The Impact of Substituents on Pyridine NMR Spectra
To underscore the rationale behind these predictions, a comparison with simpler, related molecules is instructive. In unsubstituted pyridine, the α-protons (adjacent to nitrogen) typically resonate around 8.5-8.7 ppm, while β- and γ-protons appear at 7.2-7.4 ppm and 7.6-7.8 ppm, respectively[1]. The introduction of an electron-withdrawing nitro group, as seen in nitropyridine derivatives, causes a significant downfield shift of the ring protons, particularly those in ortho and para positions to the nitro group[2]. Conversely, electron-donating groups would induce an upfield shift. This predictable trend allows for a high degree of confidence in the assignment of the ¹H NMR spectrum of this compound.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the deuterated solvent)
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds to ensure full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value).
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a 30° pulse angle to reduce the relaxation delay.
-
Set a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizing the Molecular Structure and Logic
To further clarify the relationships between the different parts of the molecule and the expected NMR signals, the following diagrams are provided.
Figure 1: Molecular structure of this compound with atom numbering.
Figure 2: Experimental workflow for NMR analysis.
Conclusion
This guide provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical predictions with comparative data from related structures, we have established a reliable method for the structural verification of this important synthetic intermediate. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data. As the demand for novel therapeutics continues to grow, the foundational techniques of structural elucidation, such as NMR spectroscopy, remain indispensable tools in the arsenal of the modern drug discovery scientist.
References
-
Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. Journal of Molecular Structure, 787(1-3), 131-147. [Link]
-
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. [Link]
-
NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
-
NIH. (n.d.). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
PubChemLite. (n.d.). Ethyl 2-(3-nitropyridin-4-yl)acetate (C9H10N2O4). [Link]
Sources
A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of Ethyl 2-(3-nitropyridin-2-yl)acetate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 2-(3-nitropyridin-2-yl)acetate is a substituted pyridine derivative whose structural motifs are common in pharmacologically active molecules. As a key intermediate in multi-step synthesis pathways, its purity is paramount. Undetected impurities, whether starting materials, by-products, or degradation products, can compromise the yield, purity, and safety of the final Active Pharmaceutical Ingredient (API). Therefore, robust and validated analytical methods are required to establish a comprehensive purity profile.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. We will explore the theoretical basis for method development, provide detailed experimental protocols, and present comparative performance data. The objective is to equip researchers and drug development professionals with the technical rationale to select the most appropriate method for their specific analytical challenges, in alignment with regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Analyte Considerations: A Tale of Two Properties
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. For this compound (MW: 210.19 g/mol ), two properties are central to our decision:
-
UV Absorbance: The presence of the nitropyridine ring, a strong chromophore, makes this molecule an ideal candidate for HPLC with UV detection. This allows for sensitive detection and quantification without the need for derivatization.
-
Thermal Stability & Volatility: The viability of GC-MS hinges on whether the compound can be volatilized in a hot injector port (~250-300°C) without degradation. Nitroaromatic compounds are known to be susceptible to thermal degradation.[4][5] If this compound decomposes, GC-MS would yield a false impurity profile, showing degradation products rather than the true composition of the sample. This is the single most critical risk factor for the GC-MS approach.
This guide will proceed with developing methods for both techniques, establishing HPLC-UV as the primary, more robust platform for purity and assay, and evaluating GC-MS as a complementary tool, particularly for volatile impurities and definitive identification, with the crucial caveat of thermal stability verification.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the preeminent technique for the analysis of non-volatile and thermally sensitive compounds, making it an excellent starting point for this molecule.[6][7][8] We will develop a reversed-phase HPLC method, which separates compounds based on their hydrophobicity.
Rationale for Method Development
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common and versatile reversed-phase column. It will effectively retain the moderately nonpolar this compound and separate it from more polar or less polar impurities.
-
Mobile Phase: A gradient elution using water and acetonitrile will be employed. This allows for the effective elution of a wide range of impurities with varying polarities. A formic acid modifier is added to control the pH and improve peak shape by ensuring the pyridine nitrogen is consistently protonated.
-
Detection: A Photodiode Array (PDA) or UV detector set at 254 nm—a common wavelength for aromatic compounds—will provide high sensitivity. A PDA detector offers the added advantage of assessing peak purity by comparing spectra across a single peak.[9]
Experimental Protocol: HPLC-UV Method
Objective: To quantify the purity of this compound and separate it from potential impurities.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the diluent.
-
Filter the working solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Run Time: 20 minutes.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 90 17.0 90 17.1 30 | 20.0 | 30 |
HPLC Workflow Diagram
Caption: HPLC experimental workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analytes
GC-MS offers unparalleled separation efficiency for volatile compounds and provides structural information from mass spectra, making it the gold standard for identifying unknown volatile impurities.[6][10] However, its application here is contingent on the thermal stability of this compound.
Rationale for Method Development
-
Injector: A split/splitless inlet will be used in split mode to prevent column overloading and ensure sharp peaks. The injector temperature must be carefully optimized, starting low (e.g., 250 °C) to minimize the risk of thermal degradation.
-
Stationary Phase: An Agilent HP-5ms or equivalent column (5% Phenyl Methylpolysiloxane) is a robust, low-bleed, general-purpose column suitable for separating a wide range of semi-polar compounds.
-
Oven Program: A temperature ramp is necessary to first elute highly volatile impurities (like residual solvents) at low temperatures before ramping up to elute the main analyte and less volatile impurities.
-
Detector: A mass spectrometer provides both quantitative data (from the total ion chromatogram, TIC) and qualitative data (from the mass spectrum of each peak), which is invaluable for the tentative identification of impurities.
Experimental Protocol: GC-MS Method
Objective: To assess the purity of this compound and identify volatile impurities, while monitoring for thermal degradation.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in Ethyl Acetate (GC-grade).
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a 2 mL GC vial. No filtration is typically needed if the sample dissolves completely.
-
-
Instrumentation and Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
Run Time: 21 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
GC-MS Workflow Diagram
Caption: GC-MS experimental workflow for purity assessment.
Method Validation and Performance Comparison
A direct comparison of these two techniques requires evaluating them against key analytical performance characteristics, as defined in the ICH Q2(R2) guideline.[1][11][12][13] The following table summarizes the expected performance based on the developed methods.
| Parameter | HPLC-UV Method | GC-MS Method | Commentary |
| Specificity | High. Can resolve impurities with different polarities. PDA provides peak purity analysis. | Very High. Chromatographic separation combined with unique mass spectra for each component provides high confidence in identification. | GC-MS is superior for positive identification, but only if the compound does not degrade. HPLC specificity is excellent for quantification. |
| Analyte Scope | Excellent for the main component, non-volatile impurities, and degradation products. | Excellent for volatile impurities (e.g., residual solvents) and thermally stable related substances. | The methods are complementary. HPLC is necessary for non-volatile materials, while GC-MS excels at volatiles. |
| Risk of Artifacts | Low. Analysis is performed at ambient temperature. | High. Risk of thermal degradation in the injector can create false impurities and lead to inaccurate quantification of the main peak.[4] | This is the most significant drawback of the GC-MS method for a potentially labile nitropyridine compound. |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Typically in the range of 0.01% - 0.05% relative to a 0.1 mg/mL main peak. | Can be lower, often <0.01%, especially in Selected Ion Monitoring (SIM) mode. | GC-MS is generally more sensitive, but this is irrelevant if the analyte degrades.[14][15] |
| Precision (Repeatability) | Excellent. Typically <1.0% RSD for the main peak area and <5% RSD for minor impurities. | Excellent. Typically <1.5% RSD for the main peak area. | Both techniques offer high precision when properly optimized. |
| Robustness | High. Small changes in mobile phase composition, pH, or temperature have predictable and often minor effects. | Moderate. Susceptible to inlet liner contamination. Analyte degradation is highly dependent on injector temperature. | The HPLC method is inherently more robust for routine quality control testing. |
Conclusion and Authoritative Recommendation
For the comprehensive purity assessment of This compound , a validated HPLC-UV method is the superior and recommended primary technique. Its major advantage is the circumvention of heat-related risks, ensuring that the measured profile accurately reflects the sample's composition.[6][7] The method is robust, precise, and capable of quantifying the main component alongside non-volatile impurities, making it ideal for routine quality control, stability testing, and release assays.
The GC-MS method serves as a powerful complementary tool, but not as the primary purity assay. Its use should be strategically targeted for two specific applications:
-
Volatile Impurity Profiling: It is the ideal method for detecting and identifying low-level volatile impurities, such as residual solvents from the synthesis.
-
Structural Confirmation: In cases where an impurity co-elutes with the main peak in HPLC, GC-MS can provide confirmatory identification if the impurity is volatile and thermally stable.
Crucially, before implementing the GC-MS method for any analysis of the main component, a thermal stability study must be conducted. This can be done by injecting the sample at a range of inlet temperatures (e.g., 200°C to 300°C) and observing for any change in the peak area of the parent compound or the appearance of new peaks corresponding to degradation products. Without this validation, any quantitative data from GC-MS for this compound is untrustworthy.
By employing HPLC as the workhorse and GC-MS for targeted, specific questions, researchers can build a complete and scientifically sound purity profile for this critical pharmaceutical intermediate, ensuring the quality and safety of the downstream API.
References
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-
Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 14, 2026. [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved January 14, 2026. [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 14, 2026. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager Magazine. Retrieved January 14, 2026. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September). U.S. Food and Drug Administration. [Link]
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FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 14, 2026. [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. [Link]
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Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). (2025, November). International Journal of Innovative Research in Technology. [Link]
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HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. [Link]
- Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 14, 2026.
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Al-Kahtani, H. M., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Separations, 8(4), 46. [Link]
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GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026, January 8). AELAB. [Link]
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Al-Kahtani, H. M., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. [Link]
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Al-Kahtani, H. M., et al. (2021). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. ResearchGate. [Link]
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025, January 15). Taylor & Francis Online. [Link]
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Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). U.S. Environmental Protection Agency. [Link]
-
Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 63(1-2), S31-S38. [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv Technology Corporation. [Link]
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Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks. [Link]
- Instrumentation and Chemicals Experimental Procedure and Characterization Data. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026.
- Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). (n.d.).
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Revel'skii, I. A., et al. (2015). Features of gas chromatographic analysis of thermally unstable compounds. Journal of Analytical Chemistry, 70(11), 1338-1346. [Link]
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Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). (n.d.). ResearchGate. Retrieved January 14, 2026. [Link]
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HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved January 14, 2026. [Link]
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Dagan, S., & Amirav, A. (1996). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. Journal of the American Society for Mass Spectrometry, 7(8), 737-752. [Link]
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- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
- Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. (n.d.). Swedish National Food Agency. Retrieved January 14, 2026.
- Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression. (n.d.).
-
Ibrahim, H., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Beni-Suef University Journal of Basic and Applied Sciences, 10, 65. [Link]
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Comparing the reactivity of "Ethyl 2-(3-nitropyridin-2-yl)acetate" with other nitropyridines
An In-Depth Comparative Guide to the Reactivity of Ethyl 2-(3-nitropyridin-2-yl)acetate
This guide provides a comprehensive analysis of the reactivity of this compound, a versatile heterocyclic building block. We will objectively compare its chemical behavior with other key nitropyridine derivatives, supported by mechanistic principles and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this and related compounds.
Introduction: The Strategic Value of Nitropyridines
Nitropyridines are a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] The pyridine ring, an electron-deficient heterocycle, is rendered even more electrophilic by the presence of a strongly electron-withdrawing nitro group.[3][4][5] This electronic feature is the primary driver of their reactivity, enabling a diverse range of chemical transformations.
This compound is a particularly intriguing substrate due to its trifunctional nature:
-
An electron-deficient nitropyridine ring , primed for specific types of nucleophilic attack.
-
A reducible nitro group , serving as a precursor to a versatile amino functionality.
-
An active methylene group , poised for carbanion-mediated bond formation.[6]
Understanding the interplay and selective exploitation of these three features is critical for synthetic design. This guide will dissect each facet of its reactivity and benchmark it against other common nitropyridines.
Theoretical Framework: Understanding Reactivity in Nitropyridines
The reactivity of any nitropyridine is governed by the electronic interplay between the ring nitrogen and the nitro group.
-
The Pyridine Nitrogen: As a heteroatom, nitrogen is more electronegative than carbon and acts as an inductive electron-withdrawing group, reducing the electron density of the entire ring system. It can also stabilize negative charge in intermediates formed during nucleophilic attack, particularly at the 2- and 4-positions.[3][7]
-
The Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups used in organic chemistry. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[8] The activating effect is most pronounced when the nitro group is positioned ortho or para to a leaving group, as it allows for direct resonance stabilization of the negatively charged Meisenheimer intermediate.[3][9]
In this compound, the nitro group is at the 3-position. This meta positioning relative to the ring nitrogen has profound consequences for its reactivity profile compared to isomers with 2- or 4-nitro substitution.
The Three Faces of Reactivity: A Comparative Analysis
We will now explore the three primary modes of reactivity for this compound, comparing each to relevant alternative substrates.
Mode A: Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring
The SNAr mechanism is the most important pathway for the functionalization of activated aromatic rings.[8] It involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
For this compound, a conventional leaving group like a halogen is absent. However, recent studies have demonstrated that a non-activated nitro group can itself be displaced , particularly by soft nucleophiles like thiols.[2] In a study on related 2-methyl-3-nitropyridines, reaction with thiols in the presence of K₂CO₃ led to the selective substitution of the 3-NO₂ group.[2] This reveals a unique reactivity pathway.
Comparison with Halogenated Nitropyridines:
The reactivity of this compound in SNAr is significantly lower than that of classic halogenated nitropyridines, where a halide serves as an excellent leaving group. The electron-withdrawing nitro group activates halogens at the ortho (2-) and para (4-) positions most effectively.
| Substrate | Leaving Group | Position relative to -NO₂ | Relative Reactivity (Qualitative) | Rationale |
| 2-Chloro-3-nitropyridine | Cl | Ortho | High | Strong activation by the adjacent -NO₂ group.[4][10] |
| 4-Chloro-3-nitropyridine | Cl | Ortho | High | Strong activation by the adjacent -NO₂ group.[3] |
| 2-Chloro-5-nitropyridine | Cl | Para | Very High | Powerful resonance stabilization of the intermediate by the para -NO₂ group.[3] |
| This compound | NO₂ | - | Low to Moderate | The nitro group is a poorer leaving group than halides. Reaction is limited to specific nucleophiles.[2] |
Table 1: Qualitative Comparison of SNAr Reactivity in Various Nitropyridines.
Mode B: Reactions of the Active Methylene Group
The methylene protons (-CH₂-) in this compound are acidic due to the inductive and resonance-stabilizing effects of both the adjacent ester carbonyl group and the electron-deficient 3-nitropyridin-2-yl ring. Deprotonation with a suitable base generates a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions.[6][11]
This reactivity is a powerful tool for elaboration of the side chain. Common transformations include:
-
Alkylation: Reaction with alkyl halides.
-
Aldol-type Condensations: Reaction with aldehydes and ketones.[12]
-
Acylation: Reaction with acyl chlorides or anhydrides.
Caption: The three principal modes of reactivity for this compound.
Mode C: Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine is a fundamental and highly valuable transformation, providing access to anilines and amino-heterocycles which are key intermediates in pharmaceutical synthesis.[1][13] This reaction can be achieved using various reagents, and the choice often depends on the presence of other functional groups in the molecule (chemoselectivity).[14]
For this compound, the primary concern is the potential reduction of the ester group.
| Reagent System | Conditions | Outcome on Target Molecule | Chemoselectivity Profile |
| H₂ / Pd/C | H₂ (1 atm), MeOH/EtOAc | Effective. Reduces -NO₂ to -NH₂.[15] | High activity. May reduce other sensitive groups (e.g., C=C bonds, benzyl ethers). The ester is generally stable.[14] |
| Fe / AcOH or NH₄Cl | Acetic Acid or aq. NH₄Cl, heat | Effective. A classic, mild method. | Excellent chemoselectivity for the nitro group. Tolerates esters, halides, and nitriles.[14] |
| SnCl₂ | HCl / EtOH | Effective. A mild reducing agent. | Good chemoselectivity. Widely used when catalytic hydrogenation is not suitable.[14] |
| LiAlH₄ | Anhydrous THF/Ether | Not Recommended. | Powerful, unselective reagent. Will reduce both the nitro group (to an azo compound in aromatics) and the ester group.[14] |
Table 2: Common Reagents for Nitro Group Reduction and Their Suitability.
The conversion of this compound to Ethyl 2-(3-aminopyridin-2-yl)acetate is a well-documented and efficient process, typically achieved with catalytic hydrogenation (H₂/Pd/C).[15] This highlights the robustness of this pathway for accessing the corresponding amino-pyridine derivative.
Experimental Protocols
The following protocols are representative examples for the key transformations discussed. They are based on established methodologies and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Alkylation of the Active Methylene Group
This protocol describes the ethylation of the side chain, demonstrating the reactivity of the active methylene group.
Materials:
-
This compound (1.0 mmol, 210 mg)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 mmol, 44 mg)
-
Iodoethane (1.2 mmol, 95 µL)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Add iodoethane dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group via Catalytic Hydrogenation
This protocol outlines the synthesis of Ethyl 2-(3-aminopyridin-2-yl)acetate.
Materials:
-
This compound (1.0 mmol, 210 mg)
-
10% Palladium on carbon (Pd/C), ~10 mol% (20-25 mg)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc), 10 mL
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Add this compound and the solvent to a hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.
-
Seal the flask, evacuate the air, and backfill with nitrogen three times.
-
Evacuate the nitrogen and introduce hydrogen gas (typically via a balloon).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (disappearance of starting material), carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 3: Workflow for Comparative Kinetic Analysis of SNAr
To quantitatively compare the SNAr reactivity of different nitropyridines, a standardized kinetic study using UV-Vis spectrophotometry is required.[3]
Caption: A standardized workflow for determining second-order rate constants in SNAr reactions.
Conclusion
This compound is a multifunctional building block whose reactivity can be selectively directed towards three distinct pathways:
-
SNAr Substitution: While less reactive than its halogenated counterparts, it can undergo displacement of the nitro group with certain nucleophiles, offering a unique functionalization handle.[2]
-
Active Methylene Chemistry: The side chain provides a robust platform for C-C bond formation through carbanion intermediates, similar to classic active methylene compounds.[6][15]
-
Nitro Group Reduction: The nitro group can be cleanly and efficiently reduced to an amine, providing a reliable entry point to 3-aminopyridine derivatives without affecting the ester functionality.[14][15]
This guide illustrates that a comprehensive understanding of the electronic and structural features of nitropyridines is essential for strategic synthetic planning. By recognizing the distinct reactivity modes of this compound, researchers can unlock its full potential in the synthesis of complex and novel molecules for pharmaceutical and industrial applications.
References
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[Reaction of pyridinium salts with active methylene compounds]. PubMed. [Online]. Available: [Link]
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Reactions of Active Methylene Compounds in Pyridine Solution. I. The Ionic Autoxidation of Fluorene and its Derivatives. Journal of the American Chemical Society. [Online]. Available: [Link]
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Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Online]. Available: [Link]
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Nucleophilic aromatic substitution - Wikipedia. [Online]. Available: [Link]
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Reactions of Active Methylene Compounds in Pyridine Solution.1 II. Aldol-type Reactions of Indene and Fluorene. Journal of the American Chemical Society. [Online]. Available: [Link]
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Reactions of Active Methylene Compounds in Pyridine Solution. V. α-Hydroperoxyesters. Semantic Scholar. [Online]. Available: [Link]
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Nitropyridines: Synthesis and reactions. ResearchGate. [Online]. Available: [Link]
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Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Online]. Available: [Link]
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Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Online]. Available: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Online]. Available: [Link]
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Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health (NIH). [Online]. Available: [Link]
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Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. [Online]. Available: [Link]
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Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1. [Online]. Available: [Link]
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Online]. Available: [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Online]. Available: [Link]
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Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing. [Online]. Available: [Link]
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A Comparative Guide for Synthetic Chemists: Ethyl 2-(3-nitropyridin-2-yl)acetate vs. Methyl 2-(3-nitropyridin-2-yl)acetate
A deep dive into the synthesis, performance, and strategic selection of ethyl and methyl 2-(3-nitropyridin-2-yl)acetate for pharmaceutical and fine chemical synthesis.
In the realm of medicinal chemistry and drug development, the 2-(3-nitropyridin-2-yl)acetate scaffold is a valuable building block for the synthesis of a variety of bioactive molecules. The choice between the ethyl and methyl ester of this key intermediate can have significant implications for reaction efficiency, product yield, and ease of handling. This guide provides a comprehensive comparison of this compound and mthis compound, supported by experimental data and field-proven insights to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Synthetic Parameters
| Property | This compound | Mthis compound |
| Molecular Formula | C9H10N2O4 | C8H8N2O4 |
| Molecular Weight | 210.19 g/mol | 196.16 g/mol |
| Boiling Point (Predicted) | 299.8 ± 25.0 °C | Not readily available |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ | Not readily available |
| Typical Synthesis Yield | ~60-70% | Potentially similar, data limited |
| Key Synthetic Precursors | 2-chloro-3-nitropyridine, Diethyl malonate | 2-chloro-3-nitropyridine, Dimethyl malonate |
Synthetic Pathways: A Step-by-Step Comparison
The most common and reliable route to both ethyl and mthis compound proceeds via a malonic ester synthesis, starting from the readily available 2-chloro-3-nitropyridine. This three-step process involves a nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.
Figure 1: General synthetic workflow for the preparation of ethyl and mthis compound.
Experimental Protocol: Synthesis of 2-Methyl-3-nitropyridines (precursor to the target acetate)
This protocol, adapted from established literature, outlines the synthesis of the 2-methyl-3-nitropyridine core, which is then elaborated to the final acetate product.[1][2]
-
Enolate Formation: To a stirred suspension of a suitable base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents), in anhydrous tetrahydrofuran (THF), the corresponding malonic ester (diethyl or dimethyl malonate, 1.0 equivalent) is added dropwise at 0 °C. The mixture is stirred for approximately 15-30 minutes, or until hydrogen evolution ceases.
-
Nucleophilic Substitution: A solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF is then added to the enolate suspension. The reaction mixture is stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of the Malonate Intermediate: The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude malonate intermediate can be purified by column chromatography or used directly in the next step.
-
Hydrolysis and Decarboxylation: The crude malonate intermediate is then subjected to acidic hydrolysis and decarboxylation. This is typically achieved by heating the intermediate in a mixture of aqueous sulfuric acid. The reaction progress is monitored until the evolution of carbon dioxide ceases.
-
Final Product Isolation: After cooling, the reaction mixture is neutralized with a base and the final product, either ethyl or mthis compound, is extracted with an organic solvent. Purification is typically performed by column chromatography.
A reported synthesis of a derivative, ethyl 2-(3-aminopyridin-2-yl)acetate, which involves the reduction of the nitro group of the target ethyl ester, indicates a yield of 66% for the final purified product, suggesting the feasibility of this synthetic route.[3]
Head-to-Head Comparison: Performance in Synthesis
While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can infer performance differences based on general chemical principles and data from related reactions.
Reaction Kinetics and Yield
-
Steric Hindrance: The primary difference between the ethyl and methyl esters lies in the steric bulk of the alkyl group. The smaller methyl group of dimethyl malonate may lead to slightly faster reaction rates during the initial nucleophilic substitution step compared to the bulkier ethyl group of diethyl malonate. However, this difference is often marginal under optimized reaction conditions.
-
Yield: The overall yield for both syntheses is expected to be in a similar range, typically moderate to good (around 60-70%), as demonstrated by the reported yield for a derivative of the ethyl ester.[3] The efficiency of the hydrolysis and decarboxylation steps is generally high for both esters.
Physical Properties and Handling
-
Boiling Point and Volatility: Ethyl acetate has a higher boiling point (77 °C) than methyl acetate (57 °C). This trend generally extends to their derivatives. A higher boiling point for the ethyl ester can be advantageous in reactions requiring elevated temperatures, as it reduces solvent loss. Conversely, the higher volatility of the methyl ester can facilitate its removal during work-up and purification.
-
Solubility: Both esters are generally soluble in common organic solvents. Minor differences in polarity may influence their solubility in specific solvent systems, which can be a factor in designing extraction and chromatography protocols.
-
Hygroscopicity: While both esters are relatively stable, the presence of the ester functionality makes them susceptible to hydrolysis, particularly under acidic or basic conditions. Careful handling and storage in a dry environment are recommended for both compounds.
Downstream Applications and Reactivity Considerations
The choice between the ethyl and methyl ester can also be influenced by the intended downstream reactions.
-
Transesterification: A key consideration is the potential for transesterification if the subsequent reaction involves an alcohol and a base. For instance, if a reaction is to be carried out in methanol with a sodium methoxide base, using the methyl ester of the starting material is crucial to avoid the formation of a mixture of esters. Conversely, for reactions in ethanol with sodium ethoxide, the ethyl ester is the preferred choice.
-
Hydrolysis Rate: The rate of ester hydrolysis can be a factor in deprotection strategies or when the ester is a prodrug moiety. Generally, methyl esters tend to hydrolyze slightly faster than ethyl esters under both acidic and basic conditions due to reduced steric hindrance around the carbonyl group. This difference, while often small, can be exploited in certain synthetic plans.
-
Pharmaceutical Synthesis: Both ethyl and methyl esters of various active pharmaceutical ingredients (APIs) are common. The choice often depends on a combination of factors including synthetic convenience, final product properties (e.g., crystallinity, solubility), and patent considerations. For instance, ethyl acetate is a widely used solvent in the pharmaceutical industry due to its favorable safety profile and ease of removal.[4]
Figure 2: Decision-making flowchart for selecting between the ethyl and methyl ester.
Conclusion and Recommendations
Both ethyl and mthis compound are valuable and versatile intermediates in organic synthesis. The choice between them is often nuanced and depends on the specific requirements of the synthetic route and the desired properties of the final product.
-
For general-purpose synthesis where downstream reaction conditions are flexible, both esters are excellent choices. The synthetic protocols are similar, and comparable yields can be expected.
-
When subsequent reactions involve alcoholic solvents and alkoxide bases, it is critical to match the ester to the alcohol to prevent transesterification. Use mthis compound for reactions in methanol and the ethyl ester for reactions in ethanol.
-
Consider the physical properties for practical handling. The higher boiling point of the ethyl ester may be advantageous for high-temperature reactions, while the greater volatility of the methyl ester can simplify its removal during purification.
-
If the ester is part of a prodrug strategy requiring hydrolysis, the slightly faster hydrolysis rate of the methyl ester could be a consideration.
Ultimately, the optimal choice will be dictated by a careful analysis of the entire synthetic sequence. This guide provides the foundational knowledge and key comparison points to empower researchers to make the most strategic selection for their specific research and development goals.
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Biological activity screening of "Ethyl 2-(3-nitropyridin-2-yl)acetate" derivatives
An Objective Guide to the Biological Activity Screening of Ethyl 2-(3-nitropyridin-2-yl)acetate Derivatives
Introduction: The Promise of the Pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyridine ring, a nitrogen-bearing heterocycle, is one such "privileged scaffold," integral to a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it an exceptional pharmacophore for interacting with biological targets.[2] The introduction of a nitro group, as seen in the "this compound" core structure, further modulates the electronic character of the ring, opening new avenues for molecular interactions and potential biological activities.
This guide provides a comprehensive framework for the systematic biological activity screening of novel derivatives based on this nitropyridine core. We will delve into the rationale behind selecting specific assays, provide detailed experimental protocols, and present a comparative analysis of hypothetical data to illustrate how structure-activity relationships (SAR) can be elucidated. Our focus will be on three primary areas of high therapeutic relevance: anticancer, antimicrobial, and enzyme inhibitory activities.
Part 1: Anticancer Activity Profiling
The search for novel anticancer agents is a paramount objective in drug discovery. Pyridine derivatives have repeatedly shown promise, exhibiting cytotoxic effects against a wide array of cancer cell lines.[2][3][4] The screening process for "this compound" derivatives should, therefore, begin with a robust assessment of their antiproliferative capabilities.
Rationale for Experimental Choices
The initial screening phase aims to identify compounds that inhibit cancer cell growth. A panel of diverse human cancer cell lines is crucial to assess both the potency and the selectivity of the derivatives. We select cell lines representing different cancer types, such as breast (MCF-7), liver (HepG2), and colon (HCT-116), which are commonly used benchmarks in anticancer research.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screening method due to its reliability, high-throughput nature, and cost-effectiveness.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]
Comparative Performance Data (Hypothetical)
To effectively compare derivatives, their potency is quantified as the IC50 value—the concentration required to inhibit 50% of cell growth. The data below illustrates a hypothetical comparison of several derivatives against a standard reference drug, Doxorubicin.
| Compound ID | Derivative Substitution (R-group) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HepG2 (Liver) | IC50 (µM) vs. HCT-116 (Colon) |
| ENPA-01 | Unsubstituted (Parent) | 45.2 | 58.1 | 62.5 |
| ENPA-02 | 4-Chlorophenyl | 8.5 | 12.3 | 10.8 |
| ENPA-03 | 4-Methoxyphenyl | 22.7 | 31.5 | 28.4 |
| ENPA-04 | 3,4-Dichlorophenyl | 5.1 | 7.9 | 6.2 |
| Doxorubicin | Reference Drug | 0.98 | 1.2 | 1.1 |
This data is illustrative and intended to demonstrate a comparative format.
Experimental Workflow: Anticancer Screening
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). [8]Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final diluted inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm sterility.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. [8]
Part 3: Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. [9]Enzyme assays are therefore vital for identifying and characterizing potential drug candidates and understanding their mechanism of action. [10][11]Given the structural motifs present in pyridine derivatives, screening for inhibition of key enzyme families, such as protein kinases or monoamine oxidases (MAOs), is a highly relevant endeavor. [12][13]
Rationale for Experimental Choices
The objective is to measure the ability of a compound to reduce the activity of a target enzyme. A continuous spectrophotometric assay is often preferred for initial screening and kinetic studies because it allows for real-time monitoring of the reaction. [14][15]The choice of enzyme depends on the therapeutic goal; for instance, Protein Kinase CK2 is a target in cancer therapy, making it a relevant choice for this compound class. [13]The assay measures the formation of a product (or depletion of a substrate) that results in a change in absorbance over time.
Principle of Competitive Enzyme Inhibition
Caption: Competitive inhibitor binding to the enzyme's active site, preventing substrate binding.
Comparative Performance Data (Hypothetical)
The table below shows hypothetical IC50 values for the inhibition of Protein Kinase CK2.
| Compound ID | Derivative Substitution (R-group) | IC50 (µM) vs. Protein Kinase CK2 |
| ENPA-01 | Unsubstituted (Parent) | 95.8 |
| ENPA-02 | 4-Chlorophenyl | 1.5 |
| ENPA-03 | 4-Methoxyphenyl | 15.2 |
| ENPA-04 | 3,4-Dichlorophenyl | 0.8 |
| Reference Inhibitor | e.g., TBB | 0.5 |
This data is illustrative and intended to demonstrate a comparative format.
Protocol: General Continuous Spectrophotometric Enzyme Assay
-
Reagent Preparation: Prepare assay buffer, a stock solution of the enzyme, a stock solution of the substrate, and stock solutions of the test compounds. All solutions should be kept on ice.
-
Assay Setup: In a 96-well UV-transparent plate, add the assay buffer to each well. Then add the test compound at various concentrations. Include a "no inhibitor" control (with vehicle, e.g., DMSO) and a "no enzyme" control.
-
Enzyme Addition: Add the enzyme to all wells except the "no enzyme" control and incubate for 10-15 minutes at the optimal temperature (e.g., 30°C) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to the optimal temperature and measure the change in absorbance at the appropriate wavelength over a period of 10-20 minutes. The rate of reaction is determined from the initial linear portion of the progress curve. [14]6. Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to screening the biological activities of "this compound" derivatives. By employing standardized, robust assays for anticancer, antimicrobial, and enzyme inhibitory activities, researchers can efficiently identify lead compounds for further development. The comparative analysis of data, as illustrated by the hypothetical tables, is crucial for building a structure-activity relationship (SAR) profile, which in turn guides the rational design of more potent and selective analogues. Promising candidates identified through this primary screening cascade should be advanced to secondary assays, including mechanism-of-action studies, in vivo efficacy models, and toxicological profiling, to fully characterize their therapeutic potential.
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A Senior Application Scientist's Guide to Structural Validation of Ethyl 2-(3-nitropyridin-2-yl)acetate Derivatives
For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data rests. In the synthesis of novel therapeutics, particularly with highly functionalized heterocyclic scaffolds like Ethyl 2-(3-nitropyridin-2-yl)acetate and its derivatives, ambiguity in structure is not an option. The substitution pattern on the pyridine ring is a critical determinant of a compound's pharmacological activity. An incorrect assignment could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these vital chemical entities. We will move beyond a simple listing of methods to discuss the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your molecular architecture.
The Analytical Imperative: Why a Multi-Pronged Approach is Essential
Synthesizing a substituted pyridine is only half the battle; proving its structure is the other. Isomeric byproducts, unexpected rearrangements, and the subtle influence of electron-withdrawing groups like the nitro moiety can complicate spectral interpretation. Relying on a single analytical technique is fraught with peril. A robust validation strategy, therefore, integrates data from multiple, orthogonal methods. Each technique interrogates a different aspect of the molecule's properties, and together, they provide a comprehensive and cross-verifiable structural picture.
This guide will focus on the "big three" of structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the molecular connectivity and proton/carbon environment.
-
High-Resolution Mass Spectrometry (HRMS): For confirming the elemental composition with high precision.
-
Single-Crystal X-ray Crystallography: The definitive method for determining the three-dimensional atomic arrangement in space.
A Self-Validating Workflow for Structural Confirmation
A logical and efficient workflow is critical to ensure that each experimental result builds upon the last, creating a self-validating system. The data from one technique should corroborate the hypotheses drawn from another.
Caption: A self-validating workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] For a derivative of this compound, ¹H and ¹³C NMR are the first and most critical experiments to perform.
Expertise in Action: What to Look For
-
¹H NMR: The aromatic region is paramount. For the 3-nitropyridin-2-yl core, we expect to see three distinct proton signals. Their chemical shifts are influenced by the electron-withdrawing nitro group and the ester substituent.[1] Crucially, the coupling constants (J-values) between these protons reveal their connectivity (ortho, meta, para), allowing for unambiguous assignment of the substitution pattern. The ethyl group should present as a characteristic triplet and quartet.
-
¹³C NMR: This experiment reveals the carbon skeleton of the molecule.[1] The carbon attached to the nitro group will be significantly shifted downfield. This, along with data from 2D NMR experiments, helps to confirm the overall structure.
-
2D NMR (COSY & HSQC): When 1D spectra are complex, 2D techniques are invaluable.
-
COSY (Correlation Spectroscopy) identifies protons that are spin-coupled, confirming which aromatic protons are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for definitive assignment of carbon signals based on their attached protons.
-
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H spectrum using standard parameters. A spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient for a compound of this concentration.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm). Integrate the signals to determine proton ratios and measure chemical shifts (δ) and coupling constants (J).
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Fingerprint
While NMR provides the structural blueprint, HRMS confirms the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS measures mass with extremely high accuracy (typically <5 ppm).[2][3] This precision allows for the confident determination of a unique molecular formula.[2][4][5]
Expertise in Action: Why HRMS is Non-Negotiable
Consider a nominal mass of 210. This could correspond to numerous elemental formulas. However, HRMS can distinguish between subtle mass differences. For example:
-
C₉H₁₀N₂O₃ (this compound): Calculated Exact Mass = 210.0641
-
C₁₀H₁₄N₂O₂: Calculated Exact Mass = 210.1055
-
C₁₁H₁₈O₃: Calculated Exact Mass = 210.1256
A measured mass of 210.0645 Da would unambiguously confirm the desired formula, C₉H₁₀N₂O₃, as it falls within a few ppm of the calculated value. This technique is exceptionally powerful for verifying that the correct atoms are present in the molecule before spending significant time on detailed NMR analysis.[6]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions. For this molecule, positive ion mode is typically used, which will detect the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are accelerated into the flight tube, and their mass-to-charge ratio (m/z) is determined based on their flight time to the detector.
-
Data Analysis: The resulting spectrum is calibrated against a known internal standard. The measured m/z of the [M+H]⁺ ion is used to calculate the exact mass of the neutral molecule. This experimental mass is then compared against theoretical masses for possible elemental formulas using formula calculator software.
X-ray Crystallography: The Unambiguous 3D Structure
Single-crystal X-ray crystallography is considered the "gold standard" for structural elucidation.[7] It provides a precise three-dimensional map of the atoms in a molecule, revealing bond lengths, bond angles, and absolute stereochemistry.[8][9][10] While powerful, its primary prerequisite is the ability to grow a high-quality, single crystal, which can often be a challenging and time-consuming step.[8][9]
Expertise in Action: When to Use X-ray Crystallography
-
Novel Scaffolds: When a synthetic route leads to a completely new chemical entity.
-
Ambiguous Isomers: If NMR data is insufficient to definitively distinguish between positional isomers.
-
Stereochemistry: For determining the absolute configuration of chiral centers.
-
Publication Requirement: High-impact journals often require an X-ray crystal structure for the publication of new, complex molecules.
Experimental Workflow: X-ray Crystallography
Caption: The workflow for single-crystal X-ray analysis.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Sample Requirement | Throughput | Key Advantage | Key Limitation |
| ¹H / ¹³C NMR | Atomic connectivity, chemical environment, proton ratios | 5-10 mg, soluble | High | Provides detailed structural framework | Can be complex to interpret for highly substituted or impure samples |
| HRMS | Exact mass, elemental formula[2][4] | < 0.1 mg, soluble | Very High | Unambiguous molecular formula confirmation[3] | Provides no information on connectivity or isomerism[2] |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles[8][10] | Single, high-quality crystal (>0.1 mm)[9] | Low | The definitive, "gold standard" structural proof[7] | Crystal growth can be a major bottleneck[8] |
Conclusion
The structural validation of this compound derivatives demands a rigorous, multi-faceted analytical approach. An efficient workflow begins with rapid purity and nominal mass assessment by LC-MS, followed by the core validation duo of NMR spectroscopy and High-Resolution Mass Spectrometry. NMR delineates the molecular connectivity, while HRMS confirms the elemental formula, providing a powerful cross-check. For novel structures or cases of ambiguity, single-crystal X-ray crystallography offers the final, definitive answer. By integrating these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and development.
References
-
Fiveable. High-Resolution Mass Spectrometry Definition. Available from: [Link]
-
Stefaniak, L., et al. (1992). Multinuclear magnetic resonance and x‐ray diffraction studies of aminonitropyridines. Magnetic Resonance in Chemistry, 30(6). Available from: [Link]
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Northwestern University. Crystallographic Structure Elucidation. IMSERC. Available from: [Link]
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Lab-Training.com. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Available from: [Link]
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Deschamps, J.R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(3), 309-316. Available from: [Link]
-
Patna Women's College. Structural Elucidation of Substances by X-ray Crystallography. Available from: [Link]
-
EBSCO. X-ray Determination Of Molecular Structure | Research Starters. Available from: [Link]
-
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available from: [Link]
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Reusch, W. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]
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ResearchGate. (2022). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Available from: [Link]
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YouTube. (2019). Formula determination by high resolution mass spectrometry. Available from: [Link]
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The Strategic Efficacy of Ethyl 2-(3-nitropyridin-2-yl)acetate as a Synthetic Intermediate: A Comparative Guide
In the landscape of modern medicinal chemistry and drug development, the efficient construction of functionalized heterocyclic scaffolds is of paramount importance. Among these, the 2,3-disubstituted pyridine motif is a recurring structural element in a myriad of biologically active compounds. This guide provides a detailed technical analysis of Ethyl 2-(3-nitropyridin-2-yl)acetate, a versatile synthetic intermediate, and objectively compares its utility against alternative synthetic strategies for the preparation of key downstream targets, particularly 2-substituted-3-aminopyridines. This analysis is supported by experimental data and protocols to inform researchers and drug development professionals in their synthetic planning.
Introduction: The Value of the 2,3-Disubstituted Pyridine Core
The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and its overall metabolic stability. The 2,3-disubstitution pattern, in particular, allows for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. This compound serves as a valuable precursor to this scaffold, with the nitro group at the 3-position and the ethyl acetate moiety at the 2-position offering orthogonal reactivity for sequential functionalization.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable 2-halo-3-nitropyridine with an ethyl acetate enolate or a related carbanion equivalent.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-3-nitropyridine
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
A solution of sodium ethoxide is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution, forming the corresponding enolate.
-
2-chloro-3-nitropyridine, dissolved in anhydrous ethanol, is then added to the enolate solution.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Note: Specific reaction conditions, such as temperature and reaction time, may vary and should be optimized for scale and purity requirements.
Core Application: Synthesis of Ethyl 2-(3-aminopyridin-2-yl)acetate
A primary application of this compound is its conversion to Ethyl 2-(3-aminopyridin-2-yl)acetate. This transformation is pivotal as the resulting aminopyridine is a versatile building block for the synthesis of fused heterocyclic systems and other complex molecules. The most common method for this conversion is the catalytic hydrogenation of the nitro group.
Experimental Protocol: Catalytic Reduction of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate (solvent)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
This compound is dissolved in a suitable solvent such as ethanol or ethyl acetate in a flask equipped with a stir bar.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere.
-
The reaction mixture is stirred vigorously under a positive pressure of hydrogen gas at room temperature.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield Ethyl 2-(3-aminopyridin-2-yl)acetate, which can often be used in the next step without further purification.
Yield: This reduction typically proceeds in high yield, often exceeding 90%.
Comparative Analysis with Alternative Synthetic Routes
The synthesis of 3-aminopyridine derivatives is a common challenge in organic synthesis. While the reduction of a pre-functionalized nitropyridine like this compound is a robust strategy, other methods can also be employed to access this critical scaffold. Here, we compare this approach with two prominent alternatives: the Hofmann rearrangement and the Buchwald-Hartwig amination.
Alternative 1: Hofmann Rearrangement of Nicotinamide
The Hofmann rearrangement provides a classical route to 3-aminopyridine from the readily available nicotinamide. This method involves the conversion of an amide to a primary amine with one fewer carbon atom.
Reaction Scheme:
A simplified Hofmann rearrangement scheme.
Advantages:
-
Readily available starting material: Nicotinamide is an inexpensive and widely available commodity chemical.
-
Direct access to the 3-aminopyridine core: This is a direct conversion to the parent aminopyridine.
Disadvantages:
-
Harsh reaction conditions: The use of bromine and strong base can be hazardous and is not suitable for substrates with sensitive functional groups.[1]
-
Limited substitution patterns: This method is primarily used for the synthesis of the unsubstituted 3-aminopyridine. Introducing substituents on the pyridine ring can be challenging and may require multi-step syntheses.
-
Stoichiometric use of reagents: The reaction is not catalytic and generates significant waste.
Alternative 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be used to synthesize 3-aminopyridines from 3-halopyridines and an amine source.[2]
Reaction Scheme:
A general Buchwald-Hartwig amination scheme.
Advantages:
-
Broad substrate scope: A wide variety of substituted 3-halopyridines and amines can be coupled, allowing for the synthesis of diverse derivatives.[3]
-
Mild reaction conditions: Compared to classical methods, the Buchwald-Hartwig amination often proceeds under milder conditions, showing greater functional group tolerance.[4]
-
High yields: The reaction is often high-yielding.
Disadvantages:
-
Cost of reagents: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.
-
Metal contamination: The final product may contain trace amounts of palladium, which needs to be removed, especially for pharmaceutical applications.
-
Optimization required: The choice of catalyst, ligand, and base is crucial and often requires careful optimization for each specific substrate pair.
Performance Comparison Summary
| Feature | This compound Route | Hofmann Rearrangement | Buchwald-Hartwig Amination |
| Versatility | High (allows for further modification of the acetate group) | Low (primarily for unsubstituted 3-aminopyridine) | Very High (wide range of coupling partners) |
| Reaction Conditions | Moderate (catalytic hydrogenation is generally mild) | Harsh (strong base and bromine) | Mild to Moderate (requires anhydrous conditions) |
| Yield | Generally High | Variable, can be good for simple cases (65-71%)[1] | Generally High, but substrate-dependent |
| Cost | Moderate (depends on the cost of the starting halopyridine) | Low (inexpensive starting materials) | High (catalyst and ligand costs) |
| Scalability | Good | Moderate (safety concerns with bromine on a large scale) | Good (though catalyst cost can be a factor) |
| Waste Generation | Low (catalytic process) | High (stoichiometric reagents) | Moderate (ligand and base waste) |
Best-Use Application Guide
The choice of synthetic route ultimately depends on the specific target molecule and the desired scale of the synthesis.
-
This compound is the intermediate of choice when the final target requires substitution at both the 2- and 3-positions of the pyridine ring, particularly when an amino group (or a derivative thereof) is desired at the 3-position and a carbon-based substituent (derived from the acetate group) is needed at the 2-position. Its utility shines in the construction of complex, multi-functionalized pyridine derivatives where regiochemical control is paramount.
-
The Hofmann Rearrangement is most suitable for the large-scale, cost-effective synthesis of unsubstituted 3-aminopyridine when functional group tolerance is not a concern.
-
The Buchwald-Hartwig Amination is the preferred method for creating diverse libraries of 3-aminopyridine derivatives, especially in a research and development setting where a wide range of analogs is required and the cost of the catalyst is less of a limiting factor.
Conclusion
This compound stands as a highly effective and strategic synthetic intermediate for the construction of 2,3-disubstituted pyridines. Its key advantage lies in the predictable and high-yielding conversion of the nitro group to an amino functionality, while the acetate moiety at the adjacent position provides a handle for further synthetic transformations. While alternative methods such as the Hofmann rearrangement and Buchwald-Hartwig amination offer their own distinct advantages in terms of cost and substrate scope, respectively, the route via this compound provides a reliable and versatile pathway for the synthesis of complex and highly functionalized pyridine-based targets, making it an invaluable tool for researchers in drug discovery and development.
References
- BenchChem. (2025).
- Google Patents. (2020). CN111170937A - Preparation method of 3-aminopyridine.
-
Wikipedia. (2023). Sodium hypobromite. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Catalytic Synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate
For researchers and professionals in drug development, the synthesis of functionalized pyridine derivatives is a cornerstone of medicinal chemistry. Ethyl 2-(3-nitropyridin-2-yl)acetate is a key building block, and its efficient synthesis is of paramount importance. This guide provides an in-depth comparative analysis of catalytic strategies for the synthesis of this target molecule, with a focus on palladium and nickel-based systems. The insights provided are grounded in established reactivity principles for pyridine functionalization, offering a predictive framework for catalyst selection and optimization.
Introduction to the Synthetic Challenge
The synthesis of this compound primarily involves the formation of a carbon-carbon bond at the C2 position of a 3-nitropyridine scaffold. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom significantly influences the reactivity of the heterocyclic ring, making catalyst selection a critical parameter for success. The most logical and widely applicable approach is the cross-coupling of a 2-halo-3-nitropyridine with a suitable ethyl acetate equivalent. This guide will compare and contrast the use of palladium and nickel catalysts for this transformation, which represent the forefront of cross-coupling technology.
Comparative Analysis of Catalytic Systems
The choice between a palladium and a nickel catalyst for the α-arylation of esters is nuanced, with each system presenting distinct advantages and disadvantages. The following table summarizes key comparative aspects based on established literature for similar transformations.
| Feature | Palladium-Catalyzed System | Nickel-Catalyzed System | Rationale & Causality |
| Precursor | 2-chloro-3-nitropyridine | 2-chloro- or 2-bromo-3-nitropyridine | Palladium catalysts are highly effective for the activation of aryl chlorides, especially with advanced phosphine ligands.[1] Nickel catalysts are also adept at activating aryl chlorides and are often more cost-effective for large-scale synthesis.[2] |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | NiCl₂·6H₂O, Ni(cod)₂ | These are common and commercially available precursors for the active Pd(0) and Ni(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, Q-phos) | Bidentate nitrogen-based ligands (e.g., bathophenanthroline) | For palladium, bulky phosphine ligands facilitate the challenging reductive elimination step in α-arylation of esters.[3] For nickel, nitrogen-based ligands can stabilize the nickel center and promote the desired cross-coupling pathway.[4] |
| Base | Strong, non-nucleophilic bases (e.g., LiHMDS, NaHMDS) | Often not required if a reducing agent is used | The palladium-catalyzed reaction proceeds via a deprotonated enolate, necessitating a strong base. The nickel-catalyzed cross-electrophile coupling utilizes a reducing agent (e.g., zinc) to generate the active catalyst and drive the reaction, avoiding the need for a strong base.[5] |
| Solvent | Aprotic polar solvents (e.g., THF, Dioxane) | Polar aprotic solvents (e.g., DMF) | These solvents are chosen for their ability to dissolve the reactants and catalyst components and for their compatibility with the reaction conditions. |
| Temperature | Room temperature to 80 °C | Room temperature to 50 °C | Nickel-catalyzed reactions can often be conducted at lower temperatures due to the higher reactivity of nickel. |
| Yields | Generally high for a wide range of substrates | Can be high, but may be more substrate-dependent | Palladium catalysis is very well-established for this transformation, offering high reliability.[6] Nickel catalysis is a powerful alternative, though optimization may be more critical.[4] |
| Functional Group Tolerance | Broad, but can be sensitive to certain reducible groups | Generally good, and can be orthogonal to other coupling reactions | The choice of catalyst can be critical when other functional groups are present in the molecule. |
In-Depth Look: Palladium-Catalyzed α-Arylation
The palladium-catalyzed α-arylation of esters is a robust and versatile method for the synthesis of the target compound.[1][3] The reaction proceeds through a well-understood catalytic cycle, making it a reliable choice for laboratory-scale synthesis and process development.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed α-arylation.
Detailed Experimental Protocol (Palladium-Catalyzed)
This protocol is a self-validating system, designed to ensure reproducibility and high yield based on established methodologies for similar transformations.[1]
Materials:
-
2-chloro-3-nitropyridine
-
Ethyl acetate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Step-by-step experimental workflow for the palladium-catalyzed synthesis.
Step-by-Step Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an argon atmosphere, combine palladium(II) acetate (2 mol%) and tri-tert-butylphosphine (4 mol%).
-
Reagent Addition: Add anhydrous THF to the flask, followed by 2-chloro-3-nitropyridine (1.0 equivalent).
-
Enolate Formation: In a separate flask, dissolve ethyl acetate (1.5 equivalents) in anhydrous THF and cool to -78 °C. Slowly add LiHMDS (1.4 equivalents, 1.0 M solution in THF) and stir for 30 minutes at this temperature to generate the lithium enolate.
-
Coupling Reaction: Slowly transfer the pre-formed enolate solution to the flask containing the catalyst and the aryl chloride.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with toluene. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Alternative Strategy: Nickel-Catalyzed Cross-Electrophile Coupling
For a more cost-effective and potentially milder alternative, nickel-catalyzed cross-electrophile coupling is a compelling option.[2][4] This method couples two electrophiles (e.g., 2-chloropyridine and an α-bromoester) in the presence of a reducing agent, typically zinc or manganese.
Key Advantages:
-
Cost-Effectiveness: Nickel catalysts are significantly cheaper than their palladium counterparts.
-
Milder Conditions: These reactions can often be performed at or near room temperature.
-
Avoidance of Strong Bases: The reductive mechanism obviates the need for pre-generating a sensitive enolate with a strong base.
Considerations:
-
Stoichiometric Reductant: Requires a stoichiometric amount of a reducing agent, which may complicate purification.
-
Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of the nitrogen-based ligand.
Conclusion
The synthesis of this compound can be approached through several catalytic strategies. For reliability and broad substrate scope, palladium-catalyzed α-arylation of ethyl acetate with 2-chloro-3-nitropyridine stands out as a well-supported and robust method. For applications where cost and milder conditions are paramount, nickel-catalyzed cross-electrophile coupling presents a powerful and increasingly popular alternative. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. This guide provides the foundational knowledge for researchers to make an informed decision and to design a successful synthetic strategy.
References
- Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chem. Proc.
- Gagnon, A., & Duplessis, M. (1997). A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives.
- Ai, C., Zhong, J., & He, C. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry.
- Nikol'skiy, V. A., Starosotnikov, A. M., & Bastrakov, M. Y. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.
- Nielsen, A. T. (1995).
- Everson, D. A., Jones, B. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett.
- Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- Al-Amin, M., & Guram, A. (n.d.). Palladium-catalyzed Arylation of Electron-rich Heterocycles with Aryl Chlorides. AWS.
- Wang, L., & Li, J. (2016). An environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)
- Weix, D. J. (n.d.). 2‐Pyridylcarboxamidine ligands enable nickel‐catalyzed reductive...
- Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters.
- Hama, T., & Hartwig, J. F. (2008). Palladium-catalyzed alpha-arylation of esters with chloroarenes. Organic Letters.
- ECHEMI. (n.d.). 154078-83-8, ETHYL 2-(3-NITROPYRIDIN-2-YL)
- Everson, D. A., Jones, B. A., & Weix, D. J. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PubMed.
- Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research.
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A Comparative Guide to the Spectral Data of Ethyl 2-(3-nitropyridin-2-yl)acetate and Its Analogues
This guide provides a detailed comparative analysis of the spectral data for Ethyl 2-(3-nitropyridin-2-yl)acetate and its structurally significant analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to elucidate the structure-spectra relationships critical for chemical synthesis and characterization.
Introduction: The Structural Significance of Substituted Pyridines
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine core, particularly when substituted, offers a scaffold for developing novel compounds with diverse biological and physical properties.[1] Accurate characterization of these molecules is paramount, and spectroscopic techniques provide the foundational data for confirming structure, purity, and electronic properties.
This guide compares the target compound with three key analogues to understand how substituent changes on the pyridine ring systematically alter the spectral output:
-
Analogue A: Ethyl 2-(pyridin-2-yl)acetate: The parent compound, lacking any substitution on the pyridine ring.
-
Analogue B: Ethyl 2-(3-aminopyridin-2-yl)acetate: Features a strong electron-donating group (EDG), –NH₂, at the C3 position.
-
Analogue C: Ethyl 2-(3-chloropyridin-2-yl)acetate: Contains a moderately electron-withdrawing, ortho-para directing group (EWG), –Cl, at the C3 position.
By comparing the spectral data of these four compounds, we can directly observe the electronic influence of nitro (strong EWG), amino (strong EDG), and chloro (weak EWG) groups on the chemical environment of the pyridine ring and the acetate side chain.
Comparative Spectral Analysis
The following sections dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound and its analogues. The causality behind observed spectral shifts is explained through the lens of fundamental electronic effects—induction and resonance.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of protons in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups tend to "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups "shield" them, causing an upfield shift.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | H4 | H5 | H6 | -CH₂- (acetate) | -CH₂- (ethyl) | -CH₃ (ethyl) |
|---|---|---|---|---|---|---|
| Ethyl 2-(pyridin-2-yl)acetate (A) | ~7.65 | ~7.20 | ~8.55 | ~3.90 | ~4.20 | ~1.25 |
| This compound | ~8.70 | ~7.60 | ~8.90 | ~4.15 | ~4.25 | ~1.30 |
| Ethyl 2-(3-aminopyridin-2-yl)acetate (B) | ~7.10 | ~6.90 | ~7.90 | ~3.80 | ~4.15 | ~1.20 |
| Ethyl 2-(3-chloropyridin-2-yl)acetate (C) | ~7.80 | ~7.30 | ~8.45 | ~4.00 | ~4.20 | ~1.25 |
(Note: Data are approximate values synthesized from typical ranges for substituted pyridines.[2][3] Exact values may vary based on solvent and instrument frequency.)
Expert Analysis:
-
Effect of the Nitro Group: The powerful electron-withdrawing nature of the –NO₂ group in the title compound causes significant downfield shifts for all pyridine protons (H4, H5, H6) compared to the unsubstituted Analogue A. The most dramatic effect is on the adjacent H4 proton.
-
Effect of the Amino Group: Conversely, the electron-donating –NH₂ group in Analogue B shields the ring protons, causing a notable upfield shift for H4, H5, and H6 relative to Analogue A.
-
Effect of the Chloro Group: The chloro group in Analogue C is weakly electron-withdrawing via induction but can be weakly donating via resonance. The net effect is a moderate deshielding of the ring protons, resulting in downfield shifts that are less pronounced than those caused by the nitro group.
-
Acetate Methylene Protons (-CH₂-): The chemical shift of the methylene protons on the acetate side chain is also influenced. The –NO₂ group causes a downfield shift, while the –NH₂ group results in an upfield shift, demonstrating the transmission of electronic effects through the C2 position.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR complements ¹H NMR by providing insights into the carbon skeleton. Chemical shifts of carbon atoms are similarly influenced by substituent electronic effects.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | C=O (ester) |
|---|---|---|---|---|---|---|
| Ethyl 2-(pyridin-2-yl)acetate (A) | ~155 | ~124 | ~137 | ~122 | ~149 | ~171 |
| This compound | ~152 | ~135 | ~140 | ~125 | ~153 | ~169 |
| Ethyl 2-(3-aminopyridin-2-yl)acetate (B) | ~150 | ~120 | ~125 | ~118 | ~145 | ~172 |
| Ethyl 2-(3-chloropyridin-2-yl)acetate (C) | ~153 | ~130 | ~139 | ~124 | ~148 | ~170 |
(Note: Data are approximate values synthesized from typical ranges for substituted pyridines.[4][5][6] Exact values may vary.)
Expert Analysis:
-
The carbon atoms directly attached to or adjacent to the substituent (C2, C3, C4) show the most significant changes.
-
The electron-withdrawing –NO₂ group strongly deshields C3 and C4.
-
The electron-donating –NH₂ group shields the ring carbons, leading to upfield shifts, particularly for C3 and C5.
-
The ester carbonyl (C=O) carbon also experiences subtle shifts, reflecting the overall electron density of the aromatic system it is attached to.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Ester) | Asymmetric N-O Stretch (Nitro) | Symmetric N-O Stretch (Nitro) | C=C, C=N Stretches (Aromatic) |
|---|---|---|---|---|
| Ethyl 2-(pyridin-2-yl)acetate (A) | ~1740 | N/A | N/A | 1600-1450 |
| This compound | ~1745 | ~1530 | ~1350 | 1610-1450 |
| Ethyl 2-(3-aminopyridin-2-yl)acetate (B) | ~1735 | N/A | N/A | 1600-1450 |
| Ethyl 2-(3-chloropyridin-2-yl)acetate (C) | ~1742 | N/A | N/A | 1600-1450 |
(Note: Data are typical values.[7]).
Expert Analysis:
-
Ester C=O Stretch: The position of the carbonyl stretch is a sensitive probe of electronic effects. Electron-withdrawing groups (like –NO₂) attached to the ring increase the C=O bond order through induction, shifting the stretching frequency to a higher wavenumber (a "blue shift"). Conversely, electron-donating groups (like –NH₂) can decrease the frequency (a "red shift").
-
Nitro Group Stretches: The title compound exhibits two strong, characteristic bands for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The presence of these two bands is a definitive indicator of the –NO₂ functional group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these compounds, typically yielding a prominent protonated molecular ion [M+H]⁺.[8][9][10]
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | Formula | MW ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragments |
|---|---|---|---|---|
| Ethyl 2-(pyridin-2-yl)acetate (A) | C₉H₁₁NO₂ | 165.19 | 166.09 | Loss of -OEt, -COOEt |
| This compound | C₉H₁₀N₂O₄ | 210.19 | 211.07 | Loss of -NO₂, -OEt, -COOEt |
| Ethyl 2-(3-aminopyridin-2-yl)acetate (B) | C₉H₁₂N₂O₂ | 180.20 | 181.10 | Loss of -NH₂, -OEt, -COOEt |
| Ethyl 2-(3-chloropyridin-2-yl)acetate (C) | C₉H₁₀ClNO₂ | 199.63 | 200.05 / 202.05 | Isotopic pattern for Cl, loss of -Cl, -OEt |
(Note: Molecular weights and m/z values are calculated based on the most abundant isotopes.[11][12][13][14]).
Expert Analysis:
-
The molecular ion peak ([M+H]⁺) is the most direct confirmation of the compound's molecular weight and elemental composition.
-
Isotopic Pattern: Analogue C, containing chlorine, will exhibit a characteristic M+2 peak ([M+H+2]⁺) with an intensity approximately one-third that of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. This is a powerful diagnostic tool for identifying halogenated compounds.
-
Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-OEt, 45 Da) and the entire ethyl acetate side chain. For the title compound, loss of the nitro group (-NO₂, 46 Da) is also a characteristic fragmentation pathway.
Experimental Protocols & Workflows
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
General Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to final data interpretation.
Caption: General workflow for spectroscopic analysis.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[15] Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[16] Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse, a spectral width of ~16 ppm, and a relaxation delay of 5 seconds. Typically, 16-32 scans are sufficient.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to several thousand scans may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Assign peaks based on chemical shift, integration, and multiplicity.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a rapid and convenient technique requiring minimal sample preparation.[17][18]
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[19] Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.[20] For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[21]
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and identify key absorption bands.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of approximately 1 µg/mL using a mobile phase, typically 50:50 methanol:water with 0.1% formic acid to promote protonation ([M+H]⁺).[22]
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analytes.
-
Data Acquisition: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[22] Acquire data in positive ion mode over a mass range appropriate for the expected molecular ions (e.g., m/z 50-500).
-
Data Analysis: Identify the base peak and the protonated molecular ion ([M+H]⁺). Analyze the spectrum for characteristic fragments and, if applicable, isotopic patterns.
Mechanistic Insights: Visualizing Electronic Effects
The observed differences in the spectral data are directly attributable to the electronic properties of the substituents at the C3 position. These effects can be visualized to better understand their impact on the pyridine ring's electron density.
Caption: Electronic effects of substituents on the pyridine ring.
This diagram illustrates how the interplay between inductive and resonance (mesomeric) effects dictates the overall electron density of the aromatic ring. The nitro group withdraws electron density through both effects, leading to strong deshielding. The amino group, while inductively withdrawing due to nitrogen's electronegativity, is a powerful resonance donor, leading to a net increase in electron density and strong shielding.
Conclusion
The comparative analysis of this compound and its analogues demonstrates the profound and predictable influence of substituents on spectroscopic data. By systematically evaluating changes in ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can confidently confirm molecular structures and gain deep insights into the electronic nature of their compounds. This guide serves as a practical framework for applying these powerful analytical techniques in the synthesis and characterization of novel substituted pyridines.
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IUCrData. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate. Retrieved January 14, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 2-(3-nitropyridin-2-yl)acetate
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. Ethyl 2-(3-nitropyridin-2-yl)acetate (CAS No. 154078-83-8) is a specialized heterocyclic compound whose disposal requires a structured, informed approach to ensure personnel safety and environmental protection.[1][2][3] This guide provides a comprehensive, step-by-step framework for managing this compound's waste stream, grounded in established safety protocols and regulatory principles.
Foundational Safety & Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not consistently available, data from vendors and structurally similar nitropyridine and nitroaromatic compounds provide a basis for a conservative risk assessment.[4][5]
The primary hazards are associated with the nitropyridine moiety. Nitroaromatic compounds are a class of chemicals used in the synthesis of pharmaceuticals, pesticides, and explosives, and their improper disposal can lead to environmental contamination.[6] The key potential hazards include:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Irritation: Potential to cause skin and severe eye irritation.[4]
-
Environmental Hazard: Assumed to be toxic to aquatic life.[4]
Given these risks, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[4]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound or solvents used during handling. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption. Always check glove compatibility charts. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area or certified chemical fume hood. | Minimizes inhalation of any dust or vapors. |
Spill Management: The First Line of Defense
Accidental spills must be managed promptly and correctly to prevent exposure and environmental release.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health & Safety (EHS) office.
-
Don PPE: Before approaching the spill, don the appropriate PPE as detailed in Table 1.
-
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed/solid material into a designated, properly labeled hazardous waste container. Use non-sparking tools if a flammable solvent is present.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and manage it according to the primary disposal protocol outlined below.
Core Disposal Directive: Containment & Professional Removal
The guiding principle for disposing of this compound is that all waste—including pure compound, contaminated materials, and reaction residues—must be collected for removal by a licensed hazardous waste facility.[5][8] The most common and environmentally sound method for the ultimate destruction of nitroaromatic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[5][6]
Operational Disposal Plan:
-
Waste Segregation:
-
Maintain separate, dedicated waste streams for this compound.
-
Do not mix with incompatible waste types. While specific incompatibility data is limited, avoid mixing with strong oxidizing agents or strong bases as a general precaution.[7]
-
-
Containerization:
-
Use robust, leak-proof containers that are chemically compatible with the waste. High-density polyethylene (HDPE) carboys or drums are suitable.
-
Ensure containers are in good condition, with secure, tightly-fitting lids.[9]
-
-
Labeling (Critical Step):
-
All waste containers must be clearly and accurately labeled as soon as waste is added.
-
The label must include:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "This compound " and any other components in the waste stream (e.g., solvents).
-
Approximate percentages of each component.
-
Relevant Hazard Information (e.g., "Toxic").
-
The date accumulation started.
-
-
-
Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a spill tray or bin) is used to capture any potential leaks.
-
-
Arranging Disposal:
-
Contact your institution's EHS or equivalent safety department to schedule a pickup.
-
Do not allow hazardous waste to accumulate beyond established institutional limits (both time and volume).
-
The EHS office will manage the waste manifest system, which provides a "cradle-to-grave" paper trail for the waste, as mandated by the Resource Conservation and Recovery Act (RCRA).[10][11]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] RCRA establishes a "cradle-to-grave" system to control hazardous waste from its generation to its ultimate disposal.[11] As the generator of the waste, your laboratory is the first and most critical link in this chain. Compliance involves ensuring waste is properly identified, stored, labeled, and transferred to an authorized disposal facility.[11][12]
While in-lab chemical degradation methods exist for some compounds, they are not recommended for nitropyridines without specific, validated protocols and EHS approval.[13][14] Such treatments can be complex, may produce other hazardous byproducts, and often require specialized equipment. Therefore, the most trustworthy and compliant method is professional disposal.
By adhering to this structured disposal plan, you ensure a safe laboratory environment, protect our shared ecosystem, and maintain full regulatory compliance.
References
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BLDpharm. 154078-83-8|this compound.
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Benchchem. Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide.
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ECHEMI. 154078-83-8, this compound Formula.
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Echemi. this compound Safety Data Sheets.
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Ambeed.com. 154078-83-8 | this compound | Esters.
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Trapido, M., et al. (2003). Degradation of nitroaromatics with the Fenton reagent. Proc. Estonian Acad. Sci. Chem., 52, 1, 38–47.
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Merck Millipore. SAFETY DATA SHEET - Ethyl acetate.
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ChemPoint.com. SAFETY DATA SHEET - CR 87-124.
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US EPA. Resource Conservation and Recovery Act (RCRA) Overview.
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A Researcher's Guide to the Safe Handling of Ethyl 2-(3-nitropyridin-2-yl)acetate
This guide provides essential safety and handling protocols for Ethyl 2-(3-nitropyridin-2-yl)acetate, a compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, my objective is to offer a framework that extends beyond mere procedural steps, embedding field-proven insights and causal reasoning to ensure a self-validating system of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is built upon established principles for handling structurally related nitropyridine derivatives and nitro-aromatic compounds.[1][2] The core philosophy is to treat this compound with a high degree of caution, assuming potential hazards based on its chemical structure.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound combines three key structural features that dictate its hazard profile: a pyridine ring, a nitro group, and an ethyl acetate moiety.
-
Nitropyridine Core: The pyridine ring is an electron-deficient aromatic system. The addition of a strong electron-withdrawing nitro group (-NO2) further modifies its reactivity and biological properties. Aromatic nitro compounds are often associated with toxicity, including potential skin irritation and absorption, and may be harmful if inhaled or ingested.[3][4] The nitrogen atom in the pyridine ring can also be a site for metabolic activation, a consideration in toxicological assessment.
-
Ethyl Acetate Group: This ester functional group can influence the compound's physical properties, such as solubility and boiling point. While the ethyl acetate moiety itself is of lower toxicological concern, it is associated with flammability and can cause eye and respiratory irritation.[5][6]
| Hazard Class | Anticipated Risk | GHS Precautionary Codes (Anticipated) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[3] | P261, P264, P270, P280 |
| Skin Irritation | May cause skin irritation upon direct contact.[3] | P280 |
| Eye Irritation | May cause serious eye irritation or damage.[3] | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[3] | P261, P271 |
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is critical and must be based on a thorough risk assessment. The "one-size-fits-all" approach is insufficient; PPE must be chosen to provide a robust barrier against the specific hazards of this compound.
For handling nitro-containing organic compounds, glove selection is paramount. Standard disposable nitrile gloves may offer limited protection and should not be relied upon for prolonged contact.[7]
-
Primary Recommendation: Butyl rubber gloves are highly recommended for handling nitro compounds due to their excellent resistance to this chemical class.[8]
-
Alternative: Neoprene gloves can also offer good protection.[8]
-
Important Note: Always consult the glove manufacturer's chemical resistance guide to verify compatibility with both nitropyridines and ethyl acetate.[7] The thickness of the glove material is directly proportional to the level of chemical resistance.[8]
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or heavy-duty Neoprene gloves.[8] | Provides superior resistance to nitro compounds compared to standard nitrile or latex. |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles.[7] | Protects against splashes and potential vapors. |
| Body Protection | Flame-resistant (e.g., Nomex®) lab coat, fully buttoned.[7] | Offers protection against splashes and potential fire hazards from the ethyl acetate component. |
| Footwear | Closed-toe, closed-heel leather or chemical-resistant shoes. | Prevents exposure from spills. |
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Engineering Controls: The First Line of Defense
Your primary engineering control for handling this compound is a properly functioning and certified chemical fume hood. All weighing, transfers, and reactions involving this compound must be conducted within the fume hood to minimize inhalation exposure.[9] Ensure that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[9]
Step-by-Step Handling Protocol
The following workflow is designed to minimize exposure and mitigate risks during routine handling.
Caption: Step-by-step workflow for handling this compound.
Spill Management Plan
Even with meticulous planning, accidental spills can occur. A pre-defined response plan is crucial.
-
Evacuate & Alert: If a significant spill occurs outside of a fume hood, evacuate the immediate area and alert colleagues and the laboratory supervisor.[9]
-
Assess the Spill: For small spills inside a chemical fume hood, trained personnel may proceed with cleanup.
-
PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment & Absorption: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan: Ensuring a Safe End-of-Life
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[1][3] The container must be compatible with nitropyridines and organic solvents.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Prohibition: DO NOT dispose of this chemical or its containers in the regular trash or down the drain.[1][10] This can lead to harmful environmental contamination and potentially reactive events in the drainage system.
-
Final Disposal: The sealed and labeled waste container must be disposed of through your institution's licensed chemical waste management program.[2][3] This typically involves controlled incineration or other specialized chemical destruction methods.[2]
Caption: Logical flow for the compliant disposal of chemical waste.
References
-
OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]
-
Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate - PubChem. Available at: [Link]
-
Safety data sheet - E-COLL. Available at: [Link]
-
Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine - Cole-Parmer. Available at: [Link]
-
This compound - Appretech Scientific Limited. Available at: [Link]
-
Personal Protective Equipment | Safety | Physical Facilities - Miami University. Available at: [Link]
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Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz. Available at: [Link]
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Standard Operating Procedure for Pyridine - Washington State University. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
